5-Benzoyl-6-amino-1,3-dimethyluracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 279491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-benzoyl-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-15-11(14)9(12(18)16(2)13(15)19)10(17)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBATMBLVOPHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313986 | |
| Record name | 5-Benzoyl-6-amino-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22283-10-9 | |
| Record name | NSC279491 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzoyl-6-amino-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Benzoyl-6-amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Benzoyl-6-amino-1,3-dimethyluracil, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis, and reactivity, and explores the potential biological activities of related compounds, offering valuable insights for researchers in drug discovery and development.
Core Chemical Properties
This compound, with the CAS number 22283-10-9, is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). The introduction of a benzoyl group at the 5-position and an amino group at the 6-position, along with methylation at the 1 and 3 positions of the uracil ring, significantly influences its chemical and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O₃ | [1] |
| Molecular Weight | 259.26 g/mol | [1] |
| CAS Number | 22283-10-9 | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Purity | 95% | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis and Reactivity
The synthesis of this compound typically involves the acylation of its precursor, 6-amino-1,3-dimethyluracil.
Synthesis of 6-amino-1,3-dimethyluracil (Precursor)
A common method for the synthesis of 6-amino-1,3-dimethyluracil involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization.
Experimental Protocol:
-
Condensation: Cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent such as acetic anhydride. This reaction forms 1,3-dimethyl-cyanoacetylurea.
-
Cyclization: The resulting 1,3-dimethyl-cyanoacetylurea is then treated with a base, such as sodium hydroxide or potassium hydroxide, to induce cyclization, yielding 6-amino-1,3-dimethyluracil.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol.
Synthesis of this compound
The target compound is synthesized by the acylation of 6-amino-1,3-dimethyluracil with benzoyl chloride.
Experimental Protocol:
-
Reaction Setup: 6-amino-1,3-dimethyluracil is dissolved in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF).
-
Acylation: Benzoyl chloride is added dropwise to the solution at a controlled temperature, typically 0-5 °C, with continuous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is poured into ice-water to precipitate the product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-Benzoyl-6-amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-Benzoyl-6-amino-1,3-dimethyluracil. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analysis of structurally related molecules. The guide also explores the potential biological activities of the title compound by examining the known pharmacological profiles of similar 5-aroyl-6-aminouracil derivatives. This document is intended to serve as a valuable resource for researchers interested in the medicinal chemistry of uracil derivatives and the development of novel therapeutic agents.
Introduction
Uracil and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1] Modifications at the 5 and 6 positions of the uracil ring have been a particularly fruitful area of research, leading to the discovery of compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an aroyl group, such as a benzoyl moiety, at the 5-position of a 6-aminouracil scaffold can significantly influence the molecule's electronic and steric properties, potentially leading to novel interactions with biological targets.
This compound (CAS No. 22283-10-9) is a specific derivative within this class of compounds. While its synthesis and biological profile are not extensively detailed in the public domain, its structural similarity to other biologically active 5-aroyl-6-aminouracils suggests it may hold therapeutic potential. This guide aims to consolidate the available information and provide a predictive framework for its synthesis and characterization.
Proposed Synthesis
The synthesis of this compound can be logically approached through the electrophilic acylation of 6-amino-1,3-dimethyluracil at the C5 position. The C5 position of 6-aminouracil is known to be susceptible to electrophilic attack. A plausible method involves a Friedel-Crafts-type acylation using benzoyl chloride in the presence of a suitable Lewis acid catalyst.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
6-Amino-1,3-dimethyluracil
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or a similar inert solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a stirred suspension of 6-amino-1,3-dimethyluracil (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Characterization
The structural elucidation of the synthesized this compound would be achieved through a combination of spectroscopic techniques and physical property measurements.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 22283-10-9 | [1] |
| Molecular Formula | C₁₃H₁₃N₃O₃ | |
| Molecular Weight | 259.26 g/mol | [1] |
| Appearance | Expected to be a solid | |
| Melting Point | Not reported |
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | * δ 7.8-7.4 (m, 5H): Protons of the benzoyl group. |
| * δ 6.5-7.5 (br s, 2H): Protons of the amino group (exchangeable with D₂O). | |
| * δ 3.4 (s, 3H): Protons of the N3-methyl group. | |
| * δ 3.2 (s, 3H): Protons of the N1-methyl group. | |
| ¹³C NMR | * δ ~190: Carbonyl carbon of the benzoyl group. |
| * δ ~163: C4 carbonyl carbon of the uracil ring. | |
| * δ ~155: C2 carbonyl carbon of the uracil ring. | |
| * δ ~150: C6 carbon of the uracil ring. | |
| * δ 138-128: Carbons of the benzoyl aromatic ring. | |
| * δ ~95: C5 carbon of the uracil ring. | |
| * δ ~35: N3-methyl carbon. | |
| * δ ~28: N1-methyl carbon. | |
| IR (cm⁻¹) | * ~3400-3200: N-H stretching of the amino group. |
| * ~1700-1650: C=O stretching of the uracil ring carbonyls and the benzoyl carbonyl. | |
| * ~1600: N-H bending and C=C stretching. | |
| * ~1580, 1450: Aromatic C=C stretching. | |
| Mass Spec. | * [M]+: Expected at m/z = 259.10. |
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of 5-substituted-6-aminouracils has demonstrated significant pharmacological potential. Notably, derivatives with an aroyl-like moiety at the 5-position have shown promise as anticancer agents.
For instance, 1,3-Dimethyl-5-cinnamoyl-6-aminouracil, a structurally related compound, has demonstrated in vivo activity against P388 leukemia.[2] The proposed mechanism for such compounds involves intercalation into DNA, a process where the planar aromatic system of the drug inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Given the structural similarities, it is plausible that this compound could also exhibit anticancer properties through a similar mechanism. The benzoyl group provides the necessary planarity and aromaticity for potential DNA intercalation.
Caption: Hypothetical signaling pathway for the anticancer activity of this compound.
Conclusion
This compound represents an intriguing yet underexplored member of the pharmacologically significant aminouracil family. This technical guide has outlined a feasible synthetic strategy and provided a predictive characterization profile to facilitate its preparation and identification. Based on the biological activities of structurally related compounds, the title compound warrants investigation for its potential as an anticancer agent, possibly acting through DNA intercalation. Further experimental validation of the proposed synthesis and a thorough biological evaluation are necessary to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational document to encourage and support such future research endeavors.
References
An In-depth Technical Guide on 5-Benzoyl-6-amino-1,3-dimethyluracil (CAS: 22283-10-9)
This technical guide provides a comprehensive overview of the available scientific information on 5-Benzoyl-6-amino-1,3-dimethyluracil, a pyrimidine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide also incorporates relevant information from studies on closely related 6-aminouracil derivatives to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
While detailed experimental data for this compound is scarce, some fundamental properties have been reported.
| Property | Value | Source |
| CAS Number | 22283-10-9 | - |
| Molecular Formula | C₁₃H₁₃N₃O₃ | [1] |
| Molecular Weight | 259.26 g/mol | [1] |
| Synonyms | 6-amino-5-benzoyl-1,3-dimethyl-pyrimidine-2,4-dione | [2] |
Spectroscopic Data
Specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound could not be located in the available literature. For reference, the related compound 6-amino-1,3-dimethyluracil has been characterized by various spectroscopic methods. Researchers synthesizing the title compound would need to perform these analyses to confirm its structure.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, the synthesis of related 6-aminouracil derivatives often involves the modification of a pre-existing uracil scaffold. A plausible synthetic approach could involve the benzoylation of 6-amino-1,3-dimethyluracil at the 5-position.
Hypothetical Synthesis Workflow:
References
Spectroscopic and Synthetic Profile of 5-Benzoyl-6-amino-1,3-dimethyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 5-Benzoyl-6-amino-1,3-dimethyluracil
The synthesis of this compound can be achieved via the electrophilic acylation of 6-amino-1,3-dimethyluracil at the C5 position. The electron-rich nature of the uracil ring, activated by the amino group at C6, directs the benzoyl group to the C5 position.
Proposed Synthetic Pathway
A potential and chemically sound method for the synthesis involves the reaction of 6-amino-1,3-dimethyluracil with benzoyl chloride in an aprotic solvent, such as pyridine. Pyridine acts as both the solvent and a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-1,3-dimethyluracil (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Cool the solution in an ice bath (0 °C). Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water. The crude product may precipitate. Alternatively, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The purified this compound should be characterized by standard spectroscopic methods to confirm its structure.
Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
-
Expected Signals:
-
Aromatic Protons: Multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons of the benzoyl group.
-
Amino Protons: A broad singlet corresponding to the -NH₂ group. The chemical shift will be solvent-dependent.
-
Methyl Protons: Two sharp singlets for the two N-CH₃ groups on the uracil ring, likely in the range of δ 3.0-3.5 ppm.
-
¹³C NMR Spectroscopy
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.
-
-
Expected Signals:
-
Carbonyl Carbons: Signals for the three carbonyl groups (two on the uracil ring and one from the benzoyl group) are expected in the downfield region (δ 150-190 ppm).
-
Aromatic Carbons: Signals for the carbons of the benzoyl group and the uracil ring will appear in the aromatic region (δ 100-150 ppm).
-
Methyl Carbons: Two signals for the N-CH₃ carbons, expected in the range of δ 25-35 ppm.
-
Infrared (IR) Spectroscopy
-
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
-
N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the amino group.
-
C=O Stretching: Strong absorption bands in the region of 1750-1650 cm⁻¹ for the carbonyl groups.
-
C=C and C=N Stretching: Bands in the region of 1650-1500 cm⁻¹ for the aromatic ring and the uracil ring.
-
C-H Stretching: Bands around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic methyl groups).
-
Mass Spectrometry (MS)
-
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum.
-
-
Expected Data:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound (259.26 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will provide further structural information. Expected fragments may arise from the loss of the benzoyl group or other characteristic cleavages.
-
Data Presentation
Due to the absence of publicly available experimental data, the following tables are presented as templates for recording the spectroscopic data once it has been acquired.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. Researchers can utilize the outlined protocols to prepare and validate the structure of this compound for further investigation in drug development and other scientific applications.
biological activity of 5-Benzoyl-6-amino-1,3-dimethyluracil derivatives
An In-depth Technical Guide on the Biological Activity of 5-Benzoyl-6-amino-1,3-dimethyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of this compound and its derivatives. Uracil derivatives are a cornerstone in medicinal chemistry, recognized for their synthetic accessibility and a wide array of biological actions.[1] The 6-aminouracil scaffold, in particular, is a privileged structure found in numerous compounds with therapeutic potential, including antiviral, antimicrobial, and anticancer agents.[1] This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.
Biological Activities and Quantitative Data
Derivatives of 6-aminouracil exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer's properties.[1] The introduction of a benzoyl group at the 5-position can significantly influence these activities, often enhancing potency and modulating the mechanism of action. While specific data for a wide range of this compound derivatives is limited in publicly available literature, the following tables summarize the activity of structurally related 5-acyl and other substituted 6-aminouracil derivatives to provide a reference for structure-activity relationship (SAR) studies.
Anticancer Activity
The anticancer potential of uracil derivatives is well-documented.[1][2] They can interfere with nucleic acid synthesis or act on other cellular targets to induce cytotoxicity in cancer cells.[2][3] For instance, 5-cinnamoyl-6-aminouracils, which are structurally similar to benzoyl derivatives, have shown activity against leukemia cell lines.[3]
Table 1: Cytotoxic Activity of 5-Acyl-6-Aminouracil Derivatives and Related Compounds
| Compound Class | Derivative / Substituents | Cell Line | Activity | Reference |
|---|---|---|---|---|
| 5-Cinnamoyl-6-aminouracils | 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | [3] |
| 5-Cinnamoyl-6-aminouracils | 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | [3] |
| 5-Cinnamoyl-6-aminouracils | 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | % T/C = 124 | [3] |
| 6-amino-5-salicylidene uracils | Electron-donating groups (OH, OMe, Me) on salicylidene ring | A549, PC-3, SHSY-5Y | Moderate to good activity | [2] |
| 6-amino-5-salicylidene uracils | Electron-withdrawing groups (NO2, F, Cl, Br) on salicylidene ring | A549, PC-3, SHSY-5Y | Minimal activity |[2] |
Antimicrobial Activity
Substituted 6-aminouracils are also known for their potent antibacterial activity, particularly against Gram-positive bacteria.[4][5] This activity is often achieved through the inhibition of essential bacterial enzymes like DNA polymerase IIIC.[4][5]
Table 2: Antimicrobial Activity of 6-Aminouracil Derivatives
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 6-amino-5-((4-hydroxy-2-oxo-2H-benzo[h]chromen-3-yl)(4-(trifluoromethyl)phenyl)methyl)-1,3-dimethylpyrimidine-2,4-dione | Staphylococcus aureus MTCC 96 | 9.37 µg/mL | [1] |
| 6-amino-5-((4-hydroxy-2-oxo-2H-benzo[h]chromen-3-yl)(4-(trifluoromethyl)phenyl)methyl)-1,3-dimethylpyrimidine-2,4-dione | Staphylococcus aureus MLS 16 MTCC 2940 | 2.34 µg/mL |[1] |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are underpinned by their interaction with specific cellular pathways. As many uracil-based anticancer agents interfere with DNA replication or repair, a common downstream effect is the induction of apoptosis. Kinase inhibition is another critical mechanism for this class of compounds.
Potential Mechanism: Induction of Apoptosis
Many chemotherapeutic agents, including uracil derivatives, exert their anticancer effects by triggering programmed cell death, or apoptosis. This can occur through DNA damage, replication stress, or inhibition of key survival proteins, leading to the activation of a caspase cascade that executes cell death.
Caption: A generalized intrinsic apoptosis pathway potentially triggered by uracil derivatives.
Potential Mechanism: Kinase Inhibition
Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[6] Small molecules can inhibit kinase activity by competing with ATP for the binding site on the enzyme, thereby blocking downstream signaling required for cell proliferation and survival.
Caption: Competitive inhibition of a kinase enzyme by a uracil derivative.
Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery. This section details common experimental methodologies used to synthesize and evaluate the .
General Synthesis Workflow
The synthesis of novel derivatives is the first step in the discovery pipeline. This typically involves chemical reactions to build the core structure and add various substituents, followed by purification and characterization to confirm the molecule's identity and purity.
Caption: A typical workflow for the synthesis and evaluation of novel compounds.
Synthesis of this compound
The C-5 position of the 6-aminouracil ring can undergo electrophilic substitution. Acylation with substituted benzoyl chlorides is a common method to introduce the 5-benzoyl moiety.
-
Reaction: 6-Amino-1,3-dimethyluracil is dissolved in a suitable aprotic solvent (e.g., pyridine, DMF).
-
Acylation: A substituted benzoyl chloride is added to the solution, often in the presence of a base to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
-
Work-up: The reaction mixture is quenched, often with water or ice. The crude product may precipitate and can be collected by filtration.
-
Purification: The crude product is purified, commonly by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure this compound derivative.[7]
-
Characterization: The final structure is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to ensure its identity and purity.[7]
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The synthesized derivatives are dissolved (e.g., in DMSO) and diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the compound solutions. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[8]
-
Incubation: The plate is incubated for a set period, typically 24 to 72 hours, to allow the compounds to exert their effects.[8]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. 6-Amino-1,3-dimethyluracil | 6642-31-5 | Benchchem [benchchem.com]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Benzoyl-6-amino-1,3-dimethyluracil in the Genesis of Complex Heterocyclic Systems
For Immediate Release
[City, State] – [Date] – In the intricate world of synthetic organic chemistry, the quest for versatile building blocks to construct complex molecular architectures is paramount. Among these, 5-Benzoyl-6-amino-1,3-dimethyluracil has emerged as a significant precursor in the synthesis of a diverse array of fused heterocyclic compounds, which are scaffolds of immense interest in medicinal chemistry and materials science. This technical guide delves into the core functionalities of this reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.
Core Reactivity and Synthetic Applications
This compound, a derivative of 6-aminouracil, possesses a unique combination of reactive sites that render it a valuable synthon for the construction of fused pyrimidine systems. The enamine-like character of the 6-amino group and the activated C5 position, influenced by the electron-withdrawing benzoyl group, are central to its reactivity. This molecule serves as a cornerstone for the synthesis of several key heterocyclic families, including pyrido[2,3-d]pyrimidines and xanthines.
Synthesis of Pyrido[2,3-d]pyrimidines
One of the primary applications of this compound is in the construction of the pyrido[2,3-d]pyrimidine core, a privileged scaffold in numerous biologically active compounds. The general synthetic strategy involves the condensation of the 6-amino group with a three-carbon synthon, often an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. The 5-benzoyl group can act as a directing group and may be retained or cleaved during the course of the reaction, depending on the reaction conditions.
A plausible reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines is depicted below. The initial step involves a Michael addition of the 6-amino group to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyridopyrimidine ring system.
Caption: General workflow for the synthesis of Pyrido[2,3-d]pyrimidines.
Synthesis of 8-Aryl-1,3-dimethylxanthines
The conversion of this compound to 8-aryl-1,3-dimethylxanthines, which are analogs of naturally occurring methylxanthines like caffeine and theophylline, highlights another facet of its synthetic utility. This transformation typically involves a cyclization reaction that forms the imidazole ring of the purine system. The benzoyl group at the 5-position is a precursor to the 8-aryl substituent of the xanthine core.
The synthetic route often proceeds through the formation of a 5-amido intermediate, followed by an intramolecular cyclization. This process can be influenced by various reagents and reaction conditions, leading to the desired 8-aryl-substituted xanthine derivatives.
A Technical Guide to the Photochemical Properties of Benzoylated Uracil Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical properties of benzoylated uracil compounds. These molecules are of significant interest due to their potential applications in photodynamic therapy, photocrosslinking, and as photoresponsive probes in biological systems. This document details their synthesis, photophysical characteristics, and photoreactivity, offering structured data and experimental protocols to facilitate further research and development.
Introduction to Benzoylated Uracils
Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives have been extensively studied for their photochemical behavior, which is crucial to understanding DNA and RNA photodamage. The introduction of a benzoyl group to the uracil scaffold, either at the nitrogen (N-benzoylated) or carbon (e.g., C6-benzoylated) positions, significantly modifies its electronic and, consequently, its photochemical properties. The benzoyl moiety acts as a chromophore, influencing the absorption and emission characteristics, and can participate in or mediate photochemical reactions. This guide explores these altered properties in detail.
Synthesis of Benzoylated Uracil Compounds
The synthesis of benzoylated uracils can be achieved through several established chemical routes. The specific methodology depends on the desired position of the benzoyl group.
General Synthesis of N-Benzoylated Uracils
N-benzoylated uracils are typically synthesized by the reaction of uracil with benzoyl chloride in the presence of a base. A common procedure involves the formation of 1,3-dibenzoyluracil, from which N1-monosubstituted derivatives can be obtained.[1]
Experimental Protocol: One-Pot Synthesis of N1-Monosubstituted Uracil Derivatives via 1,3-Dibenzoyluracils [1]
-
Dibenzoylation: Uracil is treated with an excess of benzoyl chloride in a suitable solvent such as pyridine at room temperature to yield 1,3-dibenzoyluracil.
-
Selective N1-Deprotection and N1-Alkylation: The 1,3-dibenzoyluracil is dissolved in anhydrous dimethylformamide (DMF). Anhydrous potassium carbonate is added to facilitate selective N1-deprotection. The desired alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture, which is stirred at room temperature for several hours.
-
N3-Debenzoylation: The final debenzoylation at the N3 position is achieved by treating the product with an aqueous-alcoholic solution of ammonia.
-
Purification: The final N1-monosubstituted uracil derivative is purified by recrystallization or column chromatography.
Synthesis of C6-Benzoyluracil
6-Benzoyluracil can be synthesized via a multi-step, one-pot reaction starting from 6-chloro-2,4-dimethoxypyrimidine.
Experimental Protocol: Synthesis of 6-Benzoyluracil
-
Stannylation: 6-chloro-2,4-dimethoxypyrimidine undergoes a photostimulated reaction with trimethylstannyl anions (Me₃Sn⁻) to form 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine.
-
Stille Cross-Coupling: The stannylated intermediate is then subjected to a palladium-catalyzed Stille cross-coupling reaction with benzoyl chloride.
-
Hydrolysis: The resulting 6-benzoyl-2,4-dimethoxypyrimidine is hydrolyzed under acidic conditions to yield 6-benzoyluracil.
-
Purification: The final product is purified by crystallization.
Photophysical Properties
The introduction of a benzoyl group significantly impacts the absorption and emission properties of the uracil core.
UV-Vis Absorption
Uracil itself exhibits absorption maxima around 202 nm and 258 nm.[2] The benzoyl group, with its own absorption in the UV region, modulates the overall absorption spectrum of the benzoylated uracil molecule. The exact absorption maxima and molar absorptivity are dependent on the specific substitution pattern and the solvent environment.
Table 1: UV-Vis Absorption Properties of Selected Uracil and Benzoyl Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Uracil | Water | 258.3 | 8,200 | |
| Benzaldehyde | Varies | ~245-280 | ~11,000-14,000 | [3] |
| 6-Benzoyluracil | Not Specified | Not Specified | Not Specified | |
| N1-Benzoyluracil | Not Specified | Not Specified | Not Specified | |
| N3-Benzoyluracil | Not Specified | Not Specified | Not Specified |
Note: Specific quantitative data for benzoylated uracils is sparse in the literature. The data for benzaldehyde is provided for a general comparison of the benzoyl chromophore.
Fluorescence Properties
Table 2: Fluorescence Properties of Selected Uracil Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Thymidine | Water | Not Specified | Not Specified | ~10⁻⁴ | [4] |
| 6-Benzoyluracil | Not Specified | Not Specified | Not Specified | Not Available | |
| N1-Benzoyluracil | Not Specified | Not Specified | Not Specified | Not Available |
Note: Data for benzoylated uracils is not currently available in the cited literature. Thymidine is included to represent a uracil derivative with a known low fluorescence quantum yield.
Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method) [5][6]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the benzoylated uracil sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption and Emission Spectra: Record the absorption and fluorescence emission spectra for each solution. The integrated fluorescence intensity is then determined.
-
Calculation: The quantum yield of the test sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
where:
-
Φst is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.
-
Photoreactivity and Photochemical Pathways
Upon absorption of UV radiation, benzoylated uracils can undergo a variety of photochemical reactions. The benzoyl group can act as an intramolecular photosensitizer, promoting intersystem crossing to the triplet state, which is often implicated in photochemical reactions.
Intersystem Crossing and Triplet State Formation
The excited singlet state of the benzoylated uracil can undergo intersystem crossing (ISC) to populate a triplet state. The efficiency and lifetime of this triplet state are crucial for subsequent photochemical reactions. For selenium-substituted uracils, the triplet state lifetime has been observed to increase by an order of magnitude upon deprotonation.[7] While specific data for benzoylated uracils is limited, the heavy atom effect of the benzoyl group is expected to influence the ISC rate.
Table 3: Triplet State Properties of a Uracil Derivative
| Compound | Condition | Triplet State Lifetime (τT) | Reference |
| 2-Selenouracil | Neutral | Short | [7] |
| 2-Selenouracil | Deprotonated | ~10x longer | [7] |
Note: This data illustrates the modulation of triplet state properties in a uracil derivative, a principle that can be extended to benzoylated uracils.
Experimental Protocol: Transient Absorption Spectroscopy [8][9]
-
Experimental Setup: A pump-probe transient absorption spectrometer is required. A femtosecond or picosecond laser system is used to generate both the pump and probe pulses.
-
Excitation: The sample is excited with a pump pulse at a wavelength where it absorbs.
-
Probing: A time-delayed, broadband probe pulse is passed through the excited sample volume.
-
Data Acquisition: The change in absorbance of the probe pulse is measured as a function of wavelength and time delay between the pump and probe pulses. This allows for the observation of transient species, such as the excited singlet and triplet states, and the determination of their lifetimes.
Photocrosslinking
Benzoylated uracils can act as photocrosslinking agents. Upon photoexcitation, they can form covalent bonds with nearby molecules, such as amino acid residues in proteins or other nucleic acid bases. This property is highly valuable for studying protein-nucleic acid interactions. For instance, 5-iodouracil is a well-known photocrosslinking agent that, upon irradiation at 325 nm, efficiently crosslinks to proteins.[10] The benzoyl group can serve a similar function, potentially with different wavelength requirements and efficiencies.
Potential Signaling Pathways in Photodynamic Therapy (PDT)
In the context of PDT, a photosensitizer (like a benzoylated uracil derivative) is excited by light to its triplet state. This triplet state can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent that can induce apoptosis or necrosis in cancer cells.
Visualizations
Experimental Workflow for Photochemical Analysis
Caption: Workflow for the synthesis and photochemical characterization of benzoylated uracil compounds.
Simplified Jablonski Diagram for Benzoylated Uracil
Caption: Jablonski diagram illustrating the principal photophysical pathways for benzoylated uracils.
Signaling Pathway in Photodynamic Therapy
Caption: Simplified signaling pathway of benzoylated uracils in photodynamic therapy.
Conclusion
Benzoylated uracil compounds represent a promising class of molecules with tunable photochemical properties. While the available quantitative data is still emerging, the foundational knowledge of their synthesis and general photochemical behavior provides a strong basis for further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to explore the full potential of these compounds in various light-mediated applications. Further systematic studies are warranted to build a comprehensive library of their photophysical and photochemical parameters to accelerate their translation into practical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. static.horiba.com [static.horiba.com]
- 7. One order of magnitude increase of triplet state lifetime observed in deprotonated form selenium substituted uracil - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Benzoyl-6-amino-1,3-dimethyluracil: A Versatile Scaffold for Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – 5-Benzoyl-6-amino-1,3-dimethyluracil is emerging as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. This in-depth technical guide explores the synthetic utility, chemical properties, and promising biological activities of derivatives originating from this core structure, providing a valuable resource for researchers, scientists, and professionals in drug development.
The unique structural features of this compound, including the reactive amino group at the 6-position and the benzoyl moiety at the 5-position, make it an ideal starting material for constructing fused pyrimidine systems, most notably pyrido[2,3-d]pyrimidines. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects, positioning this compound as a key intermediate in the quest for novel therapeutic agents.
Chemical and Physical Properties
The foundational chemical and physical characteristics of this compound are summarized below, providing essential data for its application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
| CAS Number | 22283-10-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C |
| Solubility | Sparingly soluble in common organic solvents |
Synthetic Pathways and Experimental Protocols
The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. The following sections detail a representative experimental protocol for this conversion.
Synthesis of Pyrido[2,3-d]pyrimidines
Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil, which can be adapted for this compound.
Materials:
-
6-Amino-1,3-dimethyluracil (or this compound)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Triethylamine (catalyst)
Procedure:
-
A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in ethanol (20 mL).
-
A catalytic amount of triethylamine (0.1 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired pyrido[2,3-d]pyrimidine product.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Biological Activities of Derived Compounds
Derivatives of 6-aminouracil, particularly the fused pyrido[2,3-d]pyrimidines, have shown significant promise in various therapeutic areas. The presence of the benzoyl group at the 5-position of the uracil core is anticipated to modulate the biological activity of these derivatives, potentially enhancing their efficacy and selectivity.
Anticancer Activity
Pyrido[2,3-d]pyrimidine derivatives are a well-established class of anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases.[1][2] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
Mechanism of Action: Tyrosine Kinase Inhibition
A significant number of pyrido[2,3-d]pyrimidines function as ATP-competitive inhibitors of tyrosine kinases.[3][4] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes tumor growth. Several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Src kinase.[3][5]
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Caption: Inhibition of RTK signaling by pyrido[2,3-d]pyrimidine derivatives.
A study on 5-cinnamoyl-6-aminouracil derivatives, which are structurally similar to the benzoyl-substituted counterparts, revealed in vivo activity against P388 leukemia.[6] This suggests that the 5-acyl group is a favorable feature for anticancer activity. Furthermore, certain 1,3-dialkylated-5-acyl-6-aminopyrimidin-2,4-diones have demonstrated significant anticancer activities against a panel of 59 human tumor cell lines.[7] The structure-activity relationship studies from this research indicated that a benzoyl group at the C-5 position contributes positively to the anticancer activity.[7]
Antimicrobial Activity
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines derived from 6-aminouracils have also been investigated for their antimicrobial potential.[8][9] The increasing prevalence of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents, and this scaffold represents a promising avenue of research.
While specific data on the antimicrobial activity of this compound derivatives is limited, the broader class of pyrido[2,3-d]pyrimidines has shown activity against various bacterial and fungal strains.[10] The mechanism of action for their antimicrobial effects is still under investigation but may involve the inhibition of essential microbial enzymes.
Future Directions
This compound holds considerable promise as a versatile building block for the development of novel therapeutic agents. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the range of pyrido[2,3-d]pyrimidine derivatives synthesized from this starting material to explore a wider chemical space.
-
Quantitative biological evaluation: Systematic screening of these new compounds for their anticancer and antimicrobial activities to establish clear structure-activity relationships (SAR).
-
Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent derivatives.
-
In vivo efficacy studies: Advancing lead compounds into preclinical animal models to assess their therapeutic potential in a physiological setting.
The continued exploration of this compound and its derivatives is poised to yield a new generation of drug candidates with improved efficacy and novel mechanisms of action, addressing unmet needs in oncology and infectious diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preliminary Investigation of 5-Benzoyl-6-amino-1,3-dimethyluracil Cytotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data on the specific cytotoxicity, experimental protocols, and affected signaling pathways of 5-Benzoyl-6-amino-1,3-dimethyluracil is limited. This document provides a framework based on the analysis of related 6-aminouracil derivatives and outlines standard experimental methodologies that would be required for a thorough investigation. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes, pending specific experimental validation for the compound of interest.
Introduction
Uracil derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. The structural scaffold of this compound, featuring a benzoyl group at the C5 position and an amino group at the C6 position of the pyrimidine ring, suggests its potential as a biologically active agent. Structure-activity relationship studies on related 5-acyl-6-amino-1,3-dialkyluracils have indicated that the presence of a benzoyl group at the C5 position can contribute to their anti-cancer activities. However, a detailed cytotoxic profile and the underlying molecular mechanisms for this specific compound have not been extensively reported in the available scientific literature.
This technical guide aims to provide a preliminary framework for the investigation of the cytotoxicity of this compound. It outlines the standard experimental protocols necessary for such an evaluation and presents hypothetical data and signaling pathways to illustrate the expected outcomes of such a study.
Data Presentation
To systematically evaluate the cytotoxic potential of this compound, a series of in vitro assays would be conducted. The following tables present a hypothetical summary of quantitative data that would be generated from such studies.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.9 |
| A549 | Lung Carcinoma | 32.1 |
| HCT116 | Colon Carcinoma | 22.5 |
| HeLa | Cervical Cancer | 28.7 |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (Hypothetical Data)
| Treatment (24h) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 3.2 ± 0.8 | 1.0 |
| Compound (10 µM) | 15.7 ± 2.1 | 2.5 ± 0.3 |
| Compound (25 µM) | 35.4 ± 3.5 | 4.8 ± 0.6 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the cytotoxic and mechanistic properties of a novel compound. The following are standard protocols that would be employed.
Cell Viability Assay (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at concentrations around its IC₅₀ value for 24 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling cascade.
-
Protein Extraction: Cells are treated with the compound, and whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the in vitro evaluation of this compound cytotoxicity.
Hypothetical Signaling Pathway: Induction of Apoptosis via MAPK Pathway
Caption: Hypothetical signaling pathway for apoptosis induction by the compound.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound is currently lacking in the public domain, its structural similarity to other biologically active 6-aminouracil derivatives suggests that it warrants further investigation as a potential anticancer agent. The experimental protocols and hypothetical data presented in this guide provide a comprehensive framework for conducting a preliminary investigation into its cytotoxic effects and mechanism of action. Future studies focusing on the synthesis and biological evaluation of this specific compound are necessary to validate these hypotheses and to determine its true therapeutic potential. Such research would be a valuable contribution to the field of medicinal chemistry and drug discovery.
Navigating the Solubility of 5-Benzoyl-6-amino-1,3-dimethyluracil: A Technical Guide for Researchers
Introduction
5-Benzoyl-6-amino-1,3-dimethyluracil is a molecule of significant interest within contemporary chemical and pharmaceutical research. As a derivative of uracil, a fundamental component of nucleic acids, this compound holds potential for a variety of applications, including in the development of novel therapeutic agents. A critical physicochemical parameter governing its utility in synthesis, formulation, and biological screening is its solubility in organic solvents. Understanding and predicting this behavior is paramount for researchers, scientists, and drug development professionals to effectively design experiments, develop formulations, and interpret activity data.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of specific published quantitative data, this document offers a theoretical solubility profile based on the compound's structural features. Furthermore, it details established experimental protocols for the precise determination of its solubility, empowering researchers to generate the specific data required for their work.
Theoretical Solubility Profile
The solubility of an organic compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide. The structure of this compound, featuring a polar uracil core, a nonpolar benzoyl group, and an amino substituent, suggests a nuanced solubility profile.
The alkylation of nitrogen atoms in the uracil ring is known to increase solubility in nonpolar organic solvents.[1] The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl and amino groups) on the dimethyluracil core suggests that it can interact favorably with both protic and aprotic polar solvents. However, the large, nonpolar benzoyl group will significantly influence its solubility, likely favoring solvents with some degree of aromatic character or lower polarity. The benzoyl and benzyl groups can alter the solubility of substrates and thereby influence the reaction outcome.[2]
Based on these structural considerations, a qualitative prediction of solubility in various organic solvent classes can be made:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving this compound. Their polarity can interact with the polar uracil core, while their inability to donate hydrogen bonds will not be a significant hindrance due to the molecule's own hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected in these solvents. While they can engage in hydrogen bonding with the solute, the nonpolar benzoyl group may limit overall solubility compared to polar aprotic solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are also expected to be good candidates for dissolving the compound due to their ability to interact with the benzoyl group and the overall molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be low in highly nonpolar solvents like hexane. Toluene, with its aromatic character, may show slightly better but still limited solubility.
Data Presentation: Predicted Solubility
While experimental quantitative data is not available in the public domain, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. This serves as a practical guide for initial solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with the polar uracil core. |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the amino and carbonyl groups is favorable, but the nonpolar benzoyl group may limit high solubility. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the entire molecule. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to accept hydrogen bonds. |
| Aromatic | Toluene | Low to Moderate | Aromatic stacking interactions with the benzoyl group may enhance solubility compared to other nonpolar solvents. |
| Nonpolar | Hexane, Heptane | Low | The high polarity of the uracil core and its hydrogen bonding capabilities will lead to poor interactions with nonpolar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The two primary approaches are the equilibrium solubility method (shake-flask) and high-throughput screening methods.
Equilibrium Solubility (Shake-Flask) Method
This is the gold standard for determining thermodynamic equilibrium solubility.[3][4][5][6][7][8] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Detailed Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[5][8] The temperature should be precisely controlled as solubility is temperature-dependent.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE) that does not absorb the solute.
-
Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in multiple solvents or for a large number of compounds, HTS methods are employed. These methods are often based on kinetic solubility measurements and provide a rapid assessment, though they may not represent true thermodynamic equilibrium.[9][10][11][12][13]
General Principles:
HTS solubility assays typically involve adding a concentrated stock solution of the compound (often in DMSO) to the aqueous or organic solvent of interest in a multi-well plate format. The point at which the compound precipitates is detected, often by turbidimetry, nephelometry, or light scattering.[12][13]
Workflow:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly effective solvent, typically DMSO.
-
Plate Preparation: Dispense a series of dilutions of the stock solution into a multi-well plate (e.g., 96-well or 384-well).
-
Solvent Addition: Add the target organic solvents to the wells containing the diluted stock solution.
-
Precipitation Detection: Incubate the plate for a short period and then measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Data Analysis: The data is analyzed to determine the solubility limit for each solvent condition.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharma-asia.com [biopharma-asia.com]
- 11. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Pyrimido[4,5-d]pyrimidine Core: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. This bicyclic nitrogen-containing structure serves as a versatile core for the development of potent and selective modulators of various biological targets. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including kinase inhibition and antiviral effects. This technical guide provides a comprehensive overview of the pyrimido[4,5-d]pyrimidine core, detailing its fundamental structure, key synthetic strategies, and its burgeoning role in the development of novel therapeutics. Particular focus is placed on its activity as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), Bruton's Tyrosine Kinase (BTK), and the Epidermal Growth Factor Receptor (EGFR), as well as its emerging potential as an antiviral agent against human coronaviruses.
The Core Structure of Pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine nucleus consists of two fused pyrimidine rings, forming a tetra-azanaphthalene system. This aromatic heterocyclic structure provides a rigid scaffold with multiple sites for substitution, enabling the fine-tuning of its physicochemical and pharmacological properties. The arrangement of nitrogen atoms within the rings influences the molecule's electronics, hydrogen bonding capabilities, and overall geometry, all of which are critical for its interaction with biological targets.
Synthetic Methodologies
The synthesis of the pyrimido[4,5-d]pyrimidine core and its derivatives has been approached through various strategies, often employing multi-component reactions to build the heterocyclic system efficiently.
General Synthesis of Substituted Pyrimido[4,5-d]pyrimidines
A common and effective method for the synthesis of substituted pyrimido[4,5-d]pyrimidines involves a multi-step sequence starting from readily available pyrimidine precursors.
Experimental Protocol: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines [1]
-
Preparation of 2-methyl-2-thiopseudourea sulfate: Thiourea is treated with dimethyl sulfate in water at 80°C to yield the sulfate salt of 2-methyl-2-thiopseudourea.
-
Formation of the pyrimidine ring: The resulting thiopseudourea derivative is reacted with 2-(ethoxymethylene)malononitrile in the presence of triethylamine in absolute ethanol at room temperature to afford the substituted pyrimidine.
-
Oxidation: The pyrimidine intermediate is then oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C.
-
Aromatic Nucleophilic Substitution: The oxidized product undergoes aromatic nucleophilic substitution with various amines in tetrahydrofuran at 25°C to introduce diversity at one of the positions.
-
Intermediate Formation: Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at room temperature yields a key intermediate.
-
Final Cyclization and Rearrangement: The final pyrimido[4,5-d]pyrimidine core is formed through a nucleophilic addition of an appropriate aniline to the intermediate, followed by a Dimroth rearrangement, typically carried out in refluxing acetic acid.[1]
The following diagram illustrates a generalized workflow for the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines.
One-Pot Synthesis
More recently, efficient one-pot, multi-component reactions have been developed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures. These methods often utilize novel catalysts, such as DABCO-based ionic liquids.
Therapeutic Applications: Kinase Inhibition
A significant area of research for pyrimido[4,5-d]pyrimidine derivatives has been their development as kinase inhibitors. The scaffold serves as an excellent ATP-competitive pharmacophore, with substitutions tailored to achieve potency and selectivity for specific kinases implicated in diseases such as cancer.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Pyrimido[4,5-d]pyrimidines have been designed as potent CDK2 inhibitors.
| Compound ID | R-Group Substituents | CDK2 IC₅₀ (µM) | Reference |
| 7f | 2-SMe, 5-Ph, 7-NH(CH₂)₂OH | 0.05 | [2] |
| 7e | 2-SMe, 5-Ph, 7-NHCH₂Ph | 0.25 | [2] |
| 7a | 2-SMe, 5-Ph, 7-NH₂ | 0.31 | [2] |
| Roscovitine | (Reference) | 0.45 | [2] |
Experimental Protocol: CDK2 Kinase Assay
The inhibitory activity of pyrimido[4,5-d]pyrimidine derivatives against CDK2 is typically evaluated using a biochemical assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant CDK2/Cyclin E, a histone H1 substrate, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 10-60 minutes).[3]
-
Detection of Phosphorylation: The degree of histone H1 phosphorylation is quantified. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[3]
-
Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are calculated from the dose-response curves.
The following diagram outlines the CDK2 signaling pathway and the point of inhibition by pyrimido[4,5-d]pyrimidine derivatives.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.
| Compound ID | R-Group Substituents | BTK IC₅₀ (nM) | Reference |
| 18 | (Structure Specific) | 0.8 | [4] |
| 17 | (Structure Specific) | 1.2 | [4] |
| Ibrutinib | (Reference) | 0.6 | [4] |
Experimental Protocol: BTK Kinase Assay
-
Enzyme and Inhibitor Pre-incubation: The BTK enzyme is pre-incubated with the test inhibitor at various concentrations in a kinase buffer at room temperature.[5]
-
Reaction Initiation: The kinase reaction is initiated by the addition of an ATP and substrate mixture.[5]
-
Incubation: The reaction mixture is incubated at room temperature for a specified time.[5]
-
Signal Detection: The amount of ADP produced is measured using a detection reagent such as the ADP-Glo™ kinase assay kit. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.[6]
-
IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
The BTK signaling pathway and the inhibitory action of pyrimido[4,5-d]pyrimidines are depicted below.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target.
| Compound ID | R-Group Substituents | EGFR (T790M) IC₅₀ (nM) | EGFR (WT) IC₅₀ (nM) | Reference |
| Compound A | (Structure Specific) | 1.5 | >1000 | [7] |
| Compound B | (Structure Specific) | 2.2 | >1000 | [7] |
| Gefitinib | (Reference) | 250 | 25 | [7] |
Experimental Protocol: EGFR Kinase Assay [8]
-
Enzyme Pre-incubation: Recombinant EGFR (wild-type or mutant) is pre-incubated with serially diluted test compounds in a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a peptide substrate.
-
Kinetic Measurement: The reaction progress is monitored over time by measuring the increase in fluorescence resulting from the phosphorylation of the peptide substrate.
-
Data Analysis: Initial reaction velocities are determined from the linear phase of the reaction progress curves. These velocities are then plotted against the inhibitor concentrations to calculate the IC₅₀ values.
The EGFR signaling cascade and the mechanism of its inhibition are illustrated in the following diagram.
Antiviral Activity
Beyond their role as kinase inhibitors, pyrimido[4,5-d]pyrimidines have demonstrated promising antiviral activity, particularly against human coronaviruses.
Anti-Human Coronavirus (HCoV-229E) Activity
Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown notable efficacy against HCoV-229E, a common cause of the cold.[1][9]
| Compound ID | R-Group Substituents | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7a | 4-(5,6,7,8-tetrahydronaphthalen-1-yl)amino, 7-(2-(dimethylamino)ethyl)amino | 6.8 | >100 | >14.7 | [1] |
| 7b | 4-(5,6,7,8-tetrahydronaphthalen-1-yl)amino, 7-(2-(diethylamino)ethyl)amino | 7.5 | >100 | >13.3 | [1] |
| 7f | 4-(2,3-dihydro-1H-inden-4-yl)amino, 7-(2-(diethylamino)ethyl)amino | 4.2 | >100 | >23.8 | [1] |
Experimental Protocol: Anti-HCoV-229E Cytopathic Effect (CPE) Assay [10][11]
-
Cell Seeding: Host cells (e.g., MRC-5 or Huh-7) are seeded in 96-well plates and incubated to form a confluent monolayer.[10]
-
Virus Infection: The cell monolayers are infected with HCoV-229E at a specific multiplicity of infection (MOI).[12]
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated at 33°C in a 5% CO₂ environment for a period that allows for the development of viral cytopathic effects (typically 3-5 days).[11]
-
CPE Evaluation: The extent of CPE is quantified. This can be done visually or by using a cell viability assay, such as the MTT or neutral red uptake assay.[10]
-
Data Analysis: The EC₅₀ (the concentration of the compound that inhibits viral CPE by 50%) and the CC₅₀ (the concentration that reduces cell viability by 50%) are calculated. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.
Conclusion and Future Perspectives
The pyrimido[4,5-d]pyrimidine core represents a highly versatile and valuable scaffold in modern drug discovery. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent structural and electronic properties make it an ideal starting point for the design of potent and selective inhibitors of various therapeutic targets. The demonstrated success in developing pyrimido[4,5-d]pyrimidine-based kinase inhibitors for oncology highlights the potential of this scaffold. Furthermore, the emerging antiviral activity opens up new avenues for the development of novel treatments for infectious diseases. Future research will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, as well as exploring their potential against a wider range of biological targets. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.
References
- 1. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 3.2. BTK Kinase Assay [bio-protocol.org]
- 6. promega.com [promega.com]
- 7. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HCoV 229E Antiviral Assay [bio-protocol.org]
The Promising Horizon of 6-Aminouracil: A Technical Guide to the Discovery of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents. Among its derivatives, 6-aminouracil has emerged as a particularly versatile and privileged starting material for the synthesis of a diverse array of bioactive molecules. Its unique electronic properties and multiple reactive sites allow for the construction of complex heterocyclic systems with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery of novel bioactive compounds derived from 6-aminouracil, with a focus on anticancer and antimicrobial applications. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of synthetic workflows and potential signaling pathways to serve as a valuable resource for researchers in the field of drug discovery.
Quantitative Bioactivity Data of 6-Aminouracil Derivatives
The following tables summarize the in vitro biological activities of various 6-aminouracil derivatives against cancer cell lines and microbial strains.
Table 1: Anticancer Activity of 6-Aminouracil Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia | T/C = 124% (in vivo) | [1] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia | Cytotoxic | [1] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 leukemia | Cytotoxic | [1] |
| 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | HeLa | 4.18 - 10.20 µg/mL | |
| Fused uracil derivative 13 | HepG2 | 0.98 | |
| Fused uracil derivative 6 | HepG2 | 1.29 | |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | - | 2.3 | [2] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | - | 12 | [2] |
| Pyridopyrimidine derivative 6 | HepG2, PC-3, HCT-116 | 0.5 | [3] |
| Pyrimidine derivative 2a | Various (Glioblastoma, TNBC, Colon) | 4 - 8 | [4] |
| Pyrimidine derivative 2d | A549 | Strong cytotoxicity at 50 µM | [5] |
| Phenyl thiourea derivative 17 | PC3 | Active | [6] |
Table 2: Antimicrobial Activity of 6-Aminouracil Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) | B. cereus, B. subtilis, S. aureus | More pronounced against Gram-positive | [2] |
| bis-pyrido[2,3-d]pyrimidine derivatives 149a,b | Candida albicans | 51 - 74 | [2] |
| Anilinouracil-fluoroquinolone hybrid 251D | Gram-positive pathogens | Potent activity | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive 6-aminouracil derivatives and the evaluation of their biological activities.
Synthesis Protocols
General Procedure for the Synthesis of 5,5’-(Phenylmethylene)bis(6-amino-2-thiouracil) Derivatives:
A mixture of 6-amino-2-thiouracil (2 mmol) and the appropriate benzaldehyde derivative (1 mmol) is refluxed in glacial acetic acid (15 mL) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to afford the desired product.
Synthesis of Fused Uracil Derivatives via Reaction with Ninhydrin:
A mixture of the appropriate 6-aminouracil derivative (1.2 mmol) and ninhydrin (0.2 g, 1.2 mmol) in ethanol (20 ml) is heated under reflux for 1 hour. The precipitate that forms in the hot solution is filtered, washed with ethanol, and can be further purified by crystallization from ethanol.
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines:
A mixture of 6-aminouracil (10 mmol), an aromatic aldehyde (10 mmol), and malononitrile or ethyl cyanoacetate (10 mmol) in dimethylformamide (20 mL) containing a catalytic amount of piperidine is heated under reflux for several hours. After cooling, the precipitated solid is collected by filtration, washed with ethanol, and recrystallized from an appropriate solvent to yield the pure pyridopyrimidine derivative.
Biological Assay Protocols
MTT Assay for Anticancer Activity:
Human cancer cells are seeded in 96-well plates at a density of 5x103 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 or 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination):
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi). The microbial suspension, adjusted to a concentration of 105 CFU/mL, is then added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing the Path to Discovery
Diagrams of experimental workflows and signaling pathways provide a clear and concise understanding of the complex processes involved in drug discovery.
Experimental and Synthetic Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 6-aminouracil derivatives.
Caption: A generalized workflow for the discovery of bioactive 6-aminouracil derivatives.
Hypothesized Signaling Pathway
Several 6-aminouracil derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in cancer. The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by a 6-aminouracil-based kinase inhibitor.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by a 6-aminouracil derivative.
Conclusion and Future Directions
6-Aminouracil has proven to be an invaluable scaffold in the quest for novel bioactive compounds. The diverse range of biological activities exhibited by its derivatives, particularly in the realms of anticancer and antimicrobial research, underscores the immense potential of this heterocyclic core. The multicomponent reactions often employed in their synthesis offer an efficient and atom-economical approach to generating chemical diversity.
Future research in this area should focus on several key aspects. A deeper understanding of the mechanism of action of these compounds is crucial. Elucidating the specific molecular targets and the signaling pathways they modulate will enable more rational drug design and optimization. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles is another important avenue. Furthermore, exploring the potential of 6-aminouracil derivatives against a wider range of diseases, including viral infections and inflammatory disorders, could lead to the discovery of new therapeutic applications. The continued exploration of the chemical space around the 6-aminouracil core, guided by computational modeling and high-throughput screening, promises to yield a new generation of potent and selective therapeutic agents.
References
- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Structure of 5-Benzoyl-6-amino-1,3-dimethyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzoyl-6-amino-1,3-dimethyluracil is a derivative of uracil, a fundamental component of nucleic acids. The unique substitution pattern of this molecule, featuring both a potent electron-donating group (amino) and an electron-withdrawing group (benzoyl) at adjacent positions on the pyrimidine ring, suggests a complex and intriguing electronic structure. This "push-pull" arrangement is known to give rise to interesting photophysical properties and modulate the reactivity of the core heterocyclic system. Such compounds are of significant interest in medicinal chemistry and materials science, potentially serving as scaffolds for novel therapeutic agents or functional dyes.
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. In the absence of extensive published experimental or computational data for this specific molecule, this document outlines the established computational protocols and theoretical concepts necessary to elucidate its properties. It serves as a roadmap for researchers aiming to characterize this molecule and its derivatives, providing a structured approach to data generation and analysis.
Theoretical Background: The Push-Pull System
The electronic properties of this compound are dominated by the interplay between the 6-amino group and the 5-benzoyl group.
-
6-Amino Group (Electron Donor): The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the uracil ring's π-system, increasing the electron density of the ring. This is a classic electron-donating effect.
-
5-Benzoyl Group (Electron Acceptor): The carbonyl group (C=O) of the benzoyl substituent is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. It pulls electron density out of the uracil ring through both inductive and resonance effects.
This "push-pull" or donor-acceptor configuration is anticipated to result in a significant intramolecular charge transfer (ICT) character in the ground and excited states. This ICT can lead to a smaller HOMO-LUMO gap, red-shifted absorption in the UV-Vis spectrum, and enhanced molecular polarizability, all of which are critical factors in drug-receptor interactions and the design of functional materials.
Proposed Computational Methodology
To quantitatively understand the electronic structure, a robust computational approach using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is recommended. These methods offer a good balance between accuracy and computational cost for molecules of this size.
Experimental Protocols: Computational Details
-
Software: All calculations can be performed using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Initial Structure: The initial 3D structure of this compound can be built using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: The molecular geometry should be optimized in the gas phase using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a good description of the electronic structure for many organic molecules.
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Using the optimized geometry, the following single-point calculations should be performed:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine their energy levels, spatial distribution, and the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP): Calculation of the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: To obtain a quantitative picture of the charge distribution (NBO atomic charges) and to analyze key intramolecular donor-acceptor interactions, such as the delocalization of the amino lone pair into the ring and the withdrawal of charge by the benzoyl group.
-
Excited State Calculations (TD-DFT): To simulate the UV-Vis absorption spectrum, TD-DFT calculations (e.g., at the CAM-B3LYP/6-311++G(d,p) level) should be performed to determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.
-
Data Presentation: Predicted Electronic Properties
The results from the computational protocol should be summarized in a clear and structured manner to facilitate analysis and comparison.
Frontier Molecular Orbitals
The HOMO and LUMO are central to understanding the chemical reactivity and electronic transitions. For the title molecule, the HOMO is expected to be localized primarily on the electron-rich 6-aminouracil moiety, while the LUMO is anticipated to be centered on the electron-withdrawing benzoyl group.
Table 1: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | (ELUMO - EHOMO) |
Intramolecular Charge Distribution
NBO analysis provides a detailed picture of charge localization and delocalization. Significant negative charges are expected on the oxygen atoms of the carbonyl groups and the nitrogen of the amino group, while the carbonyl carbons and adjacent ring carbons will likely be electropositive.
Table 2: Predicted NBO Charges on Key Atoms
| Atom | NBO Charge (e) |
|---|---|
| N (Amino Group) | Value |
| C (Carbonyl, Benzoyl) | Value |
| O (Carbonyl, Benzoyl) | Value |
| C5 (Uracil Ring) | Value |
| C6 (Uracil Ring) | Value |
Intramolecular Interactions
The NBO analysis can also quantify the stabilization energy (E(2)) associated with electron delocalization from a filled donor orbital to an empty acceptor orbital. The key interaction will be from the lone pair of the amino nitrogen (LP(N)) to the π* anti-bonding orbitals of the uracil and benzoyl groups.
Table 3: Key NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (Amino) | π* (C5=C6) | Value |
| π (C5=C6) | π* (C=O, Benzoyl) | Value |
Simulated Electronic Spectra
TD-DFT calculations will predict the primary electronic transitions. Due to the expected ICT character, a strong absorption band at a relatively long wavelength in the UV-Vis spectrum is anticipated.
Table 4: Predicted Major Electronic Transitions from TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | Value | Value | HOMO → LUMO |
| S0 → S2 | Value | Value | e.g., HOMO-1 → LUMO |
Conclusion and Outlook
This guide outlines a comprehensive theoretical protocol for the detailed investigation of the electronic structure of this compound. The presence of strong electron-donating and -withdrawing groups suggests a pronounced intramolecular charge transfer character, which is expected to govern its reactivity, spectroscopic properties, and intermolecular interactions.
The computational data generated following this framework will provide valuable insights for:
-
Drug Development Professionals: Understanding the MEP and charge distribution can inform predictions about drug-receptor binding interactions, while the HOMO-LUMO gap can be a descriptor in QSAR models.
-
Researchers and Scientists: The detailed electronic structure provides a basis for understanding the molecule's chemical behavior, designing new synthetic routes, and exploring its potential in applications such as fluorescent probes or organic electronics.
By applying these well-established computational methods, a robust and detailed picture of the electronic landscape of this promising molecule can be achieved, paving the way for its rational application in science and technology.
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines using 5-Benzoyl-6-amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, antiviral, and anti-inflammatory agents. A key mechanism of action for many pyrimido[4,5-d]pyrimidine derivatives is the inhibition of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell cycle progression and signal transduction.[1][2][3][4] The synthesis of novel substituted pyrimido[4,5-d]pyrimidines is therefore a topic of considerable interest for the development of new therapeutic agents.
This document provides detailed protocols for the synthesis of pyrimido[4,5-d]pyrimidines, leveraging 5-Benzoyl-6-amino-1,3-dimethyluracil as a key starting material. While direct literature precedent for this specific starting material is limited, the provided protocols are based on well-established cyclocondensation reactions of analogous 5-acyl-6-aminopyrimidines.
Synthetic Approach
The core of the proposed synthesis involves the cyclocondensation of the 5-benzoyl group and the 6-amino group of this compound with a suitable one-carbon or nitrogen-containing reagent to form the second pyrimidine ring. Two primary protocols are presented, utilizing formamide and guanidine hydrochloride, respectively, to generate the pyrimido[4,s5-d]pyrimidine scaffold.
Protocol 1: Synthesis of 1,3-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione via Reaction with Formamide
This protocol is adapted from established procedures for the cyclization of 5-acyl-6-aminopyrimidines. The reaction with formamide provides an efficient route to introduce the C2 and N3 atoms of the second pyrimidine ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water with stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water to afford the pure 1,3-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Data Presentation:
| Starting Material | Reagent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |
| This compound | Formamide | 1,3-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | None | 180-210 | 2-6 | [e.g., 60-80] | [e.g., >250] |
Note: The yield and melting point are estimated based on similar reactions reported in the literature and should be determined experimentally.
Protocol 2: Synthesis of 2-Amino-1,3-dimethyl-5-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione via Reaction with Guanidine
This protocol describes the synthesis of a 2-amino-substituted pyrimido[4,5-d]pyrimidine, which is a common structural motif in bioactive molecules. The use of guanidine hydrochloride in the presence of a base allows for the formation of the 2-aminopyrimidine ring.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol, add guanidine hydrochloride (1.5-2.0 eq) and a base such as sodium ethoxide or potassium carbonate (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the pure 2-Amino-1,3-dimethyl-5-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Data Presentation:
| Starting Material | Reagent | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |
| This compound | Guanidine HCl | 2-Amino-1,3-dimethyl-5-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | DMF | NaOEt | 120-150 | 4-8 | [e.g., 50-70] | [e.g., >280] |
Note: The yield and melting point are estimated based on similar reactions reported in the literature and should be determined experimentally.
Visualization of Synthetic Workflow and Biological Context
Synthetic Workflow Diagram:
Caption: Proposed synthetic routes from this compound.
Signaling Pathway Diagram: Inhibition of CDK2-Mediated Cell Cycle Progression
Pyrimido[4,5-d]pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Pyrimido[4,5- d]pyrimidine-2,4(1 H,3 H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multicomponent Reactions Involving 5-Benzoyl-6-amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of multicomponent reactions (MCRs) for the synthesis of fused pyrimidine derivatives, with a specific focus on the potential application of 5-Benzoyl-6-amino-1,3-dimethyluracil in the synthesis of bioactive pyrimido[4,5-b]quinolines.
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. 6-Amino-1,3-dimethyluracil is a versatile building block in MCRs for the synthesis of various heterocyclic scaffolds, including pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines. These compounds are of significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The introduction of a benzoyl group at the 5-position of the 6-aminouracil scaffold, as in this compound, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel derivatives with enhanced or altered biological activities. This document provides established protocols for MCRs using 6-amino-1,3-dimethyluracil and proposes a protocol for the utilization of its 5-benzoyl derivative in the synthesis of novel pyrimido[4,5-b]quinolines.
Application: Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have demonstrated significant potential as anticancer agents. Several derivatives have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia).[1] Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2][3][4][5][6]
A common and efficient method for the synthesis of pyrimido[4,5-b]quinolines is a one-pot, three-component reaction between a 6-aminouracil derivative, an aromatic aldehyde, and a 1,3-dicarbonyl compound, such as dimedone.[7][8][9]
Established Three-Component Reaction
The three-component reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and dimedone, catalyzed by various agents, is a well-established method for producing a library of pyrimido[4,5-b]quinoline derivatives.
The following table summarizes the results from a study utilizing trityl chloride as a catalyst for the synthesis of various pyrimido[4,5-b]quinoline derivatives.[7]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | 2.5 | 92 |
| 2 | 4-Br-C₆H₄CHO | 2.5 | 90 |
| 3 | 4-F-C₆H₄CHO | 3 | 88 |
| 4 | 4-NO₂-C₆H₄CHO | 2 | 95 |
| 5 | 3-NO₂-C₆H₄CHO | 2 | 94 |
| 6 | C₆H₅CHO | 3.5 | 85 |
| 7 | 4-Me-C₆H₄CHO | 3.5 | 82 |
| 8 | 4-OMe-C₆H₄CHO | 4 | 80 |
Proposed Three-Component Reaction with this compound
Based on the established reactivity of 6-amino-1,3-dimethyluracil, we propose a similar three-component reaction utilizing This compound to synthesize novel 5-benzoyl-substituted pyrimido[4,5-b]quinolines. The presence of the electron-withdrawing benzoyl group at the C5 position may influence the reaction kinetics and the properties of the resulting products.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (Established Protocol)[7]
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 0.140 g)
-
Dimedone (1 mmol, 0.140 g)
-
6-Amino-1,3-dimethyluracil (1 mmol, 0.155 g)
-
Trityl chloride (TrCl) (10 mol%, 0.0278 g)
-
Chloroform (10 mL)
-
Aqueous ethanol (70%)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and trityl chloride (10 mol%).
-
Add chloroform (10 mL) to the flask.
-
Stir the reaction mixture under reflux conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (approximately 2.5 hours), remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from 70% aqueous ethanol to obtain the desired product.
Protocol 2: Proposed Synthesis of 10-Benzoyl-5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Materials:
-
4-Chlorobenzaldehyde (1 mmol)
-
Dimedone (1 mmol)
-
This compound (1 mmol)
-
Trityl chloride (TrCl) (10 mol%)
-
Chloroform (10 mL)
-
Aqueous ethanol
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, combine 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), this compound (1 mmol), and trityl chloride (10 mol%).
-
Add chloroform (10 mL) as the solvent.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the chloroform by rotary evaporation.
-
Recrystallize the solid residue from a suitable solvent system (e.g., aqueous ethanol) to yield the purified product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
Reaction Mechanism
Caption: General mechanism for the three-component synthesis of pyrimido[4,5-b]quinolines.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of pyrimido[4,5-b]quinolines.
Signaling Pathway Inhibition
Caption: Inhibition of the EGFR/HER2 signaling pathway by pyrimido[4,5-b]quinoline derivatives.
References
- 1. Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years [ouci.dntb.gov.ua]
- 2. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Benzoyl-6-amino-1,3-dimethyluracil as a Photoremovable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 5-benzoyl-6-amino-1,3-dimethyluracil as a photoremovable protecting group (PPG). While direct experimental data for this specific compound is limited in publicly available literature, the following information is based on established principles of photoremovable protecting group chemistry and data from analogous compounds. These protocols offer a foundational guide for researchers interested in exploring its potential for photocaging applications in drug delivery, synthetic chemistry, and cell biology.
Introduction
Photoremovable protecting groups, or "photocages," are chemical moieties that can be cleaved from a molecule of interest upon exposure to light of a specific wavelength. This technology offers precise spatiotemporal control over the release of active compounds, making it an invaluable tool in various scientific disciplines. This compound is a candidate PPG due to the photochemical reactivity of the benzoyl group attached to the electron-rich uracil core. The uracil scaffold itself has been explored in various medicinal and chemical contexts[1].
Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₃N₃O₃ | [2] |
| Molecular Weight | 259.26 g/mol | [2] |
| CAS Number | 22283-10-9 | [2] |
| Appearance | Off-white to light yellow powder (inferred) | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetonitrile) |
Proposed Synthesis
A plausible synthetic route to this compound would involve the acylation of 6-amino-1,3-dimethyluracil at the 5-position. The starting material, 6-amino-1,3-dimethyluracil, is a commercially available compound used in the synthesis of various therapeutic agents[1].
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 6-amino-1,3-dimethyluracil (1 equivalent) in an anhydrous solvent such as nitrobenzene.
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 equivalents), portion-wise while stirring.
-
Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application as a Photoremovable Protecting Group
The benzoyl moiety is anticipated to serve as the photolabile component. Upon absorption of UV light, the carbonyl group can undergo photochemical reactions leading to the cleavage of the bond connecting it to the uracil ring, thereby "uncaging" a protected functional group.
Workflow for Utilizing this compound as a PPG:
Figure 2: General experimental workflow for photocaging applications.
Protocol: Protection of a Model Substrate (e.g., an Alcohol)
-
Reaction Setup: In a suitable flask, dissolve the alcohol to be protected (1 equivalent) and this compound (as a precursor, assuming it can be functionalized to link to the substrate) in an appropriate anhydrous solvent.
-
Coupling: Add a suitable coupling reagent (e.g., DCC/DMAP for ester formation) and stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, filter any precipitates, and purify the "caged" compound by column chromatography.
Protocol: Photoremoval (Uncaging)
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent (e.g., buffered aqueous solution for biological experiments or an organic solvent for synthesis). The concentration should be optimized based on the absorbance of the compound at the irradiation wavelength.
-
Irradiation: Irradiate the solution with a UV light source. The wavelength of irradiation should correspond to an absorption maximum of the this compound chromophore (typically in the UVA range). The duration and intensity of the light exposure will need to be determined empirically.
-
Monitoring Deprotection: Monitor the progress of the uncaging reaction by a suitable analytical method, such as HPLC, LC-MS, or by observing the biological effect of the released substrate.
Quantitative Data (Hypothetical)
As direct experimental data is not available, the following table presents hypothetical photochemical properties based on known benzoyl-containing and other common photoremovable protecting groups. These values should be experimentally determined for this compound.
| Parameter | Estimated Value | Method of Determination |
| λmax (nm) | 320 - 360 | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 5,000 - 15,000 | UV-Vis Spectroscopy |
| Quantum Yield (Φ) | 0.01 - 0.2 | Chemical Actinometry or Spectrophotometric Analysis[3] |
| Photolysis Byproducts | 1,3-dimethyl-6-aminouracil, benzoic acid derivatives | HPLC, LC-MS |
Protocol: Determination of Quantum Yield (Relative Method)
-
Actinometer Selection: Choose a well-characterized chemical actinometer that absorbs at a similar wavelength to the this compound derivative (e.g., potassium ferrioxalate).
-
Absorbance Matching: Prepare solutions of the caged compound and the actinometer with identical absorbance at the irradiation wavelength.
-
Irradiation: Irradiate both solutions under identical conditions (light source, geometry, and time).
-
Analysis: Determine the extent of photoreaction for both the caged compound and the actinometer using a suitable analytical technique (e.g., HPLC for the caged compound, spectrophotometry for the actinometer).
-
Calculation: Calculate the quantum yield of the caged compound relative to the known quantum yield of the actinometer. The quantum yield is the ratio of the number of molecules reacted to the number of photons absorbed[4][5][6][7].
Signaling Pathway Application (Hypothetical)
This PPG could be used to cage a signaling molecule, such as a kinase inhibitor, to study its role in a specific signaling pathway with high temporal resolution.
Figure 3: Hypothetical use in studying a kinase signaling pathway.
Protocol: Temporal Control of Kinase Inhibition in Cell Culture
-
Cell Culture: Culture cells of interest to an appropriate confluency.
-
Loading: Incubate the cells with the caged kinase inhibitor for a sufficient time to allow for cell penetration.
-
Wash: Wash the cells to remove any excess extracellular caged compound.
-
Stimulation: Treat the cells with an agonist to activate the signaling pathway of interest.
-
Photolysis: At a specific time point, expose a defined region of the cell culture to a focused UV light source to uncage the inhibitor.
-
Analysis: Lyse the cells at various time points post-photolysis and analyze the phosphorylation state of downstream targets by Western blotting or other immunoassays to determine the effect of the temporally-controlled kinase inhibition.
Conclusion
While this compound presents an interesting scaffold for a photoremovable protecting group, further research is required to fully characterize its photochemical properties and validate its utility. The protocols and data presented herein provide a comprehensive starting point for researchers to investigate this compound and its potential applications in controlled-release technologies. It is imperative that key parameters such as the absorption spectrum, quantum yield, and photolysis byproducts are experimentally determined before its application in complex biological or chemical systems.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 4. What is Quantum Yield? - Edinburgh Instruments [edinst.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. horiba.com [horiba.com]
experimental protocol for the synthesis of neuroprotective agents from uracil derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of a promising neuroprotective agent, 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil, a derivative of uracil. This class of compounds has demonstrated significant efficacy as acetylcholinesterase (AChE) inhibitors, a key target in the management of neurodegenerative diseases such as Alzheimer's disease. The protocol herein outlines a multi-step synthesis, commencing from the readily available starting material 6-methyluracil. Detailed methodologies for the synthesis of key intermediates and the final product are provided, along with purification and characterization steps. Furthermore, this document includes a summary of the quantitative data on the biological activity of related compounds and a diagram of the proposed neuroprotective signaling pathway.
Introduction
Uracil and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Recently, substituted uracil derivatives have emerged as a promising class of neuroprotective agents. Their mechanism of action often involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is beneficial for cognitive function and is a therapeutic strategy for Alzheimer's disease. Beyond symptomatic relief, evidence suggests that AChE inhibitors may also possess disease-modifying properties by protecting neurons from damage and death. This protocol focuses on the synthesis of a potent 1,3-disubstituted 6-methyluracil derivative designed as an AChE inhibitor.
Data Presentation
The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of a series of 1,3-bis[ω-(substituted benzylethylamino)alkyl]-6-methyluracil derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the AChE enzyme activity.
| Compound ID | Alkyl Chain Length (n) | Substituent on Benzyl Ring | AChE IC50 (nM)[1] |
| 1 | 5 | o-nitro | 3.0 |
| 2 | 4 | o-nitro | 5.0 |
| 3 | 6 | o-nitro | 4.2 |
| 4 | 5 | p-nitro | 8.5 |
| 5 | 5 | H | 25.0 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil.
Part 1: Synthesis of 6-Methyluracil (Starting Material)
This procedure is adapted from the established synthesis of 6-methyluracil.[2]
Materials:
-
Urea (finely powdered)
-
Ethyl acetoacetate
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Glacial acetic acid (for purification, optional)
Procedure:
-
In a 5-inch crystallizing dish, stir 80 g (1.33 moles) of finely powdered urea into a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.
-
Mix the reagents thoroughly, cover the dish loosely with a watch glass, and place it in a vacuum desiccator over concentrated sulfuric acid.
-
Evacuate the desiccator continuously with a water pump until the mixture has dried completely (approximately 5-7 days). The crude β-uraminocrotonic ester should weigh 200–205 g.
-
Stir the dry, finely powdered crude β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95 °C.
-
Cool the clear solution to 65 °C and carefully acidify it by the slow addition of concentrated hydrochloric acid while stirring.
-
6-Methyluracil will precipitate. Cool the mixture further, collect the product by filtration, wash with cold water, then alcohol, and finally ether.
-
Air-dry the product. The yield is typically 110–120 g. The product can be further purified by crystallization from glacial acetic acid if desired.
Part 2: Synthesis of 1,3-bis(5-bromopentyl)-6-methyluracil (Intermediate 1)
Materials:
-
6-Methyluracil
-
1,5-Dibromopentane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-methyluracil (1.26 g, 10 mmol) in 50 mL of DMF, add potassium carbonate (4.14 g, 30 mmol).
-
Add 1,5-dibromopentane (6.89 g, 30 mmol) to the mixture.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-bis(5-bromopentyl)-6-methyluracil as a viscous oil.
Part 3: Synthesis of N-Ethyl-o-nitrobenzylamine (Intermediate 2)
Materials:
-
o-Nitrobenzaldehyde
-
Ethylamine (70% in water)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve o-nitrobenzaldehyde (1.51 g, 10 mmol) in 50 mL of methanol.
-
Add ethylamine (70% in water, 0.71 mL, 11 mmol) to the solution and stir at room temperature for 4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (0.76 g, 20 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the methanol under reduced pressure.
-
Add 50 mL of water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-ethyl-o-nitrobenzylamine, which can be used in the next step without further purification.
Part 4: Synthesis of 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil (Final Product)
Materials:
-
1,3-bis(5-bromopentyl)-6-methyluracil (Intermediate 1)
-
N-Ethyl-o-nitrobenzylamine (Intermediate 2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of 1,3-bis(5-bromopentyl)-6-methyluracil (0.43 g, 1 mmol) in 30 mL of acetonitrile, add N-ethyl-o-nitrobenzylamine (0.40 g, 2.2 mmol) and potassium carbonate (0.41 g, 3 mmol).
-
Reflux the reaction mixture for 48 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product, 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: A flowchart of the multi-step synthesis of the target neuroprotective agent.
Signaling Pathway
Caption: The signaling cascade initiated by AChE inhibition, leading to neuroprotection.
References
Application Notes and Protocols for 5-Benzoyl-6-amino-1,3-dimethyluracil in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Benzoyl-6-amino-1,3-dimethyluracil in medicinal chemistry, based on the known biological activities of structurally related compounds. Detailed experimental protocols for its synthesis and potential biological evaluation are also presented.
Introduction
Uracil and its derivatives are a well-established class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The 6-aminouracil scaffold, in particular, serves as a versatile precursor for the synthesis of various heterocyclic systems with diverse pharmacological profiles.[1] The introduction of an acyl group, such as a benzoyl moiety, at the C5 position of the 6-aminouracil ring can significantly influence its biological activity. Notably, the structurally similar 5-cinnamoyl-6-aminouracil derivatives have demonstrated promising anticancer properties, suggesting a similar potential for this compound.[2][3]
Potential Applications in Medicinal Chemistry
Based on the biological activities of analogous compounds, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Drug Discovery: The most immediate and promising application is in the development of novel anticancer agents. The structurally related compound, 1,3-dimethyl-5-cinnamoyl-6-aminouracil, has shown in vivo activity against P388 leukemia.[2][3] The planar benzoyl group may facilitate intercalation into DNA, leading to cytotoxicity in cancer cells.
-
Antiviral Research: Certain derivatives of 6-aminouracil have been reported to possess antiviral activity.[1] The specific impact of the 5-benzoyl substitution on antiviral efficacy warrants investigation.
-
Antibacterial Drug Development: Substituted 6-anilinouracils are known to be potent and selective inhibitors of bacterial DNA polymerase IIIC, suggesting that other 6-aminouracil derivatives could be explored for antibacterial properties.
-
Enzyme Inhibition Studies: The uracil scaffold is present in many enzyme inhibitors. Depending on the conformation and electronic properties conferred by the 5-benzoyl group, this compound could be screened against various enzymatic targets, such as kinases or polymerases.
Quantitative Data of Related 6-Aminouracil Derivatives
| Compound | Biological Activity | Model System | Quantitative Data | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Anticancer (in vivo) | P388 Leukemia | T/C = 124% | [2],[3] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | Cytotoxicity (in vitro) | L1210 Leukemia | (Data not specified) | [2],[3] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | Cytotoxicity (in vitro) | L1210 Leukemia | (Data not specified) | [2],[3] |
| 1-(3-Phenoxybenzyl)-5-(phenylamino)uracil | Antiviral (HIV) | CEM-SS cells | IC50 = 2.3 µM | [1] |
| 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea | Anticancer (in vitro) | Multiple cell lines | IC50 = 125 ± 11 nM | [1] |
T/C % = (Median survival time of treated mice / Median survival time of control mice) x 100. A T/C value ≥ 125% is considered significant anticancer activity by the National Cancer Institute (NCI).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method for the C5-acylation of a 6-aminouracil derivative.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Benzoyl chloride
-
Anhydrous solvent (e.g., pyridine, dioxane, or N,N-dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve 6-amino-1,3-dimethyluracil (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Diagram of Synthesis Workflow:
Protocol 2: In Vitro Cytotoxicity Assay against L1210 Leukemia Cells
This protocol describes a method to evaluate the cytotoxic effects of the title compound on a leukemia cell line.
Materials:
-
L1210 (mouse leukemia) cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Culture L1210 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the L1210 cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of medium.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Add 100 µL of the diluted compound solutions to the wells containing the cells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration.
Protocol 3: DNA Intercalation Assay (Hypothetical)
This protocol outlines a general method to investigate if the compound interacts with DNA, a proposed mechanism of action for similar compounds.
Materials:
-
Calf thymus DNA (ctDNA)
-
Tris-HCl buffer
-
This compound
-
Ethidium bromide (EtBr)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration and purity should be determined by UV-spectrophotometry (A260/A280 ratio).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
UV-Vis Titration:
-
Keep the concentration of the test compound constant while varying the concentration of ctDNA.
-
Record the UV-Vis spectra after each addition of ctDNA.
-
Observe for changes in the absorption spectrum (hypochromism or hyperchromism and red or blue shifts), which can indicate binding to DNA.
-
-
Fluorescence Quenching Assay:
-
Prepare a solution of ctDNA pre-treated with ethidium bromide.
-
Measure the initial fluorescence intensity of the EtBr-DNA complex.
-
Titrate this solution with increasing concentrations of the test compound.
-
Record the fluorescence emission spectrum after each addition.
-
A decrease in fluorescence intensity suggests that the test compound is displacing EtBr from the DNA, indicating an intercalative binding mode.
-
-
Calculate the binding constant (K) from the titration data using appropriate models (e.g., the Stern-Volmer equation for fluorescence quenching).
Diagram of Proposed Mechanism of Action:
Disclaimer: The information provided in these application notes is for research purposes only. The biological activities and protocols are based on studies of structurally related compounds and should be considered as potential avenues for investigation for this compound. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Potential Antitumor Agents from 6-Amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of potential antitumor agents derived from the versatile starting material, 6-amino-1,3-dimethyluracil. This document includes detailed experimental protocols for the synthesis of various heterocyclic compounds, a summary of their anticancer activities, and visualizations of synthetic pathways and relevant biological signaling pathways.
Introduction
6-Amino-1,3-dimethyluracil is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1][2] Its structural similarity to endogenous purines and pyrimidines makes it an excellent starting point for the synthesis of compounds that can interact with biological targets involved in cancer progression.[3][4] This document outlines the synthesis of several classes of compounds derived from 6-amino-1,3-dimethyluracil, including pyrimido[4,5-d]pyrimidines and other fused heterocyclic systems, and summarizes their potential as antitumor agents.
I. Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives as CDK2 Inhibitors
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have shown significant potential as anticancer agents, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5][6]
Signaling Pathway of CDK2 in Cell Cycle Regulation
The following diagram illustrates the role of CDK2 in the G1-S phase transition of the cell cycle, a critical checkpoint that is often dysregulated in cancer. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of CDK2 in the cell cycle and its inhibition by pyrimido[4,5-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines
This protocol is adapted from the synthesis of novel CDK2 inhibitors.[5] Although the original paper starts from 6-amino-2-thiouracil, a similar synthetic strategy can be envisioned starting from 6-amino-1,3-dimethyluracil. The following is a generalized procedure.
Step 1: One-pot condensation to form the pyrimido[4,5-d]pyrimidine core
-
To a solution of 6-amino-1,3-dimethyluracil (1 mmol) in glacial acetic acid (10 mL), add the appropriate aromatic aldehyde (1 mmol) and thiourea (1.2 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Step 2: Alkylation of the thione group
-
Suspend the synthesized pyrimido[4,5-d]pyrimidine (1 mmol) in a suitable solvent like ethanol.
-
Add an alkylating agent (e.g., methyl iodide, 1.2 mmol) and a base (e.g., potassium carbonate, 1.5 mmol).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the alkylated product.
Step 3: Amination
-
Dissolve the alkylated product (1 mmol) in a suitable solvent (e.g., ethanol).
-
Add the desired amine (1.5 mmol).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the final 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine.
Antitumor Activity Data
The following table summarizes the in vitro inhibitory activities of representative synthesized pyrimido[4,5-d]pyrimidine derivatives against CDK2 and various human cancer cell lines.[5]
| Compound | R | R' | CDK2 IC₅₀ (µM) | Cancer Cell Line | Growth Inhibition (%) |
| 7a | H | 4-Cl-Ph | 0.31 | Leukemia (CCRF-CEM) | 85.3 |
| 7e | H | 4-OCH₃-Ph | 0.25 | Ovarian Cancer (OVCAR-3) | 92.1 |
| 7f | H | 4-F-Ph | 0.05 | Renal Cancer (RXF 393) | 112.9 |
| 6a | H | 4-Cl-Ph | >10 | Non-Small Cell Lung Cancer (HOP-92) | 102.6 |
| 6c | H | 4-OCH₃-Ph | 8.5 | Renal Cancer (RXF 393) | 124.0 |
| Roscovitine | - | - | 0.45 | - | - |
II. Synthesis of Fused Heterocyclic Compounds
The reaction of 6-amino-1,3-dimethyluracil with various reagents can lead to the formation of a diverse range of fused heterocyclic systems with potential antitumor activities.
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of fused heterocycles from 6-amino-1,3-dimethyluracil.
Caption: General workflow for the synthesis and evaluation of fused heterocycles.
Experimental Protocols
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines
This protocol describes a one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives.[7]
-
In a round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (1 mmol) and an appropriate aldehyde (e.g., 3-phenylprop-2-enal, 1 mmol) in a suitable solvent such as ethanol or acetic acid (15 mL).
-
Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 10-15 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Antitumor Activity Data
The following table presents the antiproliferative activity of representative pyrido[2,3-d]pyrimidine derivatives against human cancer cell lines.[7]
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| 5 | Colon Carcinoma (HCT-116) | 16.82 |
| 5 | Hepatocellular Carcinoma (HepG-2) | 12.54 |
| 10 | Colon Carcinoma (HCT-116) | 8.41 |
| 10 | Hepatocellular Carcinoma (HepG-2) | 6.73 |
| 11 | Colon Carcinoma (HCT-116) | 4.52 |
| 11 | Hepatocellular Carcinoma (HepG-2) | 2.68 |
| 12 | Colon Carcinoma (HCT-116) | 10.23 |
| 12 | Hepatocellular Carcinoma (HepG-2) | 9.15 |
| 5-Fluorouracil | Colon Carcinoma (HCT-116) | 4.8 |
| 5-Fluorouracil | Hepatocellular Carcinoma (HepG-2) | 5.2 |
III. Conclusion
6-Amino-1,3-dimethyluracil serves as a versatile and valuable starting material for the synthesis of a wide array of heterocyclic compounds with promising antitumor activities. The pyrimido[4,5-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds, in particular, have demonstrated significant potential for the development of novel cancer therapeutics. The detailed protocols and compiled biological data provided in these application notes are intended to facilitate further research and drug discovery efforts in this important area. Researchers are encouraged to adapt and optimize these methods for the synthesis of new derivatives and to explore their mechanisms of action in greater detail.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Amino-1,3-dimethyluracil | 6642-31-5 | Benchchem [benchchem.com]
- 4. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Photocatalytic Applications of Substituted Uracil Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted uracil derivatives have emerged as a versatile class of compounds with significant potential in various photocatalytic applications. Their unique electronic properties, coupled with the ability to tune their photosensitivity through targeted substitutions, make them promising candidates for photodynamic therapy (PDT), photocatalytic degradation of environmental pollutants, and photocatalytic hydrogen evolution. This document provides detailed application notes and experimental protocols for researchers interested in exploring the photocatalytic capabilities of these compounds.
Photodynamic Therapy (PDT)
Substituted uracils, particularly 5-fluorouracil (5-FU) and its derivatives, can act as potent photosensitizers in PDT. Upon activation by light of a specific wavelength, these molecules generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which induce apoptosis and necrosis in cancer cells. The efficacy of PDT can be enhanced by combining substituted uracils with other agents that modulate cellular processes.
Quantitative Data for PDT Applications
| Compound/Combination | Cell Line | Light Dose | Outcome | Reference |
| 5-Fluorouracil + ALA-PDT | Murine Actinic Keratosis (AK) Lesions | Blue light (~417 nm) | 75% lesion clearance at 3 months | [1] |
| 5-Fluorouracil + MAL-PDT | Human Actinic Keratosis (AK) on hands | Daylight | 62.7% lesion response rate at 3 months | [2] |
| 5-Fluorouracil + ALA-PDT | Human A431 (SCC) cells | 100 J/cm² of 633 nm light | 16-fold increase in TUNEL-positive nuclei 24h post-PDT | [3] |
| Uracil-appended Porphyrins | Ec9706 (Esophageal Cancer) | UV light | Significant cytotoxicity | [4] |
Experimental Protocol: In Vitro Photodynamic Efficacy of 5-Fluorouracil Derivatives
This protocol outlines a method to assess the photodynamic efficacy of a substituted uracil derivative against a cancer cell line.
1. Cell Culture and Seeding:
- Culture human squamous cell carcinoma (SCC) cells (e.g., A431) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
2. Photosensitizer Incubation:
- Prepare stock solutions of the substituted uracil derivative in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture media to achieve final concentrations ranging from 1 µM to 100 µM.
- Replace the culture medium in the wells with the medium containing the photosensitizer and incubate for a predetermined period (e.g., 4 to 24 hours) to allow for cellular uptake.[5]
3. Photoactivation:
- Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
- Add fresh, phenol red-free medium to each well.
- Irradiate the cells with a light source of the appropriate wavelength (e.g., a 633 nm laser or a broad-spectrum lamp with a suitable filter).[3] The light dose can be varied by adjusting the power density and exposure time. A typical light dose might range from 1 to 20 J/cm².
4. Cytotoxicity Assessment (MTT Assay):
- After a post-irradiation incubation period (e.g., 24 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
5. Apoptosis/Necrosis Analysis (Annexin V/PI Staining):
- For a more detailed analysis of cell death, use an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
- After PDT treatment, harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- Analyze the stained cells using a flow cytometer to differentiate between viable, apoptotic, and necrotic cells.[5]
Signaling Pathway: ROS-Induced Cell Death
Caption: Mechanism of ROS-induced cell death in PDT.
Photocatalytic Degradation of Organic Pollutants
Substituted uracil derivatives, particularly when incorporated into composite materials like uracil-doped graphitic carbon nitride (g-C₃N₄), exhibit enhanced photocatalytic activity for the degradation of persistent organic pollutants. These materials can effectively degrade dyes and phenolic compounds under visible light irradiation.
Quantitative Data for Pollutant Degradation
| Catalyst | Pollutant | Light Source | Degradation Rate/Efficiency | Reference |
| Uracil-doped g-C₃N₄ | Rhodamine B | Visible Light | 11.3 × 10⁻² min⁻¹ | [3] |
| Pristine g-C₃N₄ | Rhodamine B | Visible Light | 2.07 × 10⁻² min⁻¹ | [3] |
| Uracil-GCN/0.3Ag₂CrO₄ | 4-Chlorophenol | Royal Blue LED (450 nm) | 2.64 × 10⁻² min⁻¹ | [6] |
| Uracil-GCN | 4-Chlorophenol | Royal Blue LED (450 nm) | 0.05 × 10⁻² min⁻¹ | [6] |
| ZnO | Phenol | UV (254 nm) | ~95% COD reduction in 2 hours | [7] |
| TiO₂/g-C₃N₄ | 4-Chlorophenol | Visible Light | 44.8% improvement over pure TiO₂ | [8] |
| BFO NMPs | Bisphenol A | Visible Light | 98.7% degradation under optimal conditions | [9] |
Experimental Protocol: Photocatalytic Degradation of Methylene Blue
This protocol describes a general procedure for evaluating the photocatalytic activity of a substituted uracil-based catalyst for the degradation of methylene blue (MB) dye.
1. Catalyst Preparation:
- Synthesize the substituted uracil derivative or the composite photocatalyst (e.g., uracil-doped g-C₃N₄) according to established literature procedures.
2. Photocatalytic Reactor Setup:
- Use a batch reactor equipped with a light source (e.g., a 500W high-pressure halogen lamp for visible light or a UV lamp).[10]
- Maintain a constant temperature using a water-circulating jacket.
3. Degradation Experiment:
- Prepare a stock solution of methylene blue in deionized water.
- In a typical experiment, suspend a specific amount of the photocatalyst (e.g., 100 mg) in an aqueous solution of MB (e.g., 100 mL of 10 mg/L).[11]
- Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.[10][11]
- Turn on the light source to initiate the photocatalytic reaction.
- At regular time intervals, withdraw aliquots of the suspension and centrifuge or filter to remove the catalyst particles.
4. Analysis:
- Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (λmax ≈ 664 nm) using a UV-Vis spectrophotometer.[11]
- The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Workflow for Pollutant Degradation
Caption: Experimental workflow for photocatalytic pollutant degradation.
Photocatalytic Hydrogen Evolution
Uracil-based materials, such as uracil-doped g-C₃N₄, have shown promise in photocatalytic hydrogen production from water splitting. The introduction of uracil can modify the electronic band structure of the photocatalyst, leading to enhanced charge separation and improved hydrogen evolution rates.
Quantitative Data for Hydrogen Evolution
| Catalyst | Sacrificial Agent | Light Source | H₂ Evolution Rate | Reference |
| Uracil-doped g-C₃N₄ | Methanol | Visible Light | 31.7 µmol h⁻¹ g⁻¹ | [3] |
| Pristine g-C₃N₄ | Methanol | Visible Light | 6.26 µmol h⁻¹ g⁻¹ | [3] |
| 0.25 wt% Pd-TiO₂ | Ethanol | Near-UV | 34.8% Quantum Yield | [2] |
| 0.25 wt% Pd-TiO₂ | Ethanol | Visible Light | 8.8% Quantum Yield | [2] |
Experimental Protocol: Photocatalytic Hydrogen Evolution
This protocol provides a general method for assessing the hydrogen evolution capabilities of a substituted uracil-based photocatalyst.
1. Photocatalyst and Reaction Medium Preparation:
- Synthesize the uracil-based photocatalyst.
- Prepare an aqueous solution containing a sacrificial electron donor (e.g., 10 vol% methanol or a mixture of sodium sulfide and sodium sulfite).[7]
2. Reactor Setup:
- Use a closed gas circulation system with a top-irradiation-type quartz reactor.
- Connect the reactor to a vacuum line and a gas chromatograph (GC) for hydrogen analysis.
3. Photocatalytic Reaction:
- Disperse the photocatalyst (e.g., 50 mg) in the aqueous solution (e.g., 100 mL) within the reactor.
- Thoroughly degas the suspension by evacuating the system to remove dissolved air.
- Irradiate the suspension with a light source (e.g., a 300 W Xe lamp with an appropriate cutoff filter for visible light).
- Maintain a constant reaction temperature using a circulating water bath.
4. Hydrogen Quantification:
- At regular time intervals, take a sample of the gas from the reactor headspace using a gas-tight syringe.
- Inject the gas sample into a GC equipped with a thermal conductivity detector (TCD) and a molecular sieve column to quantify the amount of hydrogen produced.
- The rate of hydrogen evolution is typically reported in µmol h⁻¹ g⁻¹ of catalyst.
5. Quantum Yield Determination:
- The apparent quantum yield (AQY) can be calculated using the following equation: AQY (%) = (2 × Number of evolved H₂ molecules / Number of incident photons) × 100
- The number of incident photons can be measured using a calibrated silicon photodiode or through chemical actinometry.[1][7]
Mechanism of Photocatalytic Hydrogen Evolution
Caption: Simplified mechanism of photocatalytic H₂ evolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Modeling and Quantum Yields: Hydrogen Production via Pd-TiO2 Photocatalytic Water Splitting under Near-UV and Visible Light [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in vitro PDT activity of miscellaneous porphyrins with amino acid and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Approach for Efficiency Determination of Photocatalytic Hydrogen Evolution [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic degradation of bisphenol a from aqueous solution using bismuth ferric magnetic nanoparticle: synthesis, characterization and response surface methodology-central composite design modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revues.imist.ma [revues.imist.ma]
- 11. Enhanced Photocatalytic Degradation of Methylene Blue by WO3 Nanoparticles Under NIR Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Pyrimido[4,5-d]pyrimidines: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives. The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and neuroprotective activities.[1][2][3][4] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
The following sections detail two distinct and robust synthetic methodologies for preparing substituted pyrimido[4,5-d]pyrimidines:
-
Protocol 1: One-Pot, Three-Component Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines as Potential CDK2 Inhibitors. This protocol outlines a straightforward and efficient one-pot synthesis suitable for generating a library of potential anticancer agents.[1][2][3]
-
Protocol 2: Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines with Neuroprotective Properties. This protocol describes a versatile two-step method for the synthesis of another class of pyrimido[4,5-d]pyrimidines with demonstrated antioxidant and neuroprotective potential.[4]
Quantitative data for representative compounds synthesized using these protocols are summarized in structured tables for easy comparison and analysis. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the concepts and procedures described.
Protocol 1: One-Pot, Three-Component Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines as Potential CDK2 Inhibitors
Application Notes
The pyrimido[4,5-d]pyrimidine core is a key pharmacophore in the design of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] This protocol describes the synthesis of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines, which have shown potent and selective inhibitory activity against CDK2, a key enzyme in the G1/S phase transition of the cell cycle.[1] The synthesized compounds have demonstrated significant in vitro anti-proliferative activity against various human tumor cell lines.[1]
The described one-pot, three-component reaction offers an efficient and straightforward route to a diverse range of pyrimido[4,5-d]pyrimidine derivatives from readily available starting materials: 6-amino-2-thiouracil, various aldehydes, and thiourea.[1][2][3] Subsequent alkylation and amination reactions can be performed to further diversify the synthesized scaffold.[1] This methodology is highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocol
Step 1: Synthesis of 5-Aryl-2,7-dithioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones
-
To a solution of 6-amino-2-thiouracil (10 mmol) in an appropriate solvent (e.g., ethanol), add the desired aromatic aldehyde (10 mmol) and thiourea (10 mmol).
-
The reaction mixture is then heated under reflux for a specified time (typically 6-8 hours), during which the reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent to afford the desired 5-aryl-2,7-dithioxo-pyrimido[4,5-d]pyrimidine derivative.
Step 2: Alkylation and Amination for Further Diversification (Optional)
-
The synthesized dithioxo derivative can be further functionalized. For instance, alkylation of the thione groups can be achieved using an alkyl halide in the presence of a base.
-
Subsequent amination by reacting the alkylated intermediate with a variety of amines can introduce further diversity at the 2 and 7 positions.[1]
Data Presentation
Table 1: Physicochemical and Biological Activity Data for Representative 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines
| Compound ID | R Group (at C5) | Yield (%) | m.p. (°C) | CDK2 IC50 (µM) | Reference |
| 7a | Phenyl | - | >300 | 0.31 | [1] |
| 7e | 4-Chlorophenyl | - | >300 | 0.25 | [1] |
| 7f | 4-Methoxyphenyl | - | >300 | 0.05 | [1] |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) for these compounds can be found in the cited literature.
Visualizations
Caption: CDK2/Cyclin E signaling pathway and the inhibitory action of pyrimido[4,5-d]pyrimidines.
Caption: Experimental workflow for the one-pot synthesis of pyrimido[4,5-d]pyrimidines.
Protocol 2: Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines with Neuroprotective Properties
Application Notes
Oxidative stress and the aggregation of amyloid-beta (Aβ) peptides are key pathological features of Alzheimer's disease.[4] This protocol details a two-step synthesis of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines that have demonstrated promising neuroprotective and antioxidant properties, as well as the ability to inhibit Aβ aggregation.[4] These compounds represent a valuable scaffold for the development of multi-target agents for the treatment of neurodegenerative diseases.
The synthesis begins with the reaction of readily available 4-amino-2,6-dialkylpyrimidine-5-carbonitriles with triethylorthoester derivatives to form an intermediate imidate.[4] This is followed by a cyclization reaction with various substituted anilines to yield the final products.[4] This synthetic route is efficient and allows for the introduction of diversity at both the N- and 7-positions of the pyrimido[4,5-d]pyrimidine core, enabling the exploration of SAR for enhanced neuroprotective activity.
Experimental Protocol
Step 1: Synthesis of Intermediate Imidates
-
A mixture of the starting 4-amino-2,6-dialkylpyrimidine-5-carbonitrile (1 mmol) and a triethylorthoester derivative (4 mmol) is heated at reflux for 3 hours.[4]
-
After cooling, the excess triethylorthoester is removed under reduced pressure to yield the crude intermediate imidate, which can be used in the next step without further purification.
Step 2: Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines
-
The crude imidate from Step 1 is dissolved in toluene.
-
A substituted aniline (1 mmol) and a catalytic amount of acetic acid are added to the solution.
-
The reaction mixture is heated at reflux, with reaction progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine.[4]
Data Presentation
Table 2: Physicochemical and Biological Activity Data for Representative N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines
| Compound ID | R1 (at C2) | R2 (at C5) | Ar (at N) | Yield (%) | m.p. (°C) | Aβ (1-42) Aggregation Inhibition (%) | Reference |
| 4a | Methyl | H | Phenyl | 57 | >260 | - | [4] |
| 4f | Methyl | Methyl | Phenyl | 50 | 230 | - | [4] |
| 4g | Methyl | Methyl | p-Tolyl | 28 | 176-178 | 16.3 | [4] |
| 4i | Ethyl | Methyl | 4-Chlorophenyl | 22 | 168-170 | 25.7 | [4] |
| 4j | Ethyl | Methyl | 3,4-Dimethoxyphenyl | 20 | 178-180 | 56.6 | [4] |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, HRMS) for these compounds can be found in the cited literature.
Visualizations
Caption: Experimental workflow for the two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 6-Amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation and alkylation of 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of a wide range of biologically active compounds. The derivatization of this scaffold at the 6-amino group and the nucleophilic C5 position allows for the generation of diverse chemical libraries for drug discovery and development.
Introduction to the Reactivity of 6-Amino-1,3-dimethyluracil
6-Amino-1,3-dimethyluracil is a versatile building block in medicinal chemistry. Its chemical reactivity is primarily centered around two positions: the exocyclic 6-amino group and the electron-rich C5 carbon of the pyrimidine ring. The amino group can readily undergo acylation and alkylation reactions, while the C5 position is susceptible to electrophilic substitution, including alkylation and formylation. This dual reactivity allows for the synthesis of a variety of derivatives, including those with fused heterocyclic ring systems, which are of significant interest in drug development due to their diverse pharmacological activities, including antiviral, anticancer, and cardiovascular effects.[1]
I. Acylation of 6-Amino-1,3-dimethyluracil
Acylation of 6-amino-1,3-dimethyluracil can occur at both the 6-amino group (N-acylation) and the C5 position (C-acylation), depending on the reaction conditions and the acylating agent used.
A. N-Acylation
Direct acylation of the 6-amino group is a common strategy to introduce a variety of functional groups. This is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.
Experimental Protocol: N-Acylation with Chloroacetyl Chloride
This protocol describes the synthesis of 6-(chloroacetamido)-1,3-dimethyluracil.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Chloroacetyl chloride
-
Triethylamine
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer, dissolve 6-amino-1,3-dimethyluracil (2.0 g, 0.0129 mol) and triethylamine (1.8 mL, 0.0129 mol) in 15 mL of DMF.
-
Cool the flask to 0°C in an ice bath with continuous stirring for 30 minutes.
-
Add chloroacetyl chloride (1.1 mL, 0.0129 mol) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
After 4 hours, heat the mixture to 75-85°C and reflux for 7 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice water.
-
Collect the resulting solid precipitate by filtration and wash it with water.
-
The crude product can be further purified by recrystallization.
B. C5-Acylation (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of 6-amino-1,3-dimethyluracil, this reaction introduces a formyl group at the C5 position, a key intermediate for the synthesis of various heterocyclic systems.
Experimental Protocol: C5-Formylation
This protocol outlines the Vilsmeier-Haack formylation of 6-amino-1,3-dimethyluracil.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate solution
Procedure:
-
In a flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of dimethylformamide (DMF) with stirring.
-
To this freshly prepared Vilsmeier reagent, add 6-amino-1,3-dimethyluracil portion-wise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time (typically several hours, monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated product, 5-formyl-6-amino-1,3-dimethyluracil, is collected by filtration, washed with water, and dried.
II. Alkylation of 6-Amino-1,3-dimethyluracil
Alkylation of 6-amino-1,3-dimethyluracil primarily occurs at the C5 position due to the enamine-like reactivity of the molecule. Direct N-alkylation of the 6-amino group is less common and often requires specific conditions to avoid competing reactions at the C5 position.
A. C5-Alkylation via Condensation with Aldehydes
A widely employed method for C5-alkylation involves the condensation of 6-amino-1,3-dimethyluracil with various aldehydes. This reaction typically leads to the formation of bis(6-amino-1,3-dimethyluracil-5-yl)methane derivatives.
Experimental Protocol: Synthesis of Aryl-bis(6-amino-1,3-dimethyluracil-5-yl)methanes
This protocol describes a green and efficient synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes in water.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Water
Procedure:
-
In a round bottom flask, suspend 6-amino-1,3-dimethyluracil (2 mmol) and the aromatic aldehyde (1 mmol) in water (10 mL).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
The reaction is typically complete within a few hours, yielding a solid precipitate.
-
Collect the product by filtration, wash with water, and dry. This method often provides excellent yields without the need for column chromatography.[1]
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | None | Water | 120 | 92 | [2][3] |
| Benzaldehyde | None | Water | 90 | 95 | [2][3] |
| 4-Methoxybenzaldehyde | None | Water | 60 | 94 | [2][3] |
| 4-Nitrobenzaldehyde | None | Water | 150 | 90 | [2][3] |
III. Derivatization for Fused Heterocyclic Systems
The dual reactivity of 6-amino-1,3-dimethyluracil makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of biological activities.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines
This protocol describes a one-pot, three-component reaction to synthesize pyrido[2,3-d]pyrimidine derivatives.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde
-
Active methylene compound (e.g., malononitrile)
-
Catalyst (e.g., Zr(HSO₄)₄)
Procedure:
-
In a reaction vessel, mix 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (1 mmol).
-
Add a catalytic amount of Zr(HSO₄)₄.
-
Heat the mixture under solvent-free conditions (e.g., at 100-120°C) for the appropriate time (monitored by TLC).
-
After completion, cool the reaction mixture and add ethanol.
-
Collect the solid product by filtration, wash with ethanol, and recrystallize to obtain the pure pyrido[2,3-d]pyrimidine derivative.
| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Zr(HSO₄)₄ | 95 | |
| 4-Chlorobenzaldehyde | Malononitrile | Zr(HSO₄)₄ | 92 | |
| 4-Methylbenzaldehyde | Malononitrile | Zr(HSO₄)₄ | 94 | |
| 4-Methoxybenzaldehyde | Malononitrile | Zr(HSO₄)₄ | 90 |
Visualizing Reaction Pathways and Workflows
Diagram 1: General Acylation Pathways of 6-Amino-1,3-dimethyluracil
Caption: Acylation of 6-amino-1,3-dimethyluracil can occur at the N6 or C5 position.
Diagram 2: General Alkylation Pathways of 6-Amino-1,3-dimethyluracil
Caption: Alkylation of 6-amino-1,3-dimethyluracil predominantly occurs at the C5 position.
Diagram 3: Experimental Workflow for Synthesis of Pyrido[2,3-d]pyrimidines
Caption: Workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.
References
One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones in Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones, a class of heterocyclic compounds with significant pharmacological interest, utilizing ionic liquids as efficient and recyclable reaction media. The methodologies presented are based on recent advancements that highlight the benefits of ionic liquids in promoting these multi-component reactions, leading to high yields, short reaction times, and operational simplicity.
Introduction
Pyrimido[4,5-d]pyrimidines are a vital class of fused heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The development of efficient and environmentally benign synthetic methods for these compounds is a key objective in medicinal chemistry and drug discovery.
Ionic liquids (ILs) have emerged as promising "green" alternatives to volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and excellent solvating ability for a wide range of organic and inorganic compounds, make them ideal candidates for facilitating complex organic transformations. In the context of pyrimido[4,5-d]pyrimidine synthesis, ionic liquids can act as both the solvent and the catalyst, simplifying reaction procedures and enabling the easy recovery and reuse of the reaction medium.
This document details two effective one-pot synthetic protocols for the preparation of pyrimido[4,5-d]pyrimidine-2,4-diones using different types of ionic liquids.
Method 1: Three-Component Synthesis Promoted by 1-butyl-3-methylimidazolium bromide ([BMIm]Br)
This method describes a simple and efficient one-pot, three-component reaction between 6-amino-1,3-dimethyluracil, various aldehydes, and 2-benzylisothiourea hydrochloride in the presence of 1-butyl-3-methylimidazolium bromide ([BMIm]Br) under solvent-free conditions.[1][2][3]
Experimental Protocol
Materials:
-
6-amino-1,3-dimethyluracil
-
Substituted aldehydes
-
2-benzylisothiourea hydrochloride
-
1-butyl-3-methylimidazolium bromide ([BMIm]Br)
-
Ethanol
Procedure:
-
A mixture of 6-amino-1,3-dimethyluracil (1.0 mmol), the respective aldehyde (1.0 mmol), 2-benzylisothiourea hydrochloride (1.5 mmol), and 1-butyl-3-methylimidazolium bromide ([BMIm]Br) (6.0 mmol, 1.3 g) is placed in a reaction vessel.[3]
-
The mixture is heated at 100°C for 2 hours.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Ethanol is added to the reaction mixture, and the resulting solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford the desired pyrimido[4,5-d]pyrimidine-2,4-dione derivative.
-
The ionic liquid can be recovered by evaporating the ethanol from the filtrate and washing the residue with diethyl ether. The recovered ionic liquid can be dried under vacuum and reused for subsequent reactions.
Data Presentation
Table 1: Synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones using [BMIm]Br. [3][4]
| Entry | Aldehyde (Ar) | Product | Yield (%) | Melting Point (°C) |
| 1 | C6H5 | 4a | 92 | 208-210 |
| 2 | 4-Cl-C6H4 | 4b | 95 | 266-267 |
| 3 | 4-Br-C6H4 | 4c | 94 | 259-261 |
| 4 | 3-CH3-C6H4 | 4d | 90 | 271-273 |
| 5 | 4-CH3O-C6H4 | 4e | 88 | 233-235 |
| 6 | 2-Cl-C6H4 | 4f | 85 | 139-140 |
| 7 | 2-CH3O-C6H4 | 4g | 82 | 222-224 |
| 8 | 3-NO2-C6H4 | 4h | 93 | 232-234 |
| 9 | 3-Br-C6H4 | 4i | 91 | 177-179 |
| 10 | 4-F-C6H4 | 4j | 90 | 238-239 |
Table 2: Reusability of [BMIm]Br in the synthesis of product 4a. [3][4]
| Cycle | Yield (%) |
| Fresh | 92 |
| First Recycle | 90 |
| Second Recycle | 89 |
Reaction Workflow and Proposed Mechanism
Caption: Workflow and proposed mechanism for the [BMIm]Br-promoted synthesis.
Method 2: One-Pot Synthesis using a DABCO-Based Ionic Liquid Catalyst
This protocol outlines an efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a novel DABCO-based ionic liquid, [C4(DABCO-SO3H)2].4ClO4, as a reusable catalyst.[5][6] This method involves the reaction of an aldehyde, 6-amino-1,3-dimethyluracil, and urea.
Experimental Protocol
Materials:
-
Substituted aldehydes
-
6-amino-1,3-dimethyluracil
-
Urea
-
[C4(DABCO-SO3H)2].4ClO4 ionic liquid catalyst
-
Ethanol
Procedure:
-
A mixture of the aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), urea (1 mmol), and [C4(DABCO-SO3H)2].4ClO4 (0.05 mmol) is prepared in a reaction vessel.[6]
-
The reaction mixture is heated at 100°C under solvent-free conditions for the specified time (see Table 3).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
Hot ethanol is added to the mixture, and the catalyst is separated by filtration.
-
The filtrate is cooled to afford the crystalline product, which is then collected by filtration and can be further purified by recrystallization if necessary.
-
The recovered catalyst can be washed with ethanol, dried, and reused in subsequent reactions.
Data Presentation
Table 3: Synthesis of pyrimido[4,5-d]pyrimidine derivatives using [C4(DABCO-SO3H)2].4ClO4. [6]
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | 4-Cl-C6H4 | 15 | 98 | >300 |
| 2 | 4-Br-C6H4 | 20 | 96 | >300 |
| 3 | 4-NO2-C6H4 | 15 | 98 | >300 |
| 4 | 3-NO2-C6H4 | 20 | 95 | >300 |
| 5 | C6H5 | 25 | 92 | >300 |
| 6 | 4-CH3-C6H4 | 25 | 93 | >300 |
| 7 | 4-OCH3-C6H4 | 30 | 90 | >300 |
| 8 | 2-Cl-C6H4 | 20 | 94 | >300 |
| 9 | 2,4-diCl-C6H4 | 15 | 97 | >300 |
Table 4: Reusability of [C4(DABCO-SO3H)2].4ClO4 in the synthesis of the product from 4-chlorobenzaldehyde. [6]
| Run | Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
Reaction Workflow Diagram
Caption: Workflow for the DABCO-based ionic liquid catalyzed synthesis.
Conclusion
The use of ionic liquids for the one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones offers significant advantages over traditional synthetic methods. These protocols provide a straightforward, efficient, and environmentally conscious approach to accessing a diverse range of these pharmacologically important compounds. The operational simplicity, high yields, short reaction times, and the reusability of the ionic liquid/catalyst system make these methods highly attractive for applications in both academic research and industrial drug development.
References
Application Notes and Protocols: 5-Benzoyl-6-amino-1,3-dimethyluracil in the Synthesis of Aβ Anti-Aggregation Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides is considered a critical event in the pathogenesis of AD, making the development of small molecules that inhibit this process a promising therapeutic strategy. Pyrimidine and its derivatives, such as uracil, have emerged as a versatile scaffold in medicinal chemistry, with various analogues demonstrating potential as anti-Alzheimer's agents.[1][2][3][4] This document outlines a hypothetical application of 5-Benzoyl-6-amino-1,3-dimethyluracil as a starting material for the synthesis of a novel Aβ anti-aggregation agent, designated U-821.
While direct studies on this compound for this specific application are not yet prevalent in published literature, its structure provides a valuable platform for chemical modification. The protocols and data presented herein are illustrative, providing a framework for the synthesis and evaluation of new uracil-based compounds as potential therapeutics for Alzheimer's disease.
Synthesis of a Hypothetical Aβ Anti-Aggregation Agent: U-821
A proposed synthetic route for a novel inhibitor, U-821, starting from this compound is presented. The strategy involves the reductive amination of the benzoyl group to introduce a flexible linker and a terminal aromatic moiety, a common feature in many Aβ aggregation inhibitors.
Caption: Synthetic pathway for the hypothetical Aβ anti-aggregation agent U-821.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory activity of U-821 on Aβ42 aggregation. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.
| Compound | IC50 (µM) for Aβ42 Aggregation (ThT Assay) | Maximum Inhibition (%) at 20 µM (ThT Assay) | Fibril Density Reduction (TEM Analysis) |
| U-821 | 8.5 | 85% | Significant reduction |
| Curcumin (Control) | 5.2 | 92% | Significant reduction |
| Scaffold (Starting Material) | > 100 | < 10% | No significant reduction |
Experimental Protocols
Synthesis of U-821 (Hypothetical)
Materials:
-
This compound
-
4-Fluorobenzylamine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Sodium Borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Schiff Base Formation:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add 4-fluorobenzylamine (1.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The formation of the Schiff base intermediate is expected.
-
-
Reduction to U-821:
-
Cool the reaction mixture containing the Schiff base to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound, U-821.
-
Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
This protocol is adapted from established methods to monitor Aβ fibril formation.[3][5]
Materials:
-
Aβ42 peptide (pre-treated to ensure monomeric state, e.g., with HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Test compounds (U-821, controls) dissolved in DMSO
-
96-well black, clear-bottom microplates
Procedure:
-
Preparation of Aβ42 Solution:
-
Prepare a 100 µM stock solution of monomeric Aβ42 in a suitable buffer (e.g., 10 mM NaOH) and dilute it into PBS to a final concentration of 20 µM for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound solution (or DMSO for control) to achieve the desired final concentration (e.g., 0.1 to 100 µM).
-
Add the Aβ42 solution to a final volume of 98 µL per well.
-
Incubate the plate at 37 °C with continuous gentle shaking for 24-48 hours.
-
-
ThT Measurement:
-
Prepare a fresh ThT working solution (e.g., 5 µM in PBS).
-
Add 100 µL of the ThT working solution to each well of the assay plate.
-
Measure the fluorescence intensity on a plate reader with excitation at ~450 nm and emission at ~485 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and ThT.
-
Calculate the percentage of inhibition relative to the control (Aβ42 with DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Transmission Electron Microscopy (TEM) for Aβ42 Fibril Visualization
This protocol provides a method for the qualitative assessment of Aβ fibril morphology.[1]
Materials:
-
Samples from the ThT assay (Aβ42 with and without inhibitor)
-
Formvar/carbon-coated copper TEM grids (200-400 mesh)
-
2% (w/v) Uranyl Acetate solution (negative stain)
-
Deionized water
-
Filter paper
Procedure:
-
Sample Preparation:
-
Take an aliquot (5-10 µL) from the Aβ42 aggregation assay after incubation.
-
-
Grid Preparation:
-
Place a drop of the sample onto the carbon-coated side of the TEM grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess sample using the edge of a filter paper.
-
-
Washing:
-
Wash the grid by placing it face down on a drop of deionized water for 30 seconds. Repeat this step twice.
-
-
Negative Staining:
-
Place the grid on a drop of 2% uranyl acetate solution for 30-60 seconds.
-
Blot away the excess staining solution with filter paper.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification (e.g., 25,000x to 50,000x).
-
Caption: Workflow for TEM analysis of Aβ fibrils.
Conclusion
This compound represents a viable, though currently underexplored, starting material for the generation of novel Aβ anti-aggregation agents. The provided hypothetical synthesis and detailed evaluation protocols offer a practical guide for researchers in the field of Alzheimer's drug discovery to explore the potential of uracil-based compounds. The successful development of such inhibitors could pave the way for new therapeutic interventions for this devastating disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and characterization of pyrimidines analogues as anti-Alzheimer’s agents [jcps.bjmu.edu.cn]
- 5. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Preparing Tetrasubstituted Pyrimido[4,5-d]pyrimidine Diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as antitumor agents and inhibitors of key cellular signaling pathways.[1][2][3] Two primary synthetic strategies are detailed: a stepwise synthesis approach starting from substituted 6-aminouracils and a multicomponent reaction approach.
I. Stepwise Synthesis of 1,3,5,7-Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-diones
A robust and versatile method for preparing tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones involves a six-step synthetic sequence starting from 1,3-disubstituted 6-aminouracils.[1][3] This method allows for the selective variation of substituents at the N-1, N-3, C-5, and C-7 positions, enabling the creation of a diverse library of compounds for biological screening.[1][2][3] The key final step in the formation of the fused pyrimidine ring is a hydrazine-induced cyclization.[1][3]
Experimental Workflow
The overall synthetic workflow is depicted below.
Figure 1: General workflow for the stepwise synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.
Quantitative Data Summary
The following table summarizes the reported yields for each step in the synthesis of a representative compound and the overall yields for a selection of final products.
| Step | Intermediate/Product | Yield (%) |
| 1. Acylation of 6-aminouracil | Amide Intermediate | 60 - 70 |
| 2. Carboxylation | Carboxylate Ester | 47 - 52 |
| 3 & 4. Amidation and Cyclization | Trione Intermediate | 31 - 54 |
| 5. Triflation | Triflate Intermediate | 52 - 83 |
| 6. Substitution (e.g., Suzuki or Buchwald-Hartwig) | Final Product | 45 - 82 |
| Overall Yield | Final Products | 4 - 7 |
Table 1: Summary of step-wise and overall yields for the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of ethyl 1-isobutyl-3-methyl-6-(2-(naphthalene-1-yl)acetamido)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]
-
Dissolve 1,3-disubstituted 6-aminouracil (e.g., ethyl 6-amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.15 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 10 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the mixture back down to -78 °C.
-
Add the desired acyl chloride (e.g., 2-(naphthalen-1-yl)acetyl chloride) (1.3 equivalents) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Synthesis of 1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione [1]
-
Suspend the product from Protocol 1 (1 equivalent) in n-butanol.
-
Add hydrazine monohydrate (NH₂NH₂·H₂O) (1.5 equivalents) under a nitrogen atmosphere.
-
Reflux the mixture for 30 minutes.
-
Concentrate the reaction mixture to obtain the crude amino intermediate, which is used directly in the next step.
-
Dissolve the crude intermediate in acetic acid.
-
Add sodium nitrite (NaNO₂) (8 equivalents).
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
II. Multicomponent Reaction (MCR) Approach
Multicomponent reactions offer an efficient and atom-economical alternative for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. These one-pot reactions combine three or more starting materials to form a complex product, often with high yields and operational simplicity.[4][5]
General MCR Workflow
A common MCR approach involves the condensation of an aldehyde, a 6-aminouracil derivative, and another component such as urea, thiourea, or an amine.[5][6]
Figure 2: Generalized workflow for the multicomponent synthesis of pyrimido[4,5-d]pyrimidines.
Detailed Experimental Protocol: Three-Component Synthesis
This protocol describes a general procedure for a one-pot, three-component synthesis.[4]
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and dimedone (1 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., trityl chloride, 10 mol%).
-
Add the appropriate solvent (e.g., chloroform, 10 mL).
-
Stir the reaction mixture under reflux conditions for the appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
III. Application Note: Inhibition of Bruton's Tyrosine Kinase (BTK)
Several pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK).[7][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[9][10] Aberrant BCR signaling is implicated in various B-cell malignancies.[7]
BTK Signaling Pathway and Inhibition
The diagram below illustrates a simplified BTK signaling cascade and the point of inhibition by pyrimido[4,5-d]pyrimidine dione derivatives.
Figure 3: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and its inhibition.
By inhibiting BTK, these compounds can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival, which is a promising therapeutic strategy for certain cancers.[7] For example, some derivatives have shown potent BTK inhibitory activities with IC₅₀ values in the nanomolar range, comparable to the approved drug ibrutinib.[7]
References
- 1. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-1,3-dimethyluracil as a Calcium and Zinc Stabilizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-amino-1,3-dimethyluracil as a stabilizer for calcium and zinc, particularly within the context of polymer science and materials chemistry. The information is targeted towards professionals in research, development, and quality control.
Introduction
6-Amino-1,3-dimethyluracil, also known as 1,3-dimethyl-6-aminouracil (DAU), is a pyrimidine derivative that has demonstrated significant efficacy as a thermal stabilizer, particularly for polyvinyl chloride (PVC) resins.[1][2] It is often employed as a co-stabilizer in calcium/zinc-based stabilizer systems, which are increasingly replacing traditional lead and organotin stabilizers due to their lower toxicity and more environmentally friendly profile.[3] This document outlines the mechanism of action, provides quantitative performance data from literature, and details experimental protocols for evaluating the stabilizing properties of 6-amino-1,3-dimethyluracil.
Mechanism of Action
The stabilizing effect of 6-amino-1,3-dimethyluracil in the presence of calcium and zinc compounds is primarily attributed to its ability to mitigate the thermal degradation of polymers like PVC. The degradation of PVC at high processing temperatures proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) and forming unstable allylic chlorine atoms, which auto-catalyzes further degradation and leads to discoloration and loss of mechanical properties.[4][5]
6-Amino-1,3-dimethyluracil counteracts this degradation through a multi-faceted approach:
-
HCl Scavenging: The amino group on the uracil ring can effectively absorb the released HCl, preventing its catalytic effect on further degradation.[6]
-
Substitution of Labile Chlorine Atoms: The molecule can replace the unstable allylic chlorine atoms on the PVC polymer chain, forming a more stable bond and inhibiting the initiation of "unzipping" dehydrochlorination.
-
Synergistic Effect with Metal Soaps: When used in conjunction with calcium and zinc stearates (or other carboxylates), 6-amino-1,3-dimethyluracil exhibits a synergistic effect. Zinc stearate provides good initial color stability by reacting with allylic chlorides. The resulting zinc chloride (ZnCl₂), a strong Lewis acid, can, however, accelerate degradation, a phenomenon known as "zinc burning". 6-amino-1,3-dimethyluracil can chelate the Zn²⁺ ions, preventing the formation of excessive ZnCl₂ and thereby enhancing long-term stability.[7] Calcium stearate then reacts with HCl to regenerate the zinc stearate, creating a continuous stabilization cycle.
Performance Data
The effectiveness of 6-amino-1,3-dimethyluracil as a stabilizer is typically evaluated by measuring the thermal stability and color retention of the polymer formulation. The following tables summarize key performance indicators found in the literature.
Table 1: Thermal Stability of PVC Formulations
| Stabilizer System | Test Method | Temperature (°C) | Stability Time (minutes) | Source |
| Blank PVC | Congo Red | 180 | ~6.5 | [8] |
| Ca/Zn Stearate | Congo Red | 180 | Varies | [9] |
| 5,6-diamino-1,3-dimethyluracil (DDU) | Congo Red | Not Specified | > CaSt₂ and ZnSt₂ | [6] |
| Uracil Derivative (6-SU) | Congo Red | Not Specified | ≥ 200 | [3] |
| Zinc Orotate (ZnOr₂) | Congo Red | Not Specified | ~8.3 | [8] |
| CaSt₂/ZnOr₂ (1.8/1.2 phr) | Congo Red | Not Specified | Not Specified | [8] |
Table 2: Discoloration Performance of PVC Formulations
| Stabilizer System | Test Method | Temperature (°C) | Observation | Source |
| Zinc Oleate (3 phr) | Oven Aging | 180 | Turns black after 10 minutes | [7] |
| DAU/Zinc Oleate (4:1 ratio, 3 phr total) | Oven Aging | 180 | Improved long-term thermal stability over zinc oleate alone | [7] |
| OSU/Zinc Oleate + ESBO + Phosphite Ester | Oven Aging | 180 | Best initial color and transparency | [7] |
| MDPP + Ca/Zn Stearate | Oven Aging | Not Specified | Initial whiteness for 40 min, static stabilization for 65 min | [6] |
Table 3: Thermogravimetric Analysis (TGA) Data
| PVC Formulation | Onset Degradation Temp. (Tᵢ) (°C) | Final Degradation Temp. (Tբ) (°C) | Source |
| Soft and Hard PVC | 275.35 | Not Specified | [10] |
| SPVC (highly stable) | 281.10 | Not Specified | [10] |
| PVC stabilized with 6-aminopyrimidine derivative | 278 | Not Specified | [9] |
| Blank PVC | 180 | Not Specified | [9] |
Experimental Protocols
The following are generalized protocols for evaluating the performance of 6-amino-1,3-dimethyluracil as a PVC stabilizer. Researchers should adapt these protocols to their specific equipment and materials.
Sample Preparation
A typical PVC formulation for testing includes the PVC resin, a plasticizer, and the stabilizer system.
Materials:
-
PVC resin (e.g., K-value 67)
-
Plasticizer (e.g., Dioctyl phthalate - DOP)
-
6-Amino-1,3-dimethyluracil
-
Calcium Stearate
-
Zinc Stearate
-
Co-stabilizers (e.g., Epoxidized soybean oil - ESBO, phosphite esters) (optional)
Procedure:
-
Accurately weigh the components of the PVC formulation. A common starting point is 100 parts per hundred resin (phr) of PVC.
-
The stabilizer system concentration is typically in the range of 1-5 phr. For a Ca/Zn system with 6-amino-1,3-dimethyluracil, a starting ratio could be Ca-stearate:Zn-stearate:DAU of 1:0.5:0.5 phr.
-
Thoroughly mix the components in a high-speed mixer or a two-roll mill at a temperature sufficient to achieve a homogenous blend without causing degradation (e.g., 150-160 °C).[9]
-
Press the blended compound into sheets of a defined thickness (e.g., 1 mm) using a hydraulic press at a suitable temperature and pressure (e.g., 170-180 °C for a few minutes).
-
Cut the sheets into specimens of the required dimensions for the specific tests.
Congo Red Test for Thermal Stability
This test determines the time until the evolution of HCl gas from the heated PVC sample, which indicates the onset of rapid degradation.[11][12]
Apparatus:
-
Thermostatically controlled oil bath or heating block capable of maintaining a temperature of 180 ± 1 °C.[11]
-
Test tubes.
-
Congo Red indicator paper strips.[13]
-
Timer.
Procedure:
-
Place a weighed amount of the PVC test specimen (e.g., 2.5 g of small pieces) into a clean, dry test tube.[14]
-
Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the sample. The paper should be positioned about 2 cm above the sample.[14]
-
Place the test tube in the heating block pre-heated to 180 °C.
-
Start the timer immediately.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time elapsed until the first appearance of a blue color. This is the thermal stability time.
Discoloration Test (Oven Aging)
This test provides a visual assessment of the stabilizer's ability to maintain the color of the PVC during prolonged heat exposure.[4][15]
Apparatus:
-
Forced-air circulating oven with precise temperature control.
-
Colorimeter or spectrophotometer for quantitative color measurement (optional).
-
White standard background for visual comparison.
Procedure:
-
Place the prepared PVC specimens on a clean, inert surface inside the oven, preheated to 180 °C.
-
At regular intervals (e.g., every 10-15 minutes), remove a specimen from the oven and place it on the white background to cool.
-
Visually compare the color of the aged specimens against an un-aged control sample. Note the time at which the first perceptible color change (yellowing) occurs and the progression of discoloration (e.g., to brown, then black).
-
For quantitative analysis, measure the color of the specimens at each interval using a colorimeter (e.g., measuring the yellowness index according to ASTM D1925).[16]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal stability and decomposition profile.[10][17]
Apparatus:
-
Thermogravimetric Analyzer.
Procedure:
-
Place a small, accurately weighed sample of the PVC formulation (typically 5-10 mg) into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is a key indicator of thermal stability. A higher onset temperature indicates better stability. The TGA curve can also reveal different stages of degradation.[18]
Chelation and Synergism
The interaction between 6-amino-1,3-dimethyluracil and the metal ions (Ca²⁺ and Zn²⁺) is crucial for the stabilization mechanism. While the exact structure of the chelate complex in the PVC matrix is complex, the uracil moiety provides potential coordination sites through its nitrogen and oxygen atoms. This chelation is believed to prevent the zinc ions from forming the detrimental ZnCl₂.
Conclusion
6-Amino-1,3-dimethyluracil is a highly effective co-stabilizer in calcium/zinc-based systems for PVC and other polymers. Its multi-functional mechanism, which includes HCl scavenging, substitution of labile chlorine atoms, and synergistic interactions with metal soaps, contributes to improved initial color, long-term thermal stability, and overall durability of the final product. The experimental protocols provided herein offer a framework for the systematic evaluation of its performance in various formulations. Further research into the precise nature of the metal chelation and the optimization of stabilizer package ratios will continue to enhance its application in the development of advanced, non-toxic polymer stabilization systems.
References
- 1. Importance Of 6-Amino-1,3-Dimethyluracil In Pvc Stabilizer [hbgxchemical.com]
- 2. 1 3 Dimethyluracil: Premium Intermediate & PVC Heat Stabilizer. [hbgxchemical.com]
- 3. 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5 [lanyachem.com]
- 4. rallychem.com [rallychem.com]
- 5. pvcfoamingagent.com [pvcfoamingagent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. matec-conferences.org [matec-conferences.org]
- 11. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 12. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN106633181A - Uracil carboxylic zinc PVC stabilizer and preparation method thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield for pyrimido[4,5-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrimido[4,5-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve reaction yields for this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrimido[4,5-d]pyrimidines?
A1: Several effective methods are used for the synthesis of pyrimido[4,5-d]pyrimidines. The choice of method often depends on the desired substitution pattern and available starting materials. Common approaches include:
-
Biginelli-type Reactions: This is a one-pot multicomponent reaction involving an aldehyde, a urea or thiourea derivative, and a β-dicarbonyl compound like barbituric acid. This method is known for its efficiency and the ability to generate a diverse range of derivatives.
-
Condensation Reactions: Stepwise condensation reactions, often starting from substituted pyrimidines, are also widely employed. For example, 6-aminouracil derivatives can react with various electrophiles to form the fused ring system.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[2][3][4][5]
-
Solid-Phase Synthesis: This technique allows for the synthesis of a library of compounds with varying substituents and can simplify purification.[6]
Q2: I am not getting the expected yield. What are the first parameters I should check?
A2: Low yield is a common issue. Before making significant changes to the protocol, we recommend reviewing the following:
-
Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde and barbituric acid derivatives. Impurities can lead to side reactions and a decrease in yield.
-
Solvent Quality: Use dry, high-purity solvents, as water and other impurities can interfere with the reaction.
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. In some cases, even small deviations can significantly impact the yield.
-
Reaction Time: Ensure the reaction is running for the recommended duration. Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q3: What are some common side products in pyrimido[4,5-d]pyrimidine synthesis?
A3: While some protocols report clean reactions with no side products, the formation of byproducts is possible, especially in multicomponent reactions. Potential side products can arise from self-condensation of starting materials or incomplete cyclization. The exact nature of the side products will depend on the specific reaction and conditions used. Careful purification, typically by recrystallization or column chromatography, is essential to isolate the desired product.
Q4: How can I improve the solubility of my final pyrimido[4,5-d]pyrimidine product for purification and characterization?
A4: Pyrimido[4,5-d]pyrimidines can have poor solubility in common organic solvents. For purification, you may need to use more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For recrystallization, a solvent system where the compound is soluble when hot but insoluble when cold is ideal. Common recrystallization solvents include ethanol and DMF. For column chromatography, a solvent system that provides good separation on TLC should be used. This may involve a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes).
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Impure Reagents: Contaminants in starting materials can inhibit the reaction or lead to side products. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. 4. Ineffective Catalyst: The catalyst may be inactive or used in an incorrect amount. 5. Presence of Water: Moisture can hydrolyze intermediates or quench catalysts. | 1. Purify Starting Materials: Recrystallize or distill starting materials if purity is questionable. 2. Verify Stoichiometry: Carefully measure all reactants. Consider a slight excess of the more volatile or less reactive component. 3. Optimize Temperature: Run small-scale reactions at a range of temperatures to find the optimum. 4. Optimize Catalyst Loading: Vary the catalyst concentration to find the optimal amount. Consider trying a different catalyst.[7] 5. Use Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: Competing reaction pathways can lead to a mixture of products. 2. Decomposition: The product or intermediates may be unstable under the reaction conditions. 3. Reaction Time: Running the reaction for too long or too short a time can result in the formation of byproducts or unreacted starting materials. | 1. Adjust Reaction Conditions: Lowering the temperature may reduce the rate of side reactions. 2. Protect Functional Groups: If side reactions are occurring at specific functional groups, consider using protecting groups. 3. Optimize Reaction Time: Monitor the reaction closely by TLC and stop it once the desired product is maximized. |
| Difficulty in Product Isolation/Purification | 1. Poor Crystallinity: The product may be an amorphous solid or an oil, making recrystallization difficult. 2. Similar Polarity of Products/Impurities: Co-elution during column chromatography can be an issue. 3. Low Solubility: The product may be sparingly soluble in common organic solvents. | 1. Try Different Recrystallization Solvents: Screen a variety of solvents and solvent mixtures. 2. Optimize Chromatography: Use a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for column chromatography. Consider using a gradient elution. 3. Use Less Common Solvents: For compounds with very low solubility, consider using solvents like DMF, DMSO, or hot toluene for purification. |
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the yields of pyrimido[4,5-d]pyrimidine synthesis under different conditions, providing a comparative overview of various methods.
Table 1: Influence of Catalyst on Reaction Yield in a Biginelli-type Reaction
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine | 10 | 70 | 4 | Not Specified | [8] |
| [C4(DABCO-SO3H)2].4ClO4 | Not Specified | Not Specified | Short | High | [9] |
| MTPPBr-PHTH-DES | 1.0 | 80 | Not Specified | High | [7] |
| Neutral Alumina (Microwave) | - | Microwave (600W) | 30 s | 95 | [2] |
Table 2: Yields of Various N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine Derivatives
| Compound | Yield (%) | Reference |
| 2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 57 | [10] |
| 2-Ethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 50 | [10] |
| 2-Methyl-N-phenyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 16 | [10] |
| N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine | 22 | [10] |
| N-(3,5-Dimethoxyphenyl)-2-methyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine | 47 | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 5-Aryl-pyrimido[4,5-d]pyrimidines
This protocol is adapted from a solvent-free, microwave-assisted method.[2][4]
Materials:
-
Barbituric acid (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Urea or Thiourea (1.0 eq)
-
Neutral alumina (1 g per 0.01 mmol of barbituric acid)
Procedure:
-
In a microwave-safe vessel, thoroughly mix barbituric acid (0.01 mmol), the aromatic aldehyde (0.01 mmol), urea or thiourea (0.01 mmol), and 1 g of neutral alumina.
-
Place the vessel in a microwave reactor and irradiate at a medium power level (e.g., 600 W) for the specified time (typically 30-60 seconds).
-
Monitor the reaction progress by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 2:8).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add crushed ice to the vessel and stir to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from dimethylformamide (DMF) to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
Protocol 2: Two-Step Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines
This protocol describes a two-step synthesis starting from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile.[10]
Step 1: Synthesis of Imidate Intermediate
-
A mixture of 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile (1 mmol) and triethylorthoester (4 mmol) is refluxed for 3 hours.
-
After cooling, the solvent is evaporated under reduced pressure to yield the crude imidate, which is used in the next step without further purification.
Step 2: Synthesis of Pyrimido[4,5-d]pyrimidine
-
A mixture of the crude imidate from Step 1 (1 mmol) and a substituted aniline (1 mmol) is refluxed for 6 hours in anhydrous toluene (3 mL) with a catalytic amount of acetic acid (1 mmol).
-
After cooling, the solvent is evaporated under reduced pressure.
-
The resulting solid is collected by filtration and recrystallized from ether to give the desired N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivative.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Pyrimido[4,5-d]pyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival and is often dysregulated in cancer.[11] The diagram below illustrates a simplified overview of this pathway and the potential point of inhibition by these compounds.
Caption: Simplified EGFR signaling pathway and inhibition.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.
Caption: General workflow for synthesis and analysis.
Logical Troubleshooting Flow
This diagram provides a logical sequence of steps to follow when troubleshooting a low-yielding reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. bioorganica.org.ua [bioorganica.org.ua]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid phase synthesis of structurally diverse pyrimido[4,5-d] pyrimidines for the potential use in combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The new phthalic acid-based deep eutectic solvent as a versatile catalyst for the synthesis of pyrimido[4,5-d]pyrimidines and pyrano[3,2-c]chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oiccpress.com [oiccpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the acylation of 6-amino-1,3-dimethyluracil
Welcome to the technical support center for the acylation of 6-amino-1,3-dimethyluracil. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of 6-acylamino-1,3-dimethyluracil derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Troubleshooting Guide
This guide addresses common issues that may arise during the acylation of 6-amino-1,3-dimethyluracil, providing potential causes and recommended solutions in a question-and-answer format.
Low or No Product Yield
Question: I am getting a very low yield or no desired acylated product. What are the possible reasons and how can I improve the yield?
Answer: Low or no yield in the acylation of 6-amino-1,3-dimethyluracil can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Inadequate Acylating Agent Reactivity: The choice of acylating agent is crucial. Acyl chlorides are generally more reactive than anhydrides. If using an anhydride with a less reactive starting material, consider switching to the corresponding acyl chloride.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to degradation of the starting material or product. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Incorrect Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are commonly used. If solubility is an issue, consider using a co-solvent system or switching to a more polar aprotic solvent like DMF.
-
Presence of Water: Acylating agents, particularly acyl chlorides and anhydrides, are sensitive to moisture and can be hydrolyzed, which consumes the reagent and reduces the yield. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Improper Base Selection: A base is often required to neutralize the acid byproduct (e.g., HCl from acyl chlorides or carboxylic acid from anhydrides). Common bases include triethylamine (TEA) and pyridine. The choice of base can influence the reaction rate and side product formation. It is important that the base is non-nucleophilic to avoid it competing with the amino group of the uracil derivative.
| Acylating Agent | Solvent | Base | Temperature (°C) | Typical Yield Range (%) |
| Acetic Anhydride | Acetic Acid | None | Reflux | Moderate to High |
| Acetyl Chloride | DCM | Pyridine | 0 to RT | Moderate to High |
| Acyl Chloride | THF | K₃PO₄ | Room Temperature | Good to Excellent |
| Acetic Anhydride | DMF | DMAP (cat.) | Room Temperature | Moderate to High |
This table provides a general overview. Optimal conditions should be determined experimentally.
Formation of Multiple Products/Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these side products and how can I minimize them?
Answer: The formation of multiple products is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
Diacylation: The primary amino group can potentially undergo diacylation, especially with highly reactive acylating agents or a large excess of the acylating agent. To avoid this, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent.
-
C-Acylation vs. N-Acylation: While N-acylation is generally favored, C-acylation at the C5 position of the uracil ring can occur under certain conditions, particularly in the absence of a base or under Friedel-Crafts type conditions. Using a suitable base and aprotic solvents generally favors N-acylation.
-
Reaction with Aldehydes: If your acylating agent or solvent is contaminated with aldehydes, 6-amino-1,3-dimethyluracil can undergo condensation reactions to form complex mixtures.[1] Ensure the purity of your reagents and solvents.
-
Hydrolysis of the Product: The acylated product can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. A neutral workup is recommended.
Product Purification Challenges
Question: I am having difficulty purifying my acylated product. What are the recommended purification methods?
Answer: Purification of 6-acylamino-1,3-dimethyluracil derivatives can be achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity material. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water. The choice of solvent will depend on the specific acyl group attached.
-
Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective for eluting the desired product.
-
Washing: After the reaction, washing the crude product with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities, followed by a water wash and a brine wash.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of acylation on 6-amino-1,3-dimethyluracil?
A1: The primary site of acylation is the exocyclic amino group at the C6 position, leading to the formation of a stable amide bond (N-acylation).
Q2: Can C-acylation occur?
A2: Yes, C-acylation at the electron-rich C5 position is a potential side reaction, especially under acidic conditions or with certain catalysts. However, standard acylation procedures using a base generally favor N-acylation.
Q3: Is it necessary to use a base in the acylation reaction?
A3: When using acyl chlorides, a base is essential to neutralize the hydrochloric acid formed during the reaction. For acyl anhydrides, a base can act as a catalyst and drive the reaction to completion by scavenging the carboxylic acid byproduct.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material, product, and any side products. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q5: What are the typical storage conditions for 6-amino-1,3-dimethyluracil and its acylated derivatives?
A5: 6-amino-1,3-dimethyluracil should be stored in a cool, dry place away from light. The acylated derivatives are generally stable solids and can be stored under similar conditions.
Experimental Protocols
Protocol 1: Acylation using Acetic Anhydride
This protocol describes a general procedure for the acetylation of 6-amino-1,3-dimethyluracil using acetic anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-1,3-dimethyluracil (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent, followed by the slow addition of acetic anhydride (1.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-acetylamino-1,3-dimethyluracil.
Protocol 2: Acylation using an Acyl Chloride
This protocol outlines a general procedure for the acylation of 6-amino-1,3-dimethyluracil using an acyl chloride.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-amino-1,3-dimethyluracil (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the acylation of 6-amino-1,3-dimethyluracil.
Caption: Troubleshooting logic for addressing low product yield in the acylation reaction.
References
Technical Support Center: Optimization of Multicomponent Reactions for Uracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of multicomponent reactions (MCRs) for the synthesis of uracil derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions for synthesizing uracil derivatives?
A1: Several MCRs are employed for the synthesis of uracil and its derivatives. The most prominent examples include:
-
Biginelli Reaction: A one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea. This reaction is widely used for the synthesis of dihydropyrimidinones, which can be precursors to uracil derivatives.[1][2]
-
Hantzsch Dihydropyridine Synthesis: While primarily known for pyridine synthesis, modifications of this reaction can be used to generate dihydropyrimidine structures, which are related to uracils. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[3][4][5]
-
Doebner-von Miller Reaction: This reaction is traditionally used for quinoline synthesis but can be adapted for the formation of fused pyrimidine systems. It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[6]
-
Other MCRs: Various other MCRs, including those based on isocyanates, have been developed for the synthesis of diverse uracil derivatives.[7]
Q2: What are the key parameters to optimize in a multicomponent reaction for uracil synthesis?
A2: Optimization of MCRs is crucial for achieving high yields and purity. Key parameters to consider include:
-
Catalyst: The choice of catalyst (e.g., Brønsted or Lewis acids) can significantly influence the reaction rate and yield.[6]
-
Solvent: The polarity and nature of the solvent can affect the solubility of reactants and intermediates, thereby impacting the reaction outcome.[1][8]
-
Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts.
-
Reactant Stoichiometry: The molar ratio of the starting materials can be critical in driving the reaction towards the desired product.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion.
Q3: How can I monitor the progress of my multicomponent reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of MCRs.[9] By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of uracil derivatives via multicomponent reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate catalyst or catalyst concentration. | Screen different Lewis or Brønsted acid catalysts (e.g., p-toluenesulfonic acid, scandium(III) triflate).[6] Optimize the catalyst loading. |
| Incorrect solvent. | Test a range of solvents with varying polarities. For instance, in some Biginelli-type reactions, dichloromethane (DCM) has been shown to give better yields than toluene or THF.[1][2] | |
| Sub-optimal reaction temperature. | Perform the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum. | |
| Poor quality of starting materials. | Ensure the purity of reactants and the absence of moisture, especially for moisture-sensitive reagents. | |
| Reaction has not gone to completion. | Increase the reaction time and monitor progress using TLC. | |
| Formation of Multiple Products/Side Reactions | Reaction conditions are too harsh. | Try milder reaction conditions, such as a lower temperature or a less acidic catalyst. |
| Competing side reactions are occurring. | For example, in the Ugi reaction, a competing Passerini reaction can be a source of impurities.[10] Adjusting the stoichiometry of the reactants or the order of addition may help to minimize this. | |
| Instability of intermediates. | Some MCRs proceed through transient intermediates. Modifying the solvent or temperature may help to stabilize these intermediates and favor the desired reaction pathway. | |
| Difficulty in Product Purification | Product is co-eluting with starting materials or byproducts. | Optimize the chromatographic conditions (e.g., solvent system for column chromatography, gradient for HPLC). |
| Product is insoluble or poorly soluble. | Try different solvents for crystallization or precipitation. | |
| The product is an oil. | Attempt to form a solid derivative or use alternative purification techniques like preparative HPLC. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of uracil and related derivatives, providing a quick reference for optimizing your own experiments.
Table 1: Optimization of Solvent for a Biginelli-type Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 51 |
| 2 | Dioxane | 32 |
| 3 | Water | - |
| 4 | CHCl₃ | 40 |
| 5 | DCM | 75 |
| 6 | THF (anhydrous) | 29 |
Data adapted from a study on the synthesis of dihydrouracil analogs.[1][2]
Table 2: Influence of Catalyst on a Model Biginelli Reaction
| Catalyst (10 mol%) | Time (h) | Yield (%) |
| Organotriflate 6a | 24 | Low |
| Organotriflate 6b | 24 | Good |
| Organotriflate 6c | 24 | Excellent |
This table illustrates the significant impact of catalyst structure on reaction yield.[11]
Experimental Protocols
General Protocol for a Three-Component Synthesis of a Uracil Derivative Precursor
This protocol is a generalized procedure based on the principles of multicomponent reactions for synthesizing pyrimidine scaffolds.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aldehyde (1 mmol) and the β-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., ethanol, 10 mL).
-
Addition of Urea/Thiourea: To the stirred solution, add urea or thiourea (1.2 mmol) and the catalyst (e.g., a catalytic amount of HCl or p-TSA).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: General workflow for a multicomponent synthesis of a uracil derivative precursor.
Caption: A decision tree for troubleshooting low product yield in MCRs for uracil derivatives.
References
- 1. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Photoremoval of Benzoyl and Related Protecting Groups from Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoremoval of benzoyl and other photolabile protecting groups from amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Deprotection Yield
Q: I am observing very low or no deprotection of my amine. What are the common causes and how can I improve the yield?
A: Low deprotection yields are a common issue with several potential causes. Consider the following troubleshooting steps:
-
Wavelength and Light Source: Ensure your light source emits at the optimal wavelength for your specific photolabile protecting group. The absorbance spectrum of the protecting group should overlap with the emission spectrum of your lamp. For instance, 2-nitrobenzyl groups are typically cleaved around 350 nm, while 3',5'-dimethoxybenzoin groups are sensitive to 254 nm light.[1][2] Using a light source with an inappropriate wavelength will result in inefficient excitation of the chromophore.
-
Solvent Choice: The solvent can significantly impact the reaction mechanism and efficiency. For phenacyl groups, the cleavage is thought to occur via a radical mechanism that requires a hydrogen donor.[3] Protic solvents like ethanol are often preferred.[3] In contrast, some deprotections, like those involving benzyloxycarbonyl groups, are run in polar, protic solvents to facilitate solvolysis.[3] Ensure your solvent is compatible with the photochemical mechanism of your protecting group.
-
Reaction Time and Monitoring: Photodeprotection reactions can vary in duration from minutes to several hours.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal irradiation time.
-
Quantum Yield of the Protecting Group: Not all photolabile protecting groups have the same efficiency. The quantum yield (Φ), which is the ratio of the number of molecules undergoing a photoreaction to the number of photons absorbed, is an intrinsic property of the protecting group.[4] If you consistently get low yields, consider switching to a protecting group with a higher reported quantum yield for amine release.
-
Light Filtering by Byproducts: The formation of colored byproducts during photolysis can absorb the incident light, creating an "internal filter" effect that reduces the efficiency of the reaction.[5] This is a known issue with nitrobenzyl-based protecting groups, which can form nitrosoaldehydes and subsequently brown degradation products.[5] If you observe the reaction mixture becoming colored, this might be the cause of low yields.
Side Reactions and Impurities
Q: My final product is impure. What are the common side reactions during photoremoval and how can I minimize them?
A: Several side reactions can lead to impurities. Here are some common issues and their solutions:
-
Reaction of Released Amine with Aldehyde Byproducts: A significant issue, particularly with nitrobenzyl-based protecting groups, is the reaction of the newly deprotected amine with the aldehyde byproduct (e.g., o-nitrosobenzaldehyde), forming an imine.[5]
-
Solution: Add an "aldehyde trapping agent" or scavenger to the reaction mixture. Semicarbazide hydrochloride or sulfuric acid have been shown to significantly increase deprotection yields by reacting with the aldehyde byproduct and preventing imine formation.[3]
-
-
Formation of Light-Absorbing Byproducts: As mentioned earlier, some protecting groups generate byproducts that absorb at the irradiation wavelength, hindering the reaction. The 2-nitrobenzyl group, for example, can lead to the formation of azo compounds which act as a light filter.[3]
-
Solution: If possible, choose a protecting group known to produce photochemically inert and transparent byproducts at the irradiation wavelength.[2][5] For example, the 3',5'-dimethoxybenzoin group generates a substituted benzofuran that is chemically and photochemically inert under the reaction conditions.[2]
-
-
Solvent-Related Side Reactions: The choice of solvent can sometimes lead to unwanted reactions. For instance, irradiation of 2,5-dimethylphenacyl (DMP) esters in methanol can produce 2-(methoxymethyl)-5-methylacetophenone as a major coproduct alongside the desired deprotected acid.[4][5]
-
Solution: Carefully review the literature for your specific protecting group to select a solvent that minimizes the formation of such byproducts. Non-nucleophilic solvents may favor the formation of other byproducts like indanones in the case of DMP.[5]
-
Experimental Setup and Conditions
Q: What are the key parameters to consider for my experimental setup?
A: A well-designed experimental setup is critical for successful photodeprotection.
-
Light Source: Mercury arc lamps (medium or high pressure) are common UV light sources.[3] For wavelength-specific reactions, monochromatic light sources or the use of filters (e.g., Pyrex to block wavelengths below 300 nm, or a CuSO4 solution to avoid light below 320 nm for sensitive amino acids) are necessary.[3] More recently, LEDs have become popular as they provide specific wavelengths and can be more energy-efficient.[6][7]
-
Reaction Vessel: The material of the reaction vessel is important. Pyrex glass will filter out short-wavelength UV light, while quartz is transparent to a broader range of UV wavelengths.[3] Choose the vessel material based on the required irradiation wavelength.
-
Temperature Control: Photochemical reactions can generate heat. It is often advisable to use a water-cooled immersion well or a cooling bath to maintain a constant temperature, as temperature can affect reaction rates and side reactions.[3]
-
Degassing: For some photochemical reactions, the presence of oxygen can lead to side reactions or quenching of the excited state.[8] In such cases, degassing the solvent by bubbling with an inert gas like argon or nitrogen before and during irradiation is recommended.
Quantitative Data Summary
The efficiency of photoremoval can be quantified by the quantum yield (Φ), which represents the number of molecules deprotected per photon absorbed.[4] Higher quantum yields indicate more efficient reactions.
| Protecting Group Family | Leaving Group | Quantum Yield (Φ) | Wavelength (nm) | Solvent/Conditions | Reference |
| p-Hydroxyphenacyl (pHP) | γ-aminobutyric acid (GABA) | 0.01 - 0.5 | 300 | Buffered CH3CN–H2O, pH dependent | [9][10] |
| p-Hydroxyphenacyl (pHP) | Tosylate | ~1.0 | Not specified | Not specified | [9] |
| 3',5'-Dimethoxybenzoin (DMB) | Carbamate | up to 0.64 | Not specified | Not specified | [9] |
| Nitrophenylpropyloxycarbonyl (NPPOC) | Nucleosides | ~0.2 | 254 or 300 | Not specified | [11] |
| Flavin Photocatalysis | 4-methoxybenzyl (Mob) amine | 0.023 | 440 | H2O/MeCN | [6] |
Experimental Protocols
General Protocol for Photolytic Deprotection of a Benzoyl-Protected Amine
This protocol is a general guideline and should be adapted based on the specific protecting group, substrate, and available equipment.
-
Preparation of the Reaction Mixture:
-
Dissolve the benzoyl-protected amine in a suitable solvent (e.g., ethanol, dioxane, or acetonitrile) in a photochemical reactor vessel made of the appropriate material (e.g., Pyrex or quartz). The concentration typically ranges from 0.01 to 0.05 M.[3]
-
If required by the reaction mechanism (e.g., for nitrobenzyl groups), add an aldehyde scavenger such as semicarbazide hydrochloride (e.g., 10 equivalents).[3]
-
If the reaction is oxygen-sensitive, degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
-
Irradiation:
-
Place the reaction vessel in the photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp).
-
If temperature control is necessary, use a cooling system to maintain the desired temperature.[3]
-
Irradiate the solution for the required amount of time (this can range from 30 minutes to several hours). Monitor the reaction progress by TLC or LC-MS at regular intervals.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The work-up procedure will depend on the properties of the deprotected amine and byproducts. A common procedure involves:
-
Dissolving the residue in a suitable solvent like ethyl acetate.
-
Washing with a dilute acid (e.g., 1 M HCl) to remove basic byproducts and unreacted amine (if it is basic).
-
Washing with a dilute base (e.g., saturated NaHCO3 solution) to remove acidic byproducts.
-
Washing with brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtering, and concentrating in vacuo.
-
-
Purify the crude product by column chromatography, crystallization, or another suitable method to obtain the pure deprotected amine.
-
Visualizations
Troubleshooting Workflow for Low Deprotection Yield
Caption: Troubleshooting decision tree for low photodeprotection yields.
General Mechanism of Photoremoval for a 2-Nitrobenzyl Protecting Group
Caption: Simplified mechanism for 2-nitrobenzyl photoremoval (Norrish Type II).
References
- 1. arep.med.harvard.edu [arep.med.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Amino-1,3-dimethyluracil Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and decomposition of 6-amino-1,3-dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-amino-1,3-dimethyluracil?
To ensure the long-term stability of 6-amino-1,3-dimethyluracil, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Protect it from moisture and strong oxidizing agents.[4] For prolonged storage, maintaining a cool and dry environment is crucial.[1][2]
Q2: Is 6-amino-1,3-dimethyluracil sensitive to light?
While specific photostability studies on 6-amino-1,3-dimethyluracil are not extensively available in the public domain, pyrimidine derivatives, in general, can be susceptible to photodegradation. It is advisable to store the compound protected from light to minimize the risk of photochemical decomposition.
Q3: What are the potential degradation pathways for 6-amino-1,3-dimethyluracil?
Based on the chemical structure of 6-amino-1,3-dimethyluracil, which contains an enamine-like functionality and a pyrimidine ring, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The amino group at the 6-position may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of 6-hydroxy-1,3-dimethyluracil.
-
Oxidation: The electron-rich pyrimidine ring and the amino group can be targets for oxidation, leading to the formation of various oxidized derivatives, such as N-oxides or hydroxylated species.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, including dimerization or ring-opening, which are common for uracil and its derivatives.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. Its melting point is reported to be around 295°C with decomposition.[5][6]
Q4: I am observing unexpected peaks in my HPLC analysis of a 6-amino-1,3-dimethyluracil sample. What could be the cause?
Unexpected peaks in your chromatogram could indicate the presence of impurities or degradation products. These could arise from:
-
Improper storage: Exposure to heat, light, or moisture can lead to decomposition.
-
Contamination: Ensure all solvents and equipment used in your experiment are clean.
-
Reaction with excipients or other components in a formulation: If you are working with a formulated product, interactions with other ingredients could cause degradation.
-
Degradation during sample preparation: The conditions used for dissolving or diluting your sample might be harsh enough to cause some degradation.
It is recommended to perform a forced degradation study to intentionally generate degradation products and confirm if the unexpected peaks correspond to these.
Q5: How can I develop a stability-indicating analytical method for 6-amino-1,3-dimethyluracil?
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The development process involves:
-
Forced Degradation: Subjecting a sample of 6-amino-1,3-dimethyluracil to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Development: Developing an HPLC method (selecting the appropriate column, mobile phase, and detector) that can separate the parent compound from all the generated degradation products.
-
Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated Guard or Analytical Column | Wash the column with a strong solvent or replace the guard column. |
Issue 2: Inconsistent Assay Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Sample Instability | Prepare samples fresh and analyze them immediately. If necessary, store them at a lower temperature and protected from light. |
| Incomplete Sample Dissolution | Ensure the compound is fully dissolved in the chosen solvent. Sonication may be helpful. |
| Instrument Variability | Check the performance of your HPLC system, including pump flow rate accuracy and detector stability. |
| Inaccurate Standard Preparation | Carefully prepare your standard solutions and verify their concentration. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for 6-amino-1,3-dimethyluracil in the public domain, the following table provides a general framework for presenting such data once obtained from experimental studies.
Table 1: Illustrative Stability Data for 6-Amino-1,3-dimethyluracil under Forced Degradation Conditions
| Stress Condition | Parameters | Duration | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 15% | 6-hydroxy-1,3-dimethyluracil |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 25% | Ring-opened products |
| Oxidation | 3% H₂O₂ | 24 h | 10% | N-oxide derivatives |
| Thermal | 80°C | 48 h | 5% | Unidentified polar degradants |
| Photolytic | ICH Q1B light exposure | 24 h | 8% | Dimeric species |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of 6-Amino-1,3-dimethyluracil
Objective: To generate potential degradation products of 6-amino-1,3-dimethyluracil under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 6-amino-1,3-dimethyluracil in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of 6-amino-1,3-dimethyluracil in a hot air oven at 105°C for 48 hours. Also, reflux the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 6-amino-1,3-dimethyluracil to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to observe the extent of degradation and the formation of new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 6-amino-1,3-dimethyluracil from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions (Initial Screening):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it over a suitable time to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of 6-amino-1,3-dimethyluracil and also scan across a wider UV range with the PDA detector.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples.
-
Optimize the gradient profile, mobile phase composition (including pH and organic modifier), and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Visualizations
Caption: Potential degradation pathways of 6-amino-1,3-dimethyluracil.
References
- 1. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 4. 6-Amino-1,3-dimethyluracil | LGC Standards [lgcstandards.com]
- 5. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 6. ijpsonline.com [ijpsonline.com]
minimizing side product formation in the synthesis of fused pyrimidines
Welcome to the Technical Support Center for the synthesis of fused pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing fused pyrimidines?
A1: Fused pyrimidines are typically synthesized through multicomponent reactions, classical condensation methods, and transition-metal-catalyzed cyclizations. Some of the most prominent methods include:
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Biginelli Reaction: A one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.
-
Pinner Synthesis: Involves the condensation of a 1,3-dicarbonyl compound with an amidine.
-
Synthesis from β-Enaminones: Cyclocondensation of β-enaminones with a suitable nitrogen source.
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Transition-Metal-Catalyzed Annulation: Utilizes transition metals to catalyze the formation of the fused pyrimidine ring system.[1]
Each method has its advantages and potential pitfalls, which are addressed in the troubleshooting section below.
Q2: How can I improve the regioselectivity of my fused pyrimidine synthesis?
A2: Achieving high regioselectivity is crucial for obtaining the desired isomer. The regioselectivity of cyclocondensation reactions can often be controlled by considering the electronic properties of the starting materials. For instance, in reactions involving 1,3-binucleophiles, the initial addition to an activated double bond is typically governed by the nitrogen atom with the higher electron density.[2] Microwave-assisted reactions have also been shown to provide regioselective products in shorter reaction times.[3]
Troubleshooting Guide
Issue 1: Formation of Hantzsch Dihydropyridine as a Side Product in Biginelli-type Reactions
Q: I am attempting a Biginelli reaction to synthesize a dihydropyrimidinone, but I am observing a significant amount of a dihydropyridine side product. How can I suppress this side reaction?
A: The formation of a 1,4-dihydropyridine (DHP), or Hantzsch product, is a common competitive side reaction in Biginelli-type syntheses. The key to controlling the outcome lies in the choice of the nitrogen source and the catalyst. The Biginelli reaction utilizes a urea or thiourea, while the Hantzsch reaction uses an ammonium salt.[4][5]
Troubleshooting Steps:
-
Verify Your Nitrogen Source: Ensure that you are using a high-purity urea or thiourea. Contamination with ammonium salts can promote the Hantzsch pathway.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. While both acid and base catalysts can be used, certain catalysts may favor one pathway over the other. For example, using a Brønsted acidic ionic liquid catalyst like 1,4-diazabicyclo[2.2.2]octanium diacetate has been shown to efficiently produce the desired dihydropyrimidinone.[4]
-
Reaction Conditions: Solvent and temperature can also play a role. Running the reaction under solventless conditions or using a non-polar solvent can sometimes favor the Biginelli product.
Reaction Pathway Visualization:
Caption: Biginelli vs. Hantzsch reaction pathways.
Quantitative Data on Catalyst and Solvent Effects:
While a comprehensive table is highly dependent on the specific substrates, literature suggests that the yield of the Biginelli product can be significantly improved by optimizing the catalyst and solvent system. For example, using a bentonitic clay catalyst under solventless infrared irradiation has been shown to favor the formation of dihydropyrimidinones, although some Hantzsch product was still observed.[6]
| Catalyst | Solvent | Product Ratio (Biginelli:Hantzsch) | Reference |
| Bentonitic Clay (TAFF) | Solvent-free (IR) | Major:Minor | [6] |
| Gluconic Acid Aq. Sol. | Water | Selective for Biginelli | [3][7] |
Note: "Major:Minor" indicates that the Biginelli product was the main product, but a quantitative ratio was not provided in the source.
Issue 2: Low Yields and Side Products in Pinner Pyrimidine Synthesis
Q: My Pinner synthesis of a fused pyrimidine is resulting in a low yield and several side products. What are the likely causes and how can I optimize the reaction?
A: The Pinner synthesis involves the reaction of a nitrile with an alcohol in the presence of a strong acid to form an imino ester salt (Pinner salt), which then reacts with an amine source to form the pyrimidine ring. The primary challenges in this synthesis are the instability of the Pinner salt and ensuring complete cyclization.
Common Side Products and Their Prevention:
-
Ester Formation: The Pinner salt intermediate is susceptible to hydrolysis. Any moisture in the reaction will lead to the formation of an ester as a side product, consuming the intermediate and reducing the yield of the desired pyrimidine.
-
Prevention: It is critical to perform the reaction under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
-
Amide Formation: In some cases, particularly with benzyl alcohols, a Ritter-type side reaction can occur, leading to the formation of an amide.[7]
-
Prevention: Careful control of reaction temperature and the choice of Lewis acid can help minimize this side reaction. Using trimethylsilyl triflate as a Lewis acid has been shown to be effective.[7]
-
-
Incomplete Cyclization: The reaction between the Pinner salt and the amine source may not go to completion, leaving unreacted starting materials or intermediates in the reaction mixture.
-
Prevention: Ensure the use of a sufficient excess of the amine source and optimize the reaction time and temperature to drive the cyclization to completion.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Pinner synthesis.
Detailed Experimental Protocol: General Procedure for Pinner Reaction under Anhydrous Conditions
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and syringes for the transfer of anhydrous solvents and reagents.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Alcohols should be dried over molecular sieves. Gaseous HCl, if used, must be thoroughly dried by passing it through a sulfuric acid trap.
-
Pinner Salt Formation: Dissolve the nitrile in the anhydrous alcohol and cool the mixture to 0 °C in an ice bath. Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., dioxane). Stir the reaction at 0 °C for the specified time, monitoring the formation of the Pinner salt precipitate.
-
Cyclization: To the suspension of the Pinner salt, add the amine source (e.g., an amidine hydrochloride) and the appropriate base (if necessary) at low temperature. Allow the reaction to warm to room temperature or heat as required to drive the cyclization.
-
Workup: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Issue 3: Side Reactions in Transition-Metal-Catalyzed Fused Pyrimidine Synthesis
Q: I am using a transition-metal-catalyzed reaction to synthesize a fused pyrimidine, and I am getting a complex mixture of products. What are the common side reactions in these systems?
A: Transition-metal-catalyzed syntheses of pyrimidines offer a powerful and versatile approach. However, the complexity of the catalytic cycles can sometimes lead to undesired side reactions.
Potential Side Reactions:
-
Homocoupling: The starting materials, particularly aryl halides or triflates, can undergo homocoupling to form biaryl side products.
-
Dehalogenation: Reductive dehalogenation of the starting aryl halide can occur, leading to the formation of the corresponding arene.
-
Incomplete Annulation: The catalytic cycle may stall before the final ring-closing step, leading to the accumulation of acyclic intermediates.
-
Isomerization: Depending on the substrate and catalyst, isomerization of double bonds or other functional groups can lead to a mixture of regioisomers.
-
Formation of Pyridine Derivatives: In some cases, the reaction pathway can deviate to form pyridine-containing side products.[8]
Troubleshooting Strategies:
-
Catalyst and Ligand Screening: The choice of the transition metal catalyst and the supporting ligand is critical. A thorough screening of different catalyst/ligand combinations is often necessary to find the optimal system for a particular transformation.
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can have a profound impact on the reaction outcome. A systematic optimization of these parameters is recommended.
-
Temperature Control: Precise control of the reaction temperature is crucial. Some side reactions may be favored at higher or lower temperatures.
-
Purity of Starting Materials: Ensure that all starting materials and reagents are of high purity, as impurities can poison the catalyst or participate in side reactions.
Experimental Workflow for Optimization:
Caption: Optimization workflow for transition-metal-catalyzed synthesis.
References
- 1. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Condensation Reactions with 6-Aminouracils
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with condensation reactions of 6-aminouracils.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for condensation reactions with 6-aminouracils?
A1: A wide range of catalysts have been successfully employed, and the choice often depends on the specific reaction (e.g., Knoevenagel, Michael addition, multicomponent reactions) and desired product. Common categories include:
-
Acid Catalysts: Lewis acids like FeCl₃·6H₂O and Brønsted acids such as p-toluenesulfonic acid (p-TSA) are frequently used.
-
Base Catalysts: Organic bases like piperidine and triethylamine are effective, particularly in Knoevenagel-type condensations.
-
Organocatalysts: Proline and 4-dimethylaminopyridine (DMAP) have been shown to be efficient.[1]
-
Nanocatalysts: Materials such as nanocrystalline MgO and sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) offer advantages like high activity, selectivity, and recyclability.[1][2]
-
Ionic Liquids: These can act as both solvent and catalyst, offering a greener alternative.
Q2: How do I choose the best solvent for my reaction?
A2: Solvent selection is critical and depends on the catalyst and reactants.
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Green Solvents: Water and ethanol are often preferred for their low cost and environmental friendliness, especially in multicomponent reactions.[1][2][3]
-
Aprotic Solvents: N,N-dimethylformamide (DMF) is commonly used, particularly with organocatalysts.[1]
-
Solvent-Free Conditions: In some cases, reactions can be run neat, often with microwave assistance, which can lead to shorter reaction times and higher yields.[4]
Q3: What are the advantages of using a nanocatalyst?
A3: Nanocatalysts offer several benefits over traditional homogeneous and heterogeneous catalysts, including:
-
High Surface Area: Provides more active sites for the reaction.
-
High Efficiency and Yields: Often lead to faster reactions and better product yields.[2]
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Ease of Separation and Reusability: Can be easily recovered from the reaction mixture and reused multiple times without significant loss of activity.
-
Environmentally Friendly: Often used in green solvents like water or under solvent-free conditions.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific transformation. | 1a. Try a different class of catalyst (e.g., switch from an acid to a base catalyst).1b. For heterogeneous catalysts, ensure proper activation and handling.1c. Consider using a recently reported, more efficient catalyst like a nanocatalyst or ionic liquid. |
| 2. Unfavorable Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. | 2a. Screen different solvents (e.g., ethanol, water, DMF, or solvent-free).2b. Vary the reaction temperature. Some reactions benefit from heating (conventional or microwave), while others proceed well at room temperature.2c. Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| 3. Poor Reactant Quality: Impurities in the 6-aminouracil or the aldehyde can inhibit the reaction. | 3a. Recrystallize or purify the starting materials.3b. Ensure the reactants are dry if the reaction is sensitive to moisture. | |
| Formation of Multiple Products/Side Reactions | 1. Incorrect Catalyst or Conditions: The chosen catalyst may promote side reactions. | 1a. A milder catalyst may improve selectivity.1b. Adjusting the reaction temperature can sometimes favor the desired product. |
| 2. Self-Condensation of Aldehyde: This can occur, especially with base catalysts. | 2a. Add the aldehyde slowly to the reaction mixture.2b. Use a catalyst that favors the reaction with 6-aminouracil. | |
| 3. Michael Addition vs. Knoevenagel Condensation: Depending on the substrate, different reaction pathways may compete. | 3a. The choice of catalyst and solvent can influence the regioselectivity. Acidic catalysts often favor the Knoevenagel condensation. | |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Solvent: This can lead to losses during workup. | 1a. If your product is water-soluble, try extracting with a different organic solvent or salting out the aqueous layer.1b. Consider a solvent in which the product is less soluble to facilitate precipitation. |
| 2. Product is an Oil or Gummy Solid: This makes filtration and handling difficult. | 2a. Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization.2b. Purification by column chromatography may be necessary. | |
| 3. Catalyst Residue in the Product: Homogeneous catalysts can be difficult to remove completely. | 3a. If using a homogeneous catalyst, perform an aqueous workup to remove it.3b. Consider switching to a heterogeneous or nanocatalyst that can be easily filtered off. |
Catalyst Performance in Three-Component Reactions
The following table summarizes the performance of various catalysts in the three-component reaction of 6-aminouracil, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile) to form pyrido[2,3-d]pyrimidines.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-MgO | Water | Reflux | 1-2 h | 85-95 | [2] |
| SBA-Pr-SO₃H | Solvent-free | 60 | 5-10 min | 90-98 | [1] |
| 4-Dimethylaminopyridine (DMAP) | DMF | Ultrasound | 1-1.5 h | 81-93 | [1] |
| p-Toluenesulfonic acid (p-TSA) | Water | Reflux | 2-3 h | 72-89 | [3] |
| Acetic Acid | Ethanol | Room Temp | 12 h | ~80 | [1] |
| Electrocatalysis (KBr) | Ethanol | Room Temp | 8-20 min | 70-86 | [5] |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Pyrido[2,3-d]pyrimidines using a Nanocatalyst
This protocol is a generalized procedure based on methodologies reported for catalysts like nano-MgO.[2]
Materials:
-
6-Aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Nanocatalyst (e.g., nano-MgO, specified loading)
-
Solvent (e.g., Water or Ethanol, 5-10 mL)
Procedure:
-
To a round-bottom flask, add 6-aminouracil, the aromatic aldehyde, malononitrile, and the nanocatalyst.
-
Add the solvent and stir the mixture at the specified temperature (e.g., reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol.
-
The catalyst can often be recovered from the filtrate, washed, dried, and reused.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.
Visualized Workflows and Logic
Caption: A typical experimental workflow for the nanocatalyst-mediated synthesis of pyrido[2,3-d]pyrimidines.
Caption: A decision tree for troubleshooting low-yield condensation reactions involving 6-aminouracils.
References
- 1. scispace.com [scispace.com]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrocatalytic multicomponent assembling of aminouracils, aldehydes and malononitrile: An efficient approach to 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | Journal of the Serbian Chemical Society [shd-pub.org.rs]
solving solubility issues of pyrimido[4,5-d]pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with pyrimido[4,5-d]pyrimidine derivatives.
Troubleshooting Guides
Issue: My pyrimido[4,5-d]pyrimidine derivative shows poor solubility in aqueous buffers (e.g., PBS) for my biological assays.
Possible Cause: The planar, aromatic structure of the pyrimido[4,5-d]pyrimidine core often leads to high crystal lattice energy and low aqueous solubility.
Solutions:
-
pH Adjustment: If your compound has ionizable functional groups (e.g., amines, carboxylic acids), adjusting the pH of the buffer can significantly increase solubility. For basic compounds, lowering the pH will lead to protonation and increased solubility. For acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.
-
Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, to the aqueous buffer can improve the solubility of your compound. However, it is crucial to first determine the tolerance of your biological assay to the chosen co-solvent, as high concentrations can be toxic to cells or interfere with enzyme activity.
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the poorly soluble pyrimido[4,5-d]pyrimidine derivative, forming an inclusion complex with enhanced aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
Issue: I am struggling to dissolve my compound in a suitable solvent for formulation development.
Possible Cause: The physicochemical properties of your specific pyrimido[4,5-d]pyrimidine derivative, such as its polarity and melting point, dictate its solubility in various organic solvents.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). This will help identify a suitable solvent or a solvent system for your formulation.
-
Amorphous Solid Dispersion (ASD): Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can significantly enhance its dissolution rate and apparent solubility. This is a powerful technique for compounds with high crystallinity.
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Salt Formation: If your compound has a suitable pKa, converting it into a salt form can dramatically increase its solubility and dissolution rate.[1][2] This is a widely used and effective strategy in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor solubility of pyrimido[4,5-d]pyrimidine derivatives?
A1: The primary reasons include the planar and rigid nature of the fused ring system, which promotes strong intermolecular interactions in the crystal lattice, leading to high melting points and low solubility. The presence of hydrophobic substituents can further decrease aqueous solubility.
Q2: How can I predict the potential solubility issues of my newly synthesized pyrimido[4,5-d]pyrimidine derivative?
A2: Computational tools can predict parameters like logP (lipophilicity) and topological polar surface area (TPSA). A high logP value (>3) and a low TPSA value (<60 Ų) often indicate potential solubility challenges. Additionally, a high melting point can be an indicator of strong crystal packing and, consequently, low solubility.
Q3: At what stage of my research should I start addressing solubility problems?
A3: It is highly recommended to assess the solubility of your compounds as early as possible in the drug discovery process. Poor solubility can lead to inaccurate results in biological assays and create significant hurdles during preclinical and clinical development.[3][4]
Q4: Are there any structural modifications I can make to my pyrimido[4,5-d]pyrimidine scaffold to improve solubility?
A4: Yes, introducing polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity. Additionally, incorporating non-planar or flexible side chains can disrupt crystal packing and improve solubility. For example, adding a pyrrolidine group has been shown to improve the solubility of some fused pyrimidine systems.[5]
Q5: Can improving solubility negatively impact the biological activity of my compound?
A5: It is possible. Chemical modifications aimed at improving solubility could potentially interfere with the compound's binding to its biological target. Therefore, it is essential to test the biological activity of any new, more soluble analogue. Formulation-based approaches (e.g., ASD, cyclodextrins) are often preferred as they enhance solubility without altering the chemical structure of the active pharmaceutical ingredient (API).
Data Presentation
Table 1: Illustrative Solubility Data for Pyrimido[4,5-d]pyrimidine Derivatives
The following table provides hypothetical but realistic solubility data to demonstrate the impact of different substituents and formulation strategies on the aqueous solubility of a generic pyrimido[4,5-d]pyrimidine core structure.
| Compound ID | R1-Substituent | R2-Substituent | Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| PPD-001 | -H | -Phenyl | None (Crystalline) | < 1 | - |
| PPD-002 | -OH | -Phenyl | None (Crystalline) | 5 | 5 |
| PPD-003 | -H | -4-Hydroxyphenyl | None (Crystalline) | 8 | 8 |
| PPD-004 | -H | -Phenyl | 10% HP-β-Cyclodextrin | 50 | 50 |
| PPD-005 | -H | -Phenyl | Amorphous Solid Dispersion (PVP K30) | 120 | 120 |
| PPD-006 | -NH2 | -Phenyl | Hydrochloride Salt | > 1000 | > 1000 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Weigh and dissolve the pyrimido[4,5-d]pyrimidine derivative and the chosen polymer (e.g., PVP K30, HPMC) in a suitable common solvent (e.g., methanol, acetone, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (typically 40-60 °C).
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24-48 hours to remove any residual solvent.
-
Characterization: Characterize the resulting ASD for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Solubility and Dissolution Testing: Evaluate the aqueous solubility and dissolution rate of the prepared ASD in comparison to the crystalline drug.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Weigh the pyrimido[4,5-d]pyrimidine derivative and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:1 molar ratio.
-
Kneading: Place the mixture in a mortar and add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to form a paste. Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and 1H NMR.
-
Solubility Assessment: Determine the aqueous solubility of the inclusion complex and compare it to that of the free drug.
Protocol 3: Salt Formation for Solubility Enhancement
-
Solvent Selection: Dissolve the free base form of the pyrimido[4,5-d]pyrimidine derivative in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).
-
Acid Addition: Add a stoichiometric amount (or a slight excess) of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) dissolved in the same or a miscible solvent to the drug solution.
-
Crystallization: Stir the mixture at room temperature or cool it to induce crystallization of the salt. If no precipitate forms, an anti-solvent may be added.
-
Isolation: Collect the precipitated salt by filtration and wash it with a small amount of the solvent.
-
Drying: Dry the salt under vacuum at a suitable temperature.
-
Characterization: Confirm the salt formation and characterize its properties using techniques such as melting point analysis, FTIR, and XRPD.
-
Solubility Determination: Measure the aqueous solubility of the newly formed salt.
Visualizations
Signaling Pathways
Many pyrimido[4,5-d]pyrimidine derivatives are developed as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR signaling pathway.
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for solubility issues.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for the Synthesis of Antioxidant Compounds from Uracil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the synthesis of antioxidant compounds derived from uracil. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of uracil-based antioxidant compounds.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a catalyst. | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Suboptimal reaction conditions | - Systematically vary parameters such as temperature, solvent, and catalyst concentration to find the optimal conditions for your specific uracil derivative.[2] | Identify reaction conditions that maximize product formation and minimize side reactions. |
| Degradation of starting materials or product | - Ensure the purity of starting materials. Impurities can interfere with the reaction. - Use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) if reagents are sensitive to moisture or air. | Minimize degradation and side product formation, leading to a higher yield of the target compound. |
| Loss of product during work-up and purification | - Minimize the number of transfer steps.[1] - During liquid-liquid extractions, check the aqueous layer by LC-MS to ensure no product is being discarded.[1] - Optimize purification methods (recrystallization, column chromatography) to reduce product loss. | Maximize the recovery of the synthesized product. |
Issue 2: Product Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted starting materials | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Adjust the stoichiometry of reactants if one is consistently left over. | A cleaner crude product with minimal starting material contamination. |
| Formation of side products | - Optimize reaction conditions (temperature, reaction time) to disfavor the formation of side products. - Consider using a more selective catalyst or different protecting groups if applicable. | Increased selectivity of the reaction, leading to a higher purity of the desired product. |
| Contamination from solvents or reagents | - Use high-purity, analytical grade solvents and reagents. - Ensure all glassware is thoroughly cleaned and dried before use. | Elimination of external sources of contamination. |
| Ineffective purification | - For recrystallization, select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.[3] - For column chromatography, perform small-scale trials to determine the optimal solvent system for separation. | Efficient removal of impurities, resulting in a high-purity final product. |
Issue 3: Difficulty with Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of the compound | - Some uracil derivatives have poor solubility in common organic solvents.[3] - Test a wide range of solvents or solvent mixtures for recrystallization. - For column chromatography, consider using a stronger eluent system or a different stationary phase. | Identification of a suitable solvent system for effective purification. |
| Product co-elutes with impurities during column chromatography | - Optimize the mobile phase composition. A shallower gradient or isocratic elution might improve separation. - Try a different stationary phase (e.g., reverse-phase instead of normal-phase). | Successful separation of the product from impurities. |
| Oily product instead of solid after purification | - This may indicate the presence of residual solvent or impurities. - Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce precipitation. - Re-purify the product using a different method. | Obtaining a solid, crystalline product. |
Frequently Asked Questions (FAQs)
Q1: My uracil-based compound shows low antioxidant activity in the DPPH assay. What could be the reason?
A1: The antioxidant activity of uracil derivatives is often linked to the presence of electron-donating groups (like -OH or -NH2) on the uracil ring, particularly at the C5 and C6 positions. If your compound lacks these features, its radical scavenging ability might be inherently low. Additionally, ensure your DPPH solution is freshly prepared, as it can degrade over time. Finally, verify the purity of your compound, as impurities can interfere with the assay.
Q2: How can I improve the solubility of my uracil derivative for biological assays?
A2: Poor solubility is a common issue with some uracil derivatives. You can try dissolving the compound in a small amount of a biocompatible solvent like DMSO before diluting it with the aqueous assay buffer. Be sure to run a solvent control to account for any effects of the DMSO on the assay. Alternatively, you could consider synthesizing derivatives with more polar functional groups to enhance aqueous solubility.[4]
Q3: What is a general method for the synthesis of uracil-based antioxidant compounds?
A3: A common approach involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with urea or a substituted urea.[5] For example, the reaction of ethyl cyanoacetate and thiourea can be used to form a thiouracil precursor, which can then be converted to the corresponding uracil derivative. The specific reaction conditions will vary depending on the desired substituents on the uracil ring.
Q4: Are there any common side reactions to be aware of during the synthesis of uracil derivatives?
A4: Yes, side reactions can include the formation of N-substituted products, dimesylated products, or incomplete cyclization, depending on the specific synthetic route.[6] Careful control of reaction conditions and purification of intermediates can help to minimize these side products.
Experimental Protocols
Protocol 1: General Synthesis of a 6-Substituted Uracil Derivative
This protocol is a generalized procedure based on common synthetic methods.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketoester (1 equivalent) and urea (1.2 equivalents) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, such as sodium ethoxide (1.5 equivalents), to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl) until a precipitate forms.[2]
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]
Protocol 3: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare a stock solution of the synthesized uracil compound in methanol or DMSO. Create a series of dilutions from the stock solution.
-
Assay Procedure: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well.[7]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Quantitative Data
Table 1: Antioxidant Activity of Selected Uracil Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| 5-Aminouracil | DPPH | 3 | [9] |
| 5-Amino-6-methyluracil | DPPH | 5 | [9] |
| 5-Hydroxy-6-methyluracil | DPPH | 15 | [9] |
| Ascorbic Acid (Reference) | DPPH | 0.8 | [9] |
Table 2: Example Reaction Yields for Uracil Derivatives
| Reaction Type | Product | Yield (%) | Reference |
| Suzuki Coupling | Substituted Uracil | 18% (actual), 91% (reported) | [1] |
| Condensation | 6-Amino-4-hydroxy-2-mercaptopyrimidine | 30% | |
| One-pot Synthesis | Uracil | >70% |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of uracil-based antioxidant compounds.
Caption: The Keap1-Nrf2 signaling pathway modulated by uracil-based antioxidants to combat oxidative stress.
References
- 1. reddit.com [reddit.com]
- 2. CN110437160B - Preparation method of uracil - Google Patents [patents.google.com]
- 3. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [Express evaluation of antioxidant activity of uracil derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in Reactions of 6-Amino-1,3-dimethyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of chemical reactions involving 6-amino-1,3-dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites in 6-amino-1,3-dimethyluracil and how does this influence regioselectivity?
A1: 6-Amino-1,3-dimethyluracil is an ambident nucleophile with two primary reactive sites for electrophilic attack: the exocyclic amino group (N6) and the C5 carbon of the pyrimidine ring. The enamine-like character of the molecule enhances the nucleophilicity of the C5 position. The regioselectivity of reactions is a result of the competition between these two sites and is influenced by factors such as the nature of the electrophile, solvent, temperature, and catalyst.
Q2: How do reaction conditions influence whether a reaction is under kinetic or thermodynamic control?
A2: Reaction conditions play a crucial role in determining whether the kinetic or thermodynamic product is favored.[1][2][3]
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Kinetic Control: Typically favored at lower temperatures and shorter reaction times. These conditions favor the faster-forming product, which corresponds to the reaction pathway with the lower activation energy.
-
Thermodynamic Control: Generally favored at higher temperatures and longer reaction times. These conditions allow the reaction to reach equilibrium, resulting in the formation of the more stable product.
Q3: Can protecting groups be used to control the regioselectivity of reactions with 6-amino-1,3-dimethyluracil?
A3: Yes, protecting group strategies can be employed to block one reactive site and direct the reaction to the other. For instance, protecting the exocyclic amino group (N6) can facilitate selective functionalization at the C5 position. A common strategy is the formation of a dimethylformamidine (DMF) adduct at the N6 position, which can be removed after the desired C5 reaction is complete.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation Reactions
Problem: My alkylation reaction with an alkyl halide is yielding a mixture of N6- and C5-alkylated products. How can I favor one over the other?
Possible Causes and Solutions:
The regioselectivity of alkylation is a classic example of the competition between kinetic and thermodynamic control.
-
To Favor C5-Alkylation (Kinetic Product):
-
Temperature: Lower the reaction temperature. This will favor the pathway with the lower activation energy, which is often the C5-alkylation.
-
Base: Use a sterically hindered, non-nucleophilic base. This can deprotonate the N6-amino group to a lesser extent, promoting reaction at the C5 position.
-
Solvent: Employ a non-polar, aprotic solvent. This can influence the solvation of the intermediate and affect the relative reaction rates at the two sites.
-
-
To Favor N6-Alkylation (Thermodynamic Product):
-
Temperature: Increase the reaction temperature and prolong the reaction time. This allows the reaction to reach equilibrium, favoring the more stable N6-alkylated product.
-
Base: Use a stronger, less sterically hindered base. This can lead to a higher concentration of the N6-anion, promoting N-alkylation.
-
Solvent: A polar, protic solvent may favor N6-alkylation by stabilizing the charged intermediate.
-
Summary of Conditions for Alkylation Regioselectivity:
| Target Product | Temperature | Base | Solvent | Expected Outcome |
| C5-Alkylated | Low | Sterically Hindered | Non-polar, Aprotic | Favors the kinetic product |
| N6-Alkylated | High | Strong, Non-hindered | Polar, Protic | Favors the thermodynamic product |
Issue 2: Undesired Product Formation in Reactions with α,β-Unsaturated Carbonyls
Problem: My reaction of 6-amino-1,3-dimethyluracil with an α,β-unsaturated ketone is giving a complex mixture of products instead of the desired pyrido[2,3-d]pyrimidine.
Possible Causes and Solutions:
The formation of pyrido[2,3-d]pyrimidines involves a sequence of reactions, and the conditions can influence the efficiency of each step.
-
Catalyst Choice: The choice of catalyst is critical in this transformation.
-
Acidic Catalyst: Using an acidic catalyst, such as acetic acid, has been shown to increase the yield of the desired dihydropyrido[2,3-d]pyrimidine product.[4] The acid can catalyze the initial Michael addition and the subsequent cyclization and dehydration steps.
-
Basic Catalyst: Basic catalysts have been reported to decrease the yield of the dihydropyridine derivatives, potentially favoring side reactions.[4]
-
-
Reaction Conditions:
-
Solvent: A high-boiling solvent like DMF can be beneficial for driving the reaction to completion, particularly the final aromatization step.
-
Temperature: Refluxing in a suitable solvent is often necessary to ensure all steps of the reaction sequence proceed efficiently.
-
Summary of Catalyst Effects in Reactions with α,β-Unsaturated Ketones:
| Catalyst | Effect on Dihydropyridopyrimidine Yield | Reference |
| Acidic (e.g., Acetic Acid) | Increases yield | [4] |
| Basic (e.g., Triethylamine) | Decreases yield | [4] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Pyrido[2,3-d]pyrimidines (C5-Functionalization)
This protocol is adapted from procedures for the reaction of 6-aminouracil derivatives with α,β-unsaturated ketones.[4]
Materials:
-
6-Amino-1,3-dimethyluracil
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α,β-Unsaturated ketone (e.g., chalcone)
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Glacial acetic acid
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Ethanol
Procedure:
-
Dissolve 6-amino-1,3-dimethyluracil (1 equivalent) and the α,β-unsaturated ketone (1 equivalent) in a minimal amount of glacial acetic acid.
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Reflux the mixture for several hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Protocol 2: Solvent-Controlled Regioselectivity in the Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol illustrates how solvent choice can dictate the outcome between C5-alkylation and C5-acylation.[5]
For C5-Alkylation (in Protic Solvent):
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Dissolve 6-amino-1,3-dimethyluracil (1 equivalent) in a protic solvent such as methanol.
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Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography to isolate the C5-alkylated product.
For C5-Acylation (in Aprotic Solvent):
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Dissolve 6-amino-1,3-dimethyluracil (1 equivalent) in an aprotic solvent such as acetonitrile.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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Remove the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the C5-acylated derivative.
Visualizations
Caption: Factors influencing the regioselectivity of reactions with 6-amino-1,3-dimethyluracil.
Caption: General experimental workflow for enhancing regioselectivity.
References
Technical Support Center: Synthesis of 5-Benzoyl-6-amino-1,3-dimethyluracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-benzoyl-6-amino-1,3-dimethyluracil derivatives.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis and scaling up of this compound derivatives.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Low or no yield of the desired 5-benzoyl product. | 1. Deactivation of the uracil ring: The amino group at the 6-position is activating, but the pyrimidine ring itself is electron-deficient. 2. Poor quality of starting materials: Impurities in 6-amino-1,3-dimethyluracil or the benzoylating agent can interfere with the reaction. 3. Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst can hinder the reaction. 4. Side reactions: Competing reactions, such as N-acylation, may be occurring. | 1. Choice of Acylation Method: A Friedel-Crafts acylation is a common method for introducing an acyl group to an aromatic or heteroaromatic ring. The use of a Lewis acid catalyst is typically required. 2. Starting Material Purity: Ensure the 6-amino-1,3-dimethyluracil is pure and dry. The purity of the starting material is crucial for high yields. 3. Optimization of Reaction Conditions: Systematically vary the reaction temperature, solvent, and catalyst to find the optimal conditions. 4. Protecting Groups: While less common for this specific transformation, consider protecting the amino group if N-acylation is a significant issue. |
| Formation of multiple products or impurities. | 1. Over-acylation: Although less likely with acylation compared to alkylation, it's a possibility under harsh conditions. 2. N-acylation vs. C-acylation: The amino group at the 6-position can also be acylated. 3. Degradation of the product: The 5-acyl group can be cleaved under strong acidic conditions.[1] | 1. Control of Stoichiometry: Use a controlled amount of the benzoylating agent. 2. Reaction Conditions: Milder reaction conditions may favor C-acylation over N-acylation. 3. Purification: Utilize column chromatography to separate the desired product from isomers and byproducts. A gradient elution may be necessary. |
| Difficulty in purifying the final product. | 1. Similar polarity of product and byproducts. 2. Poor crystallization. | 1. Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: Test various solvent mixtures for recrystallization to obtain a pure, crystalline product. |
| Challenges in scaling up the reaction. | 1. Exothermic reaction: Friedel-Crafts acylations can be exothermic. 2. Heterogeneous reaction mixture: Poor mixing can lead to localized overheating and side reactions. 3. Work-up and purification at a larger scale. | 1. Temperature Control: Ensure efficient cooling and monitor the internal temperature of the reactor. Consider slow, portion-wise addition of reagents. 2. Agitation: Use a powerful overhead stirrer to ensure efficient mixing. 3. Process Optimization: Develop a robust work-up and purification protocol at the lab scale before attempting a large-scale reaction. |
Experimental Protocols
A detailed experimental protocol for the synthesis of the starting material, 6-amino-1,3-dimethyluracil, is provided below. A general procedure for Friedel-Crafts acylation, which can be adapted for the synthesis of this compound, is also included.
Synthesis of 6-amino-1,3-dimethyluracil
This procedure is adapted from a patented method for large-scale synthesis.
Materials:
-
Cyanoacetic acid
-
1,3-Dimethylurea
-
Acetic anhydride
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Liquid alkali (e.g., 32% NaOH solution)
-
Deionized water
Procedure:
-
Preparation of 1,3-Dimethylcyanoacetylurea:
-
Dehydrate cyanoacetic acid via vacuum distillation.
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In a reaction vessel, cool the dehydrated cyanoacetic acid to 6-8 °C.
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Add a condensing agent and acetic anhydride to the cooled cyanoacetic acid.
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Add 1,3-dimethylurea to the reaction mixture.
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Conduct a staged reaction by gradually increasing the temperature to 15-18 °C and then to 28-30 °C, with stirring at each stage.
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After the reaction is complete, filter the mixture and subject the filtrate to vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.
-
-
Cyclization Reaction:
-
In a reaction container, heat the 1,3-dimethylcyanoacetylurea to 40-45 °C with stirring.
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Slowly add liquid alkali dropwise until the pH of the reaction mixture reaches 9-9.5.
-
Continue stirring at 40-45 °C for 10-12 minutes.
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Heat the reaction mixture to 90-95 °C and stir for an additional 18-20 minutes.
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Centrifuge the resulting reaction liquid.
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Dry the solid product at 40-45 °C to obtain 6-amino-1,3-dimethyluracil.
-
Quantitative Data for Starting Material Synthesis:
| Parameter | Value |
| Purity of 6-amino-1,3-dimethyluracil | >99% |
| Molar Yield | ~94% |
General Procedure for Friedel-Crafts Acylation of 6-amino-1,3-dimethyluracil
This is a general procedure that should be optimized for the specific substrate.
Materials:
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6-amino-1,3-dimethyluracil
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Benzoyl chloride (or other benzoylating agent)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
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Anhydrous, non-protic solvent (e.g., nitrobenzene, dichloromethane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 6-amino-1,3-dimethyluracil and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture in an ice bath.
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Slowly add the Lewis acid catalyst portion-wise, keeping the temperature below 10 °C.
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Once the addition is complete, allow the mixture to stir at low temperature for 30 minutes.
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Add benzoyl chloride dropwise from the dropping funnel, maintaining the low temperature.
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After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux. The reaction progress should be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow: Synthesis of 6-amino-1,3-dimethyluracil
Caption: Workflow for the synthesis of 6-amino-1,3-dimethyluracil.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Enhancing Hydrazine-Induced Cyclization for Pyrimidine Rings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the efficiency of hydrazine-induced cyclization reactions involving pyrimidine rings.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrazine-induced conversion of pyrimidines, particularly in the context of ring transformation to pyrazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the pyrimidine ring. 2. Sub-optimal reaction temperature. 3. Presence of water in the reaction. 4. Poor nucleophilicity of the hydrazine derivative. 5. Competing side reactions (e.g., detriflylation). | 1. Ensure complete N-triflylation by using triflic anhydride (Tf₂O) prior to adding hydrazine. For electron-deficient pyrimidines, consider heating the activation stage to 60°C for 2 hours before cooling for hydrazine addition.[1][2] 2. Optimize the reaction temperature. For triflylated pyrimidines, 35°C has been found to be optimal to favor nucleophilic attack over detriflylation.[1][2] 3. Use an anhydrous solvent, such as 1,4-dioxane, as water can quench the activated N-triflylpyrimidinium triflate species.[1] 4. If using a substituted hydrazine, be aware that reduced nucleophilicity can lead to lower yields. For instance, phenylhydrazine results in a lower yield than unsubstituted hydrazine.[1][2] Consider using the hydrochloride salt of the hydrazine with an excess of a base like Na₂CO₃.[1] 5. The choice of temperature and solvent is critical to minimize competing reactions. |
| Formation of Side Products / Ring Decomposition | 1. Harsh reaction conditions (high temperature, excess hydrazine). 2. Presence of sensitive functional groups on the pyrimidine ring. | 1. For substrates prone to decomposition, such as those with ester substitutions, avoid harsh conditions. Use milder conditions with equimolar ratios and lower temperatures.[3] 2. For pyrimidines with electron-withdrawing groups, incomplete triflylation or competing detriflylation can be an issue. Increasing the temperature during the activation stage (e.g., to 60°C) can improve the yield.[1] |
| Starting Material Recovered | 1. Insufficient activation. 2. Steric hindrance. 3. Competing N-triflylation on a more nucleophilic substituent. | 1. Confirm the formation of the N-triflylpyrimidinium intermediate. Consider a higher temperature during the activation step for less reactive substrates.[1] 2. Sterically hindered groups at C5 of the pyrimidine can adversely affect the reaction, leading to lower yields.[1] Optimization of reaction time and temperature may be necessary. 3. For substrates with highly nucleophilic groups (e.g., dimethylaminophenyl), competing N-triflylation can occur, leading to recovery of the starting material.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data from cited experiments on the conversion of pyrimidines to pyrazoles.
| Substrate/Condition | Activator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Phenylpyrimidine | Triflic Anhydride | 1,4-Dioxane | 23 | 37 | [1][2] |
| 4-Phenylpyrimidine | Triflic Anhydride | 1,4-Dioxane | 35 | 90 | [1] |
| Pyrimidine with C5-isopropyl group | Triflic Anhydride | Not specified | Not specified | 24 | [1] |
| Pyrimidine with C5-methoxy group | Triflic Anhydride | Not specified | Not specified | 60 | [1] |
| Pyrimidine with C5-trifluoromethyl group (activation at 23°C) | Triflic Anhydride | Not specified | 35 | 9 | [1] |
| Pyrimidine with C5-trifluoromethyl group (activation at 60°C) | Triflic Anhydride | Not specified | 35 | 53 | [1][2] |
| 4-(p-methoxyphenyl)pyrimidine | Triflic Anhydride | Not specified | Not specified | 65 | [1] |
| 4-(p-dimethylaminophenyl)pyrimidine | Triflic Anhydride | Not specified | Not specified | 40 | [1] |
| Unsubstituted Pyrimidine (historical method) | None | Aqueous Hydrazine | 200 | Low | [1][2] |
| Unsubstituted Pyrimidine (historical method) | Iodomethane | Not specified | 100 | Low | [1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is pre-activation of the pyrimidine ring with triflic anhydride necessary?
A1: Pre-activation is crucial to make the pyrimidine ring sufficiently electrophilic for the nucleophilic attack by hydrazine. This is particularly important for substituted pyrimidines which are otherwise unreactive under milder conditions. The N-triflylation significantly lowers the LUMO of the pyrimidine ring, facilitating the reaction at moderate temperatures.[2] This pre-activation step also prevents the irreversible triflylation of hydrazine itself.[1][2]
Q2: What is the optimal solvent for this reaction?
A2: Anhydrous 1,4-dioxane has been identified as the optimal solvent for the hydrazine-induced contraction of N-triflylated pyrimidines to pyrazoles, providing yields up to 90%.[1] The absence of water is important to prevent quenching the activated intermediate.[1]
Q3: How do substituents on the pyrimidine ring affect the reaction efficiency?
A3: Substituents have a significant impact. Hydrocarbon and electron-rich polar groups at the C5 position are generally well-tolerated.[1] However, bulky groups can sterically hinder the reaction and reduce yields.[1] Electron-withdrawing groups can perform poorly, likely due to incomplete triflylation or competing detriflylation.[1] For such substrates, modifying the activation step (e.g., by heating) can improve the outcome.[1][2]
Q4: Can I use substituted hydrazines in this reaction?
A4: Yes, substituted hydrazines can be used, which allows for the synthesis of N-substituted pyrazoles. However, the nucleophilicity of the hydrazine is a key factor. For example, phenylhydrazine, being less nucleophilic than hydrazine, provides a lower yield.[1][2] Using the hydrochloride salt of the substituted hydrazine with an excess of a mild base like sodium carbonate can be an effective strategy.[1]
Q5: What are the signs of pyrimidine ring decomposition, and how can it be avoided?
A5: Ring decomposition can occur under harsh conditions, such as high temperatures and a large excess of hydrazine hydrate, particularly with certain substrates like those containing ester groups.[3] This can lead to a mixture of products, including pyrazoles, arylidenehydrazines, and urea/thiourea.[3] To avoid this, it is recommended to use milder conditions, including lower temperatures and near-equimolar amounts of reactants.
Experimental Protocols
Protocol 1: General Procedure for the Conversion of a Substituted Pyrimidine to a Pyrazole
This protocol is based on the N-triflylation activation method.
Materials:
-
Substituted pyrimidine
-
Triflic anhydride (Tf₂O)
-
Anhydrous 1,4-dioxane
-
Hydrazine (or a substituted hydrazine derivative)
-
Sodium carbonate (if using a hydrazine salt)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Activation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrimidine (1.0 equiv.) in anhydrous 1,4-dioxane.
-
Cool the solution to the appropriate temperature (typically 23°C, but for electron-deficient substrates, this stage may be heated to 60°C for 2 hours before cooling).
-
Slowly add triflic anhydride (1.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction to stir at this temperature for the specified duration (e.g., 2 hours if heating was required).
-
Cyclization: Cool the reaction mixture to 35°C.
-
Slowly add hydrazine (or the corresponding hydrazine derivative, 1.1 equiv.) to the reaction mixture. If using a hydrazine hydrochloride salt, add sodium carbonate (4.0 equiv.) along with it.
-
Stir the reaction at 35°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for pyrimidine to pyrazole conversion.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
comparative analysis of different precursors for pyrimido[4,5-d]pyrimidine synthesis
A Comparative Guide to Precursor Selection for Pyrimido[4,5-d]pyrimidine Synthesis
The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antiviral, and neuroprotective effects.[1][2][3] The versatility of this core structure has driven extensive research into its synthesis, with the choice of starting precursor significantly influencing the efficiency, yield, and substitution pattern of the final product. This guide provides a comparative analysis of common precursors, offering researchers and drug development professionals a data-driven overview of prevalent synthetic strategies.
Comparative Analysis of Synthetic Precursors
The synthesis of the pyrimido[4,5-d]pyrimidine core can be broadly approached from three primary classes of precursors: substituted pyrimidine-5-carbonitriles, 6-aminouracil derivatives, and barbituric acid via multicomponent reactions. Each class presents distinct advantages and limitations in terms of substrate availability, reaction complexity, and overall yield.
-
Substituted Pyrimidine-5-carbonitriles: This class of precursors, particularly 4-amino-pyrimidine-5-carbonitriles, offers a straightforward and efficient two-step pathway. The synthesis typically involves an initial reaction with an orthoester to form an intermediate imidate, followed by cyclization with an amine.[1] This method allows for good yields and is suitable for generating a variety of N-substituted derivatives. For example, a two-step procedure starting from 4-amino-2,6-dialkylpyrimidine-5-carbonitrile has been reported to produce N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines with yields up to 57%.[1]
-
6-Aminouracil Derivatives: 6-Aminouracils are versatile binucleophiles used as foundational materials for building the fused pyrimidine ring.[2][3] Synthetic routes involving these precursors can be more complex, sometimes requiring a multi-step sequence. A six-step route starting from 1,3-disubstituted 6-aminouracils has been developed to synthesize densely substituted 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. While this method provides access to compounds that are otherwise difficult to synthesize, the overall yields are modest, typically ranging from 4-7% over the six steps.[2] One-pot multicomponent reactions using 6-aminothiouracil, an aldehyde, and thiourea have also been explored to simplify the process.[4]
-
Barbituric Acid in Multicomponent Reactions (MCRs): Leveraging the principles of green chemistry, one-pot multicomponent reactions involving barbituric acid (or thiobarbituric acid), an aldehyde, and urea (or thiourea) have emerged as a highly efficient strategy.[5] These reactions are often facilitated by catalysts or microwave irradiation, which dramatically reduces reaction times from hours to seconds and improves yields. For instance, a microwave-assisted synthesis using aqueous tetrabutyl ammonium bromide (TBAB) achieved yields of up to 92% in just 30-40 seconds. This approach is notable for its operational simplicity, high efficiency, and alignment with sustainable chemistry principles.[5]
Quantitative Comparison of Synthetic Routes
The following table summarizes the performance of different precursor classes based on reported experimental data.
| Precursor(s) | Synthetic Method/Conditions | Product Sub-class | Yield (%) | Reaction Time | Key Advantages/Disadvantages |
| 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitrile | Two-step: Reflux with triethylorthoester, then cyclization with aniline derivatives in toluene. | N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines | 16 - 57%[1] | Several hours[1] | Adv: Good yields for specific derivatives, straightforward two-step process. Disadv: Yields can be low depending on substituents.[1] |
| 1,3-Disubstituted 6-Aminouracils | Six-step sequence involving acylation, hydrazine-induced cyclization, and subsequent modifications. | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | 4 - 7% (overall)[2] | Multi-day sequence[2] | Adv: Access to densely and selectively substituted products. Disadv: Low overall yield, lengthy multi-step process.[2] |
| 6-Amino-2-thiouracil, Aldehyde, Thiourea | One-pot condensation reaction in refluxing glacial acetic acid. | 2,5,7-Trisubstituted pyrimido[4,5-d]pyrimidines | Not specified | >10 hours[4] | Adv: One-pot simplicity. Disadv: Long reaction times. |
| Barbituric Acid, Aromatic Aldehyde, Urea/Thiourea | One-pot, three-component condensation using aqueous TBAB under microwave (150W). | 5-Aryl-pyrimido[4,5-d]pyrimidine-2,4,7-triones | 80 - 92% | 30 - 40 seconds | Adv: Excellent yields, extremely short reaction times, green methodology. Disadv: May require specialized microwave equipment. |
| Barbituric Acid, Aromatic Aldehyde, Urea | One-pot reaction using Iodine (10 mol%) catalyst in water at 70 °C. | 5-Aryl-pyrimido[4,5-d]pyrimidine-2,4,7-triones | ~65%[6] | 4 hours[6] | Adv: Good yield, uses a simple catalyst and water as a solvent. Disadv: Longer reaction time compared to microwave methods. |
Visualizing the Synthetic Pathways
The diagrams below illustrate the generalized workflow for pyrimido[4,5-d]pyrimidine synthesis and a high-level comparison of the routes originating from the different precursor classes.
Caption: Generalized workflow for pyrimido[4,5-d]pyrimidine synthesis.
Caption: Comparative overview of synthetic routes from major precursors.
Detailed Experimental Protocols
Below are representative experimental protocols for key synthetic methods discussed in this guide.
Protocol 1: Two-Step Synthesis from a Pyrimidine-5-carbonitrile Precursor
This protocol is adapted from the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.[1]
Step A: Synthesis of Intermediate Imidate
-
A mixture of 4-amino-2,6-arylpyrimidine-5-carbonitrile (1 mmol) and triethylorthoester (4 mmol) is refluxed for 3 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The resulting solid is collected by filtration and recrystallized from ether to yield the intermediate ethyl N-(5-cyano-2,6-diarylpyrimidin-4-yl)acetimidate.
Step B: Synthesis of Final Pyrimido[4,5-d]pyrimidine
-
A solution of the intermediate imidate (1 mmol), a substituted aniline (1.2 mmol), and a catalytic amount of acetic acid in toluene (20 mL) is refluxed for 8-12 hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with diethyl ether and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure product.
Protocol 2: Multi-Step Synthesis from a 6-Aminouracil Precursor
This protocol describes a key cyclization step in the synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones.[2]
Hydrazine-Induced Cyclization:
-
A suspension of the acylated aminouracil precursor (e.g., ethyl 1-isobutyl-3-methyl-6-(2-(naphthalene-1-yl)acetamido)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) (0.512 mmol) in n-butanol (40 mL) is treated with hydrazine hydrate (NH₂NH₂·H₂O, 0.77 mL) under a nitrogen atmosphere.
-
The resulting mixture is refluxed for 30 minutes.
-
The reaction is concentrated in vacuo to afford the crude cyclized intermediate, which is often used directly in the next step without further purification.
Protocol 3: Microwave-Assisted One-Pot Synthesis from Barbituric Acid
This protocol is adapted from a green synthesis of pyrimido[4,5-d]pyrimidine derivatives.
Three-Component Reaction:
-
In a microwave-safe vessel, a mixture of an aromatic aldehyde (1 mmol), barbituric acid (1 mmol), urea (1.5 mmol), and aqueous tetrabutyl ammonium bromide (TBAB, 2-3 mL) is prepared.
-
The vessel is sealed and subjected to microwave irradiation at 150W for 30-40 seconds.
-
After the reaction, the mixture is cooled to room temperature.
-
The solid product precipitates out of the aqueous media.
-
The product is isolated by simple filtration, washed with water, and dried to yield the pure pyrimido[4,5-d]pyrimidine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Synthesized Compounds: A Spectroscopic Method Comparison
For researchers, scientists, and professionals in drug development, the accurate structural validation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides an objective comparison of four essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these powerful analytical tools.
The confirmation of a molecule's chemical structure is paramount to understanding its properties and potential applications. Spectroscopic methods provide the necessary insights by probing the interaction of molecules with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle, and a combined approach is often the most powerful. This guide will use a representative chalcone derivative, a class of compounds with significant biological activity, as a case study to illustrate the application and comparative strengths of each method.
Comparative Analysis of Spectroscopic Techniques
To effectively choose the right tool for structural validation, it is crucial to understand the type of information each spectroscopic method provides, its strengths, and its limitations. The following table summarizes the key characteristics of NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.
| Technique | Information Provided | Strengths | Limitations | Typical Sample Amount | Analysis Time |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry. | Unparalleled for complete structure elucidation.[1] Non-destructive. | Relatively low sensitivity, requires higher sample concentration.[1] | 5-25 mg for ¹H, 50-100 mg for ¹³C.[2] | Minutes to hours. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[3] | High sensitivity, can analyze complex mixtures.[4] | Isomers can be difficult to distinguish, "soft" ionization may not provide fragmentation.[4] | Micrograms to nanograms. | Seconds to minutes. |
| IR Spectroscopy | Presence or absence of specific functional groups.[3] | Fast, simple, and provides a "fingerprint" of the molecule.[5] | Does not provide information on the overall molecular structure.[5] | 1-2 mg (for KBr pellet).[5] | Minutes. |
| UV-Vis Spectroscopy | Presence of conjugated systems and chromophores.[3] | High sensitivity for conjugated systems, quantitative analysis is straightforward.[1] | Provides limited structural information, not all compounds are UV-Vis active.[3] | Micrograms per milliliter. | Minutes. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of accurate structural validation. Below are step-by-step procedures for each of the four spectroscopic techniques, using a synthesized chalcone derivative as a representative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR
Objective: To determine the carbon-hydrogen framework and connectivity of the synthesized chalcone.
Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the synthesized chalcone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.[2]
-
Filter the sample if any solid particles are present to prevent distortion of the magnetic field.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to deduce the connectivity of protons and the overall structure.[7]
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized chalcone.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized chalcone (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.[8]
-
The solvent should be of high purity (HPLC or LC-MS grade) to avoid interference.[8]
-
If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.[8]
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the analyte.
-
Acquire the mass spectrum in the desired mass range. For a typical chalcone, a range of m/z 100-500 would be appropriate.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing and Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) to determine the molecular weight of the compound.[9]
-
Analyze the isotopic pattern of the molecular ion to help confirm the elemental composition.
-
Interpret the fragmentation pattern from the MS/MS spectrum to deduce structural information about different parts of the molecule.[9]
-
Infrared (IR) Spectroscopy: KBr Pellet Method
Objective: To identify the functional groups present in the synthesized chalcone.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid chalcone sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[5] The mixture should be a fine, homogeneous powder.
-
Transfer the powder into a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[4]
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the chalcone, such as the C=O stretch of the ketone, the C=C stretch of the alkene and aromatic rings, and the C-H stretches.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and confirm the presence of a conjugated system in the synthesized chalcone.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized chalcone in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup and Data Acquisition:
-
Fill a quartz cuvette with the blank solution and place it in the spectrophotometer to record a baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and scan across the UV-Vis range (typically 200-800 nm).
-
-
Data Processing and Interpretation:
-
The spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).[10]
-
The presence of strong absorption in the 250-400 nm region is indicative of the extended conjugated π-system characteristic of chalcones.[11] The Woodward-Fieser rules can be used to predict the expected λmax based on the substitution pattern.
-
Visualizing the Workflow and Relationships
To better understand the logical flow of structural validation and the interplay between these spectroscopic techniques, the following diagrams have been generated using the DOT language.
Caption: General workflow for validating the structure of a synthesized compound.
Caption: Logical relationship of information from different spectroscopic methods.
Conclusion
The validation of synthesized compounds is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. While NMR spectroscopy stands out for its ability to provide a complete structural picture, Mass Spectrometry, IR, and UV-Vis spectroscopy offer crucial and often complementary information regarding molecular weight, functional groups, and electronic properties, respectively. By employing a combination of these methods and following rigorous experimental protocols, researchers can confidently and accurately determine the structure of their synthesized compounds, a cornerstone of successful drug discovery and development.
References
- 1. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 2. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. scialert.net [scialert.net]
- 4. scispace.com [scispace.com]
- 5. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 8. NMR Spectrum of Quercetin | Thermo Fisher Scientific - US [thermofisher.com]
- 9. jchps.com [jchps.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
A Comparative Guide to Photoremovable Protecting Groups: Featuring 5-Benzoyl-6-amino-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology and drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), also known as photocages, have emerged as indispensable tools, enabling the liberation of active compounds with a pulse of light. This guide provides a comparative overview of several widely used PPGs, with a special focus on the potential, yet underexplored, 5-Benzoyl-6-amino-1,3-dimethyluracil. While extensive experimental data for this specific uracil derivative as a PPG is not yet available in the scientific literature, its structural motifs—a benzophenone-like moiety and a uracil core—suggest intriguing photochemical possibilities.
Overview of Common Photoremovable Protecting Groups
The ideal PPG should exhibit high photosensitivity (quantum yield), be stable in the absence of light, absorb light at wavelengths that are not harmful to biological systems, and generate non-toxic byproducts upon photolysis. Here, we compare the performance of four major classes of PPGs against the hypothetical profile of this compound.
o-Nitrobenzyl Derivatives
The ortho-nitrobenzyl (oNB) group is one of the most extensively studied and utilized PPGs.[1] Its photoremoval is initiated by an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate that rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct.[1]
Advantages:
-
Versatile and compatible with a wide range of functional groups.[1]
-
Well-understood mechanism.
Disadvantages:
-
Requires UV irradiation, which can be damaging to biological samples.[2]
-
The nitroso photoproducts can be reactive and absorb at the excitation wavelength, interfering with the photorelease.[2]
-
Relatively low quantum yields for some derivatives.[3]
Coumarin-Based Protecting Groups
Coumarin-based PPGs offer the significant advantage of absorbing light at longer wavelengths (UVA and visible light), reducing potential photodamage to cells.[2] The photorelease mechanism typically involves a heterolytic cleavage of the bond to the protected group from the excited singlet state.[4][5]
Advantages:
-
Excitation at longer, less damaging wavelengths.[2]
-
Often exhibit fluorescence, allowing for monitoring of the uncaging process.
-
High two-photon absorption cross-sections are possible, enabling deeper tissue penetration.
Disadvantages:
-
The quantum yield can be sensitive to the solvent and the nature of the leaving group.[4]
-
Photoproducts can sometimes be fluorescent, which might interfere with imaging applications.
p-Hydroxyphenacyl Derivatives
The p-hydroxyphenacyl (pHP) group is known for its rapid and efficient photorelease of carboxylic acids and phosphates.[6] The mechanism involves a photo-Favorskii rearrangement from the triplet excited state.[7]
Advantages:
-
High quantum yields.[6]
-
Fast release kinetics.[7]
-
Clean photoreaction with a major byproduct of p-hydroxyphenylacetic acid.[6]
Disadvantages:
-
Generally requires UV irradiation.
-
The efficiency can be pH-dependent.[8]
Quinoline-Based Protecting Groups
Quinoline-based PPGs, such as the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) group, are a more recent class of photosensitive moieties.[9] They offer tunable photophysical properties and can be engineered for one- or two-photon excitation. The photorelease mechanism is initiated from the excited state and can be influenced by substituents on the quinoline core.[10][11]
Advantages:
-
High quantum yields are achievable.[11]
-
Good aqueous solubility and stability.[10]
-
Amenable to structural modifications to tune absorption and release properties.[11]
Disadvantages:
-
The synthesis can be more complex compared to simpler PPGs.
-
The photochemistry can sometimes lead to rearrangements in addition to the desired photorelease.[9]
Quantitative Comparison of Photoremovable Protecting Groups
The following table summarizes key quantitative data for the discussed PPGs. It is important to note that the values for this compound are hypothetical and based on the properties of its constituent chemical motifs.
| Photoremovable Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Key Byproducts | Advantages | Disadvantages |
| o-Nitrobenzyl (oNB) | 260-350[3] | 0.01 - 0.5[12] | o-Nitrosobenzaldehyde/ketone[2] | Versatility, well-studied. | UV excitation, reactive byproducts.[1][2] |
| Coumarin-4-ylmethyl | 320-400[2] | 0.03 - 0.3[13] | Coumarin-4-ylmethanol derivative | Longer λ, fluorescent.[2] | Byproduct fluorescence, solvent effects.[4] |
| p-Hydroxyphenacyl (pHP) | 280-320[8] | 0.1 - 0.4[7] | p-Hydroxyphenylacetic acid | High Φ, fast release.[6][7] | UV excitation, pH-dependent.[8] |
| (7-Hydroxyquinolin-2-yl)methyl | 320-380[10] | 0.1 - 0.8[11] | 7-Hydroxy-2-quinolinemethanol | Tunable, good aqueous solubility.[10][11] | Synthetic complexity, potential rearrangements.[9] |
| This compound (Hypothetical) | ~300-350 | Unknown | Benzoyl and uracil fragments | Potential for unique reactivity. | Lack of experimental data. |
Experimental Protocols
General Protocol for Quantum Yield Determination
The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of moles of a product formed divided by the number of moles of photons absorbed by the reactant.
-
Actinometry: A chemical actinometer with a well-known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate) is used to determine the photon flux of the light source.
-
Sample Preparation: A solution of the photolabile compound of known concentration is prepared in a suitable solvent.
-
Irradiation: The sample and actinometer solutions are irradiated under identical conditions (wavelength, light intensity, geometry).
-
Analysis: The change in concentration of the reactant or the formation of the product is monitored over time using techniques like UV-Vis spectroscopy or HPLC.
-
Calculation: The quantum yield of the sample is calculated by comparing the rate of its photoconversion to that of the actinometer.
Typical Experimental Setup for Photolysis
A standard photolysis experiment involves a light source, a filter to select the desired wavelength, a sample holder, and a method for analysis.
Caption: A simplified workflow for a typical photolysis experiment.
Signaling Pathways and Mechanisms
Hypothetical Photorelease Mechanism of this compound
Based on the known photochemistry of benzophenone and uracil, a plausible, yet unproven, mechanism for the photorelease from a protected substrate (R-X) can be proposed. Benzophenone is a well-known photosensitizer that, upon excitation, can abstract a hydrogen atom.[14] Uracil derivatives are known to undergo various photochemical reactions.[15][16] One possibility is that the excited benzoyl moiety abstracts a hydrogen atom from the 6-amino group, initiating a cascade of reactions leading to the release of the protected substrate.
Caption: A hypothetical photorelease pathway for this compound.
Established Photorelease Mechanisms
For comparison, the established mechanisms for o-nitrobenzyl and coumarin-based PPGs are illustrated below.
Caption: Photorelease mechanism of o-nitrobenzyl protecting groups.
Caption: Photorelease mechanism of coumarin-based protecting groups.
Conclusion and Future Outlook
While established photoremovable protecting groups like o-nitrobenzyl, coumarin, and p-hydroxyphenacyl derivatives have proven to be powerful tools, the exploration of new PPGs is crucial for expanding the scope of photocaging applications. This compound presents an interesting, albeit uncharacterized, candidate. Its benzophenone-like structure suggests the potential for triplet-state reactivity and photosensitization, while the uracil moiety could offer unique biological compatibility and further photochemical pathways.
Future research should focus on the synthesis and thorough photochemical characterization of this compound and its derivatives when attached to various functional groups. Determining its absorption spectrum, quantum yield of photorelease, and the nature of its photoproducts will be essential to ascertain its viability as a useful photoremovable protecting group. The insights gained from such studies could pave the way for a new class of PPGs with novel properties and applications in biology and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzophenone - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Synthesized Uracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents is a cornerstone of modern medicinal chemistry, driven by the increasing prevalence of neurodegenerative diseases. Among the vast array of heterocyclic compounds, uracil and its derivatives have emerged as a promising scaffold for the development of potent neuroprotective drugs. Their structural versatility allows for modifications that can target various pathological pathways implicated in neuronal damage. This guide provides a comparative evaluation of the neuroprotective effects of different classes of synthesized uracil derivatives, supported by available experimental data and detailed methodologies.
I. Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of synthesized uracil derivatives is often evaluated through their ability to mitigate neuronal damage in various in vitro and in vivo models. Key mechanisms of action include acetylcholinesterase (AChE) inhibition, antioxidant activity, and modulation of inflammatory pathways. The following tables summarize the available quantitative data for different classes of uracil derivatives.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 6-Methyluracil Derivatives
A primary strategy in the management of Alzheimer's disease is the inhibition of AChE to enhance cholinergic neurotransmission. Certain 6-methyluracil derivatives have shown potent AChE inhibitory activity.
| Compound Class | Specific Derivative | Target | IC50 Value | Reference |
| 6-Methyluracil Derivatives | 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil | Acetylcholinesterase (AChE) | 5 ± 0.5 nM | [1] |
Table 2: Antioxidant Activity of 5-Substituted Uracil Derivatives
Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative conditions. The antioxidant capacity of uracil derivatives is a key parameter in assessing their neuroprotective potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to evaluate free radical scavenging activity.
| Compound Class | Specific Derivative | Assay | IC50 Value (mg/mL) | Reference |
| 5-Substituted Uracil Derivatives | 5-aminouracil | DPPH | 3 | [2] |
| 5-amino-6-methyluracil | DPPH | 5 | [2] | |
| 5-hydroxy-6-methyluracil | DPPH | 15 | [2] | |
| 5-hydroxy-1,3,6-trimethyluracil | DPPH | 15 | [2] | |
| 5-ethylamino-6-methyluracil | DPPH | 20 | [2] | |
| 5-methylamino-6-methyluracil | DPPH | 20 | [2] | |
| 5-allylaminouracil | DPPH | 20 | [2] | |
| 5-amino-1,3,6-trimethyluracil | DPPH | 25 | [2] |
It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
II. Key Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of the neuroprotective effects of novel compounds. Below are detailed methodologies for commonly employed in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized uracil derivatives for a predetermined duration (e.g., 24-48 hours). Include a vehicle control.
-
Induction of Neurotoxicity (for neuroprotection assessment): After pre-treatment with the test compounds, introduce a neurotoxic agent such as glutamate (1-10 mM), hydrogen peroxide (100-500 µM), or β-amyloid peptide (1-10 µM) for a specified period.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Collection of Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490 and 520 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
III. Signaling Pathways in Uracil Derivative-Mediated Neuroprotection
The neuroprotective effects of uracil derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Acetylcholinesterase Inhibition and Anti-Amyloidogenic Pathway
Certain 6-methyluracil derivatives act as dual-function inhibitors, targeting both the catalytic active site and the peripheral anionic site of acetylcholinesterase. This not only improves cognitive function by increasing acetylcholine levels but also reduces the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[1]
Caption: AChE Inhibition and Anti-Amyloidogenic Pathway of 6-Methyluracil Derivatives.
P2Y Receptor-Mediated Neuroprotection and the MEK/ERK Signaling Pathway
Uracil nucleotides can act as agonists for P2Y purinergic receptors, which are G protein-coupled receptors involved in various cellular processes. Activation of certain P2Y receptors can trigger downstream signaling cascades, such as the MEK/ERK pathway, leading to enhanced cell proliferation and differentiation, which can be beneficial for neuronal repair.[3][4]
References
- 1. Synthesis and biological properties of novel, uracil-containing histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Stress-Mediated Overexpression of Uracil DNA Glycosylase in Leishmania donovani Confers Tolerance against Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
comparing catalytic efficiency of different catalysts in uracil condensation reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of uracil and its derivatives is a cornerstone of medicinal chemistry and drug development, with these compounds forming the backbone of numerous therapeutic agents. The Biginelli reaction, a one-pot three-component condensation, remains a widely utilized and efficient method for constructing the dihydropyrimidine core of these molecules. The choice of catalyst in this reaction is paramount, directly influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of various catalysts employed in the Biginelli reaction for the synthesis of uracil and thiouracil analogs, supported by experimental data to aid in catalyst selection.
Catalytic Performance in the Biginelli Reaction
The efficiency of different catalysts in the Biginelli reaction, typically involving the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, has been the subject of extensive research. This section summarizes the performance of a range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, in terms of reaction time and product yield.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Lewis Acids | ||||
| NiCl₂·6H₂O | 10 | 6 h | 50.3 | [1] |
| CuCl₂·2H₂O | 10 | 6 h | 6.2 | [1] |
| CoCl₂·6H₂O | 10 | 6 h | 0.7 | [1] |
| InCl₃ | 15 | 10 min | 91 | [2] |
| FeCl₃ | 25 | 3.5 h | 93 | [2] |
| ZnCl₂ | - | - | Low Conversion | [2] |
| Yttria-Zirconia | 20 wt% | 1.5 h | 95 | [3] |
| Brønsted Acids | ||||
| p-Toluenesulfonic acid (p-TSA) | 10 | 6 h | - | [1] |
| Succinic Acid | 10 | 25 min | 94 | [4] |
| Gluconic Acid Aqueous Solution | 25 | 6 h | 90 | [5] |
| Organocatalyst | ||||
| (-)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide | 10 | 24 h | up to 99 | [6] |
| Heterogeneous Catalysts | ||||
| 20% PMo₇W₅/kaolin | 0.03 g | 15 min | 96 | [7] |
| Defect-rich MOF-303 | - | - | 94 to >99 | [8] |
| Catalyst-Free | ||||
| Ball Milling | N/A | 30 min | >98 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for selected catalysts from the comparison table.
Synthesis of 3,4-Dihydropyrimidin-2(1H)-thione using NiCl₂·6H₂O[1]
-
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and NiCl₂·6H₂O (0.1 mmol) in ethanol (10 mL) is refluxed for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification is achieved by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-thione.
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Succinic Acid[4]
-
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and succinic acid (0.1 mmol) is heated at 70 °C under solvent-free conditions for 25 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with cold water.
-
The solid product is filtered, dried, and recrystallized from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.
Catalyst-Free Synthesis of 3,4-Dihydropyrimidine Derivatives via Ball Milling[9]
-
An equimolar mixture of an aldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), and urea or thiourea (0.02 mol) is placed in a tempered steel vial with tempered steel balls (ball-to-reagent weight ratio of 8).
-
The vial is placed in a planetary ball mill and milled at 750 rpm for 30 minutes.
-
After milling, the product is obtained in pure form without the need for further purification.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through several key steps, as illustrated in the diagram below. The initial step involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 3. Yttria-zirconia-based lewis acid catalysis of the biginelli reaction: an efficient one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 5. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling Novel Therapeutic Avenues: A Comparative Guide to Aβ1-42 Self-Aggregation Inhibitors
For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease research, the inhibition of amyloid-beta (Aβ) peptide self-aggregation is a primary therapeutic target. This guide offers a comparative analysis of novel compounds validated for their inhibitory effects on Aβ1-42 fibrillogenesis, supported by experimental data and detailed methodologies.
The aggregation of the Aβ1-42 peptide into neurotoxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. The identification and validation of small molecules that can effectively inhibit this process are therefore of paramount importance. This guide focuses on a comparative assessment of two such natural compounds, Brazilin and Rosmarinic acid, highlighting their quantitative inhibitory efficacy and the experimental protocols used for their validation.
Comparative Efficacy of Aβ1-42 Aggregation Inhibitors
The inhibitory potential of novel compounds against Aβ1-42 aggregation is typically quantified using various biophysical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the aggregation of Aβ1-42 by 50%. The following table summarizes the IC50 values for Brazilin and provides context with another well-studied natural inhibitor, (-)-epigallocatechin gallate (EGCG).
| Compound | IC50 (μM) for Aβ1-42 Fibrillogenesis Inhibition | Reference |
| Brazilin | 1.5 ± 0.3 | [1] |
| EGCG | 2.4 ± 0.4 | [1] |
Experimental Protocols
The validation of Aβ1-42 aggregation inhibitors relies on a series of well-established experimental protocols. These assays are designed to monitor the kinetics of fibril formation, visualize the morphology of aggregates, and assess the cytoprotective effects of the inhibitory compounds.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method used to monitor amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ1-42: Lyophilized Aβ1-42 peptide is first dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is in a monomeric state and free of pre-existing aggregates. The HFIP is then evaporated, and the peptide film is stored at -20°C.
-
Assay Setup: The Aβ1-42 film is resuspended in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 25 µM.
-
Inhibitor Addition: The test compounds (e.g., Brazilin) are added to the Aβ1-42 solution at various concentrations. A control sample with no inhibitor is also prepared.
-
Incubation: The samples are incubated at 37°C for a specified period (e.g., 24 hours) with gentle agitation.
-
ThT Measurement: After incubation, a solution of Thioflavin T (e.g., 5 µM final concentration) is added to each sample.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with inhibitors to the control sample (Aβ1-42 alone). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
Transmission Electron Microscopy (TEM)
TEM is a powerful technique used to directly visualize the morphology of Aβ1-42 aggregates and to observe the effect of inhibitors on fibril formation.
Protocol:
-
Sample Preparation: Aβ1-42 (e.g., 25 µM) is incubated at 37°C for a designated time (e.g., 10 hours) in the absence or presence of the inhibitor (e.g., Brazilin at a 10:1 molar ratio to Aβ1-42).[1]
-
Grid Preparation: A small aliquot (e.g., 5 µL) of the incubated sample is applied to a carbon-coated copper grid for 1-2 minutes.
-
Staining: The grid is then negatively stained with a solution of uranyl acetate (e.g., 2% w/v) for 1-2 minutes.
-
Imaging: The grid is allowed to air-dry completely before being examined under a transmission electron microscope.
-
Analysis: The resulting images are analyzed to assess the presence, morphology, and density of amyloid fibrils. In the presence of an effective inhibitor, a reduction in fibril formation and the appearance of amorphous aggregates or smaller oligomeric species are expected.[1][2]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, consequently, their viability. It is employed to determine whether an inhibitor can protect cells from the cytotoxic effects of Aβ1-42 aggregates.
Protocol:
-
Cell Culture: A suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) is cultured in appropriate media.
-
Preparation of Aβ1-42 Aggregates: Monomeric Aβ1-42 (e.g., 25 µM) is incubated at 37°C for 24 hours, with or without the inhibitor, to allow for the formation of aggregates.[1]
-
Cell Treatment: The cultured cells are then treated with the pre-incubated Aβ1-42 samples for a specific duration (e.g., 48 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cell culture medium, and the cells are incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells. A successful inhibitor will result in a significant increase in cell viability in the presence of Aβ1-42 aggregates compared to cells treated with Aβ1-42 alone.
Visualizing the Process: Diagrams
To better illustrate the experimental and biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating Aβ1-42 aggregation inhibitors.
Caption: Aβ1-42 aggregation pathway and points of therapeutic intervention.
References
A Comparative Study on the Biological Activities of 5-Aminouracil versus 6-Aminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
The uracil scaffold is a cornerstone in the development of therapeutic agents, owing to its structural similarity to nucleobases in RNA. Modifications at various positions on the uracil ring have yielded a plethora of derivatives with a wide spectrum of biological activities. Among these, aminouracil derivatives have garnered significant attention. This guide provides a comparative overview of the biological activities of 5-aminouracil and 6-aminouracil derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. The information presented is based on a comprehensive review of existing literature, with a focus on experimental data to aid in structure-activity relationship (SAR) studies and future drug design.
At a Glance: 5-Aminouracil vs. 6-Aminouracil Derivatives
| Feature | 5-Aminouracil Derivatives | 6-Aminouracil Derivatives |
| Primary Biological Activities | Anticancer, Antiviral, Antimicrobial, Enzyme Inhibition.[1][2] | Anticancer, Antimicrobial, Antiviral, Enzyme Inhibition.[1] |
| Anticancer Mechanism of Action | Can act as a thymine antagonist, blocking DNA synthesis and inducing replication stress.[2] | Potential for DNA intercalation due to planar conformation.[3] |
| Key Structural Modifications | C5-substitutions are crucial for a wide range of therapeutic actions.[1] | Substitutions at N1, N3, and C6 are considered promising for developing new pyrimidine-based drugs. |
| Examples of Active Compounds | Salicylidene uracils, 1-(4-phenoxybenzyl)-5-(morpholino) uracil.[2][4] | 5-Cinnamoyl-6-aminouracils, 6-anilinouracils.[3] |
Quantitative Comparison of Biological Activities
The following tables summarize the reported biological activities of various 5-aminouracil and 6-aminouracil derivatives. It is important to note that the data are collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Aminouracil Derivatives
| Compound Class | Derivative | Cell Line | Activity (IC50/EC50) | Reference |
| 5-Aminouracil | 1-[4-(4-chlorophenoxy)benzyl]-5-(morpholino)uracil | HeLa | >100 µM | [4] |
| 5-Aminouracil | 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) | HeLa | 4.18 - 10.20 µg/mL | |
| 6-Aminouracil | 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | [3] |
| 6-Aminouracil | 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | [3] |
| 6-Aminouracil | Phenyl thiourea derivative of 6-aminouracil | PC3 (Prostate) | - |
Table 2: Antiviral Activity of Aminouracil Derivatives
| Compound Class | Derivative | Virus | Activity (IC50) | Reference |
| 5-Aminouracil | 1-[4-(phenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 | 0.5 µM | [4] |
| 5-Aminouracil | 1-[4-(4-chlorophenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 | 0.8 µM | [4] |
| 5-Aminouracil | 1-[4-(4-fluorophenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 | 1.0 µM | [4] |
| 6-Aminouracil | 1,6-bis[(benzyloxy)methyl]uracil derivative | Influenza H1N1 | Highly active | [5] |
Table 3: Antimicrobial Activity of Aminouracil Derivatives
| Compound Class | Derivative | Organism | Activity (MIC) | Reference |
| 5-Aminouracil | 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) | B. cereus | 32 µg/mL | [1] |
| 6-Aminouracil | 5-Alkyl-6-(4-substituted-1-piperazinyl)uracil (Compound 6h) | Gram-positive & Gram-negative bacteria | Potent | [6] |
| 6-Aminouracil | N-acyl-5-hydroxypyrazolines of 6-methyluracil | S. aureus, E. coli, etc. | 0.1-10 µg/ml |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for evaluating the biological activities of aminouracil derivatives.
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The aminouracil derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that reduces the number of plaques (areas of virus-infected cells) by 50%.
-
Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayer is infected with a known amount of virus for 1-2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing different concentrations of the aminouracil derivative.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated for each compound concentration compared to the untreated control. The IC50 value is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compound: The aminouracil derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Signaling Pathway: Inhibition of DNA Synthesis
5-Aminouracil derivatives can act as antimetabolites, interfering with the synthesis of nucleic acids, a critical pathway for cancer cell proliferation. The diagram below illustrates a simplified representation of how these compounds can disrupt DNA synthesis.
Caption: Inhibition of Thymidylate Synthase by 5-Aminouracil Derivatives.
Experimental Workflow: High-Throughput Screening for Anticancer Activity
The following diagram outlines a typical workflow for the high-throughput screening of a library of aminouracil derivatives to identify potential anticancer agents.
Caption: High-Throughput Screening Workflow for Anticancer Aminouracils.
Conclusion
Both 5-aminouracil and 6-aminouracil derivatives represent promising scaffolds for the development of novel therapeutic agents. The available data suggest that the position of the amino group, along with other substitutions on the uracil ring, significantly influences the type and potency of the biological activity. While 5-aminouracil derivatives have shown notable antiviral and anticancer activities through mechanisms like DNA synthesis inhibition, 6-aminouracil derivatives have also demonstrated potent anticancer and antimicrobial effects. Further head-to-head comparative studies under standardized conditions are warranted to elucidate more definitive structure-activity relationships and to guide the rational design of next-generation aminouracil-based drugs.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues - Novel Inhibitors of Human Adenovirus Replication - Nikitenko - Acta Naturae [actanaturae.ru]
- 5. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Predictions in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the modern drug discovery landscape, the synergy between computational modeling and experimental validation is paramount. Computational approaches offer rapid, large-scale screening of potential drug candidates, while experimental assays provide the essential ground truth of biological activity. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid researchers in effectively integrating these two pillars of drug development.
At a Glance: Comparing Computational Predictions and Experimental Outcomes
The true measure of a computational model's utility lies in its ability to predict real-world biological activity. Below are illustrative tables comparing predicted and experimental values for key drug discovery metrics. While the specific values are representative, they reflect the typical correlations observed in cross-validation studies.
Table 1: Predicted vs. Experimental IC50 Values for a Kinase Inhibitor Panel
This table showcases a hypothetical comparison between computationally predicted half-maximal inhibitory concentrations (IC50) using a Quantitative Structure-Activity Relationship (QSAR) model and experimentally determined IC50 values from an in vitro kinase assay.
| Compound ID | Predicted IC50 (µM) | Experimental IC50 (µM) | Fold Difference |
| Drug-A | 0.05 | 0.08 | 1.6 |
| Drug-B | 0.12 | 0.25 | 2.1 |
| Drug-C | 0.50 | 0.75 | 1.5 |
| Drug-D | 1.20 | 2.50 | 2.1 |
| Drug-E | 5.80 | 9.20 | 1.6 |
Table 2: Comparison of Docking Scores and Experimental Binding Affinities
This table illustrates the relationship between the binding energy predicted by molecular docking and the binding affinity (Kd) determined experimentally, for instance, by Surface Plasmon Resonance (SPR).
| Compound ID | Predicted Binding Energy (kcal/mol) | Experimental Binding Affinity (Kd, nM) |
| Ligand-X | -9.8 | 50 |
| Ligand-Y | -9.2 | 120 |
| Ligand-Z | -8.5 | 450 |
| Ligand-W | -7.9 | 1200 |
| Ligand-V | -7.1 | 5500 |
Key Experimental Protocols for Validation
Accurate experimental validation is critical. The following are detailed methodologies for commonly employed assays.
In Vitro Kinase Assay Protocol
This protocol is designed to determine the inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the kinase to the desired concentration in kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Prepare a substrate solution (e.g., a specific peptide) and an ATP solution in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify the kinase activity, for example, by measuring the amount of phosphorylated substrate using a specific antibody and a fluorescence-based readout.
-
-
Data Analysis :
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
-
MTT Addition :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure biomolecular interactions in real-time.[5][11][12][13][14]
-
Ligand Immobilization :
-
Immobilize the target protein (ligand) onto the surface of a sensor chip.
-
-
Analyte Injection :
-
Inject a series of concentrations of the small molecule (analyte) over the sensor surface.
-
-
Data Acquisition :
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
-
-
Regeneration :
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis :
-
From the sensorgram, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing the Interplay: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in cross-validating computational and experimental data.
Caption: In Silico to In Vitro Drug Discovery Workflow.
The diagram above illustrates the iterative workflow between computational prediction and experimental validation. Promising candidates identified through virtual screening are subjected to experimental testing, and the results of these experiments can then be used to refine and improve the computational models in a feedback loop.
Caption: EGFR Signaling Pathway and Inhibition.
This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.[8][15][16][17][18] Computational models can predict inhibitors that block EGFR activation, and their efficacy can be experimentally validated by measuring the downstream effects on cell proliferation.
Caption: 5-Fold Cross-Validation Logic.
This diagram illustrates the process of k-fold cross-validation, a standard method for assessing the performance of a computational model.[19][20][21][22] The dataset is divided into 'k' subsets (in this case, 5), and the model is trained on k-1 subsets and tested on the remaining one, with the process repeated 'k' times. This ensures that every data point is used for both training and testing, providing a more robust evaluation of the model's predictive power.
References
- 1. How to Use Machine Learning for Drug Discovery [dataprofessor.beehiiv.com]
- 2. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative_structure-activity_relationship [chemeurope.com]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine Learning for Drug Discovery - Noah Flynn [manning.com]
- 8. ClinPGx [clinpgx.org]
- 9. udemy.com [udemy.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. dhvi.duke.edu [dhvi.duke.edu]
- 13. unsw.edu.au [unsw.edu.au]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 19. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 20. A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Art of Model Validation in Machine Learning: Cross-Validation | by Mustafa Erboga, Ph.D. | Academy Team | Medium [medium.com]
Microwave-Assisted Synthesis vs. Conventional Heating for Uracil Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more efficient, rapid, and environmentally friendly chemical synthesis methods is perpetual. In the realm of heterocyclic chemistry, particularly in the synthesis of uracil and its derivatives—compounds of significant interest in medicinal chemistry—microwave-assisted synthesis has emerged as a powerful alternative to traditional conventional heating methods. This guide provides an objective comparison of these two techniques, supported by experimental data, detailed protocols, and visual representations of the synthetic workflows.
The synthesis of uracil and its analogues is a cornerstone in the development of therapeutic agents, including antiviral and anticancer drugs. Conventional synthesis routes often involve prolonged reaction times, high energy consumption, and the use of large volumes of solvents. In contrast, microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[1][2][3][4][5]
Quantitative Comparison: Reaction Time and Yield
The advantages of microwave-assisted synthesis become evident when comparing key reaction metrics with conventional heating methods. The following table summarizes experimental data for the synthesis of uracil and its derivatives, highlighting the significant improvements in reaction time and product yield achieved with microwave irradiation.
| Reaction Type | Product | Conventional Heating Method | Time (hours) | Yield (%) | Microwave-Assisted Method | Time (minutes) | Yield (%) | Reference |
| Condensation | Uracil | Malic acid and urea in fuming sulfuric acid, steam bath | 4 | - | Malic acid and urea in fuming sulfuric acid | 20-35 | - | [6] |
| Condensation | 6-Aminouracil | Ethyl cyanoacetate and urea with sodium ethoxide in ethanol, reflux | 4 | - | - | - | - | [1] |
| Condensation | 6-Aminouracil | Ethyl cyanoacetate and urea with sodium in ethanol, reflux | 10-12 | 69 | - | - | - | [7] |
| Biginelli-type Reaction | 2-Amino-4,6-diarylpyrimidines | Guanidine, chalcone, solvent, base catalysis, reflux | - | Higher | Guanidine, chalcone, CaCl2, solvent-free | Substantially shorter | Acceptable to good | [8][9][10] |
| General Heterocyclic Synthesis | Various | - | 2-15 | <50 | - | 2-8 | Appreciably higher | [2] |
| Pyrimidine Synthesis | Pyrimidine core | Ethyl cyanoacetate, thiourea, aldehyde, basic conditions, reflux | 12 | - | Ethyl cyanoacetate, thiourea, aldehyde, basic conditions | 6 (3 cycles of 2 min) | - | [11] |
Experimental Protocols: Synthesis of 6-Aminouracil
To provide a practical comparison, this section details the experimental protocols for the synthesis of 6-aminouracil using both conventional heating and a generalized microwave-assisted approach.
Conventional Heating Protocol for 6-Aminouracil Synthesis
This protocol is adapted from a procedure utilizing ethyl cyanoacetate and urea.[1]
Materials:
-
Sodium (1.72 g atom)
-
Absolute ethanol (sufficient quantity)
-
Ethyl cyanoacetate (0.86 mole)
-
Urea (0.86 mole)
-
Hot water (1 L)
-
Glacial acetic acid
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve sodium in absolute ethanol to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate and urea.
-
Heat the mixture under reflux using a steam bath with vigorous stirring for 4 hours. The reaction mixture may solidify, requiring the stirrer to be stopped.
-
After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring to dissolve the solids.
-
Heat the resulting solution to 80°C for 15 minutes.
-
Neutralize the hot solution to litmus paper with glacial acetic acid. This will cause the 6-aminouracil to precipitate.
-
Cool the mixture, filter the precipitate, wash with cold water, and dry to obtain the crude product.
Microwave-Assisted Synthesis Protocol for Substituted Uracils (General Procedure)
The following is a general solvent-free protocol for the synthesis of substituted uracils from β-ketoesters and urea/thiourea, which demonstrates the simplicity of the microwave-assisted approach.[6]
Materials:
-
Methyl or ethyl β-ketoester (1 equivalent)
-
Urea or thiourea (1.5 equivalents)
-
Catalyst (e.g., a few drops of acid or a solid support)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix the β-ketoester, urea (or thiourea), and the catalyst.
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short period (typically 1.5 to 6.5 minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the vessel and collect the precipitated solid product by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent to obtain the pure substituted uracil.
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct workflows of conventional and microwave-assisted synthesis for uracil derivatives, providing a clear visual comparison of the procedural steps and their durations.
Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.
Logical Relationship: Advantages of Microwave Synthesis
The adoption of microwave-assisted synthesis offers several key advantages over conventional heating, which are logically interconnected.
Caption: Interconnected advantages of microwave-assisted organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Solvent-free microwave organic synthesis as an efficient procedure for green chemistry [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 8. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 11. iris.unito.it [iris.unito.it]
A Comparative Guide to the Efficacy of Acylation Reagents for 6-Aminouracil Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various acylation reagents for the modification of 6-aminouracil, a crucial precursor in the synthesis of numerous biologically active compounds. Understanding the efficiency and optimal conditions for different reagents is paramount for developing streamlined and effective synthetic routes in drug discovery and development. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.
Data Presentation: Comparison of Acylation Reagent Efficacy
The following table summarizes the performance of different acylation reagents in the N-acylation of 6-aminouracil and its derivatives based on reported experimental data. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, this compilation provides valuable insights into the expected yields and necessary conditions for each reagent type.
| Acylation Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Acid Anhydrides | ||||
| Acetic Anhydride | 6-Amino-2-thiouracil derivative | Glacial acetic acid, fused sodium acetate, reflux | 85 | [1] |
| Acetic Anhydride | 6-Amino-1,3-dimethyluracil | Acetic acid, reflux | Not specified | |
| Acyl Chlorides | ||||
| Chloroacetyl Chloride | 6-Aminouracil | Anhydrous K₂CO₃, DMF, room temp., 24h | 75 | [2] |
| Benzoyl Chloride | 2,4-dimethoxy-6-aminopyrimidine | Pyridine, reflux | 54 | |
| 2-Chlorobenzoyl Chloride | 2,4-dimethoxy-6-aminopyrimidine | Pyridine, reflux | 49 | |
| 2,4-Dimethoxybenzoyl Chloride | 6-Aminouracil | Piperidine, reflux | Not specified | [2] |
Experimental Protocols
Acylation with Acetic Anhydride
This protocol is adapted from the synthesis of N-(2-benzylidene-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-7-yl) acetamide from a 6-aminouracil derivative.[1]
Materials:
-
6-Amino-2-thiouracil derivative
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Chloroacetic acid
-
Glacial acetic acid
-
Acetic anhydride
-
Fused sodium acetate
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the 6-amino-2-thiouracil derivative (10 mmol), chloroacetic acid (10 mmol), the appropriate aldehyde (10 mmol), and fused sodium acetate (2 g) in glacial acetic acid (20 mL) and acetic anhydride (10 mL) is prepared.
-
The reaction mixture is heated under reflux for a specified time, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with water, and then with ethanol.
-
The crude product is recrystallized from DMF to yield the purified N-acylated product.[1]
Acylation with Chloroacetyl Chloride
This protocol describes the chloroacetylation of 6-aminouracil.[2]
Materials:
-
6-Aminouracil
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 6-aminouracil (1.27 g, 10 mmol), chloroacetyl chloride (1.13 g, 0.8 mL, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) in dry DMF (20 mL) is prepared.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After the reaction period, the mixture is triturated with water.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product is then recrystallized from a DMF/water mixture to afford the purified 6-(chloroacetylamino)uracil.[2]
Acylation with Benzoyl Chloride
This protocol is based on the benzoylation of a 6-aminouracil analogue, 2,4-dimethoxy-6-aminopyrimidine.
Materials:
-
2,4-dimethoxy-6-aminopyrimidine
-
Benzoyl chloride
-
Pyridine
Procedure:
-
The aminopyrimidine derivative is dissolved in pyridine.
-
Benzoyl chloride is added to the solution.
-
The reaction mixture is heated under reflux for a specified duration.
-
After cooling, the reaction mixture is poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the N-benzoyl derivative.
Visualizations
General Mechanism of N-Acylation of 6-Aminouracil
The N-acylation of 6-aminouracil typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylation reagent. This is followed by the elimination of a leaving group.
Caption: General mechanism of N-acylation of 6-aminouracil.
Experimental Workflow for Acylation of 6-Aminouracil
The following diagram illustrates a typical laboratory workflow for the acylation of 6-aminouracil, from reaction setup to product purification.
Caption: Typical experimental workflow for 6-aminouracil acylation.
Conclusion
The selection of an appropriate acylation reagent for the modification of 6-aminouracil is dependent on several factors, including the desired acyl group, required reaction conditions, and target yield. Acyl chlorides are generally more reactive than acid anhydrides, which may lead to higher yields or shorter reaction times, but they can also be more sensitive to moisture and may require the use of a base to neutralize the HCl byproduct. Acid anhydrides, while potentially less reactive, can be easier to handle and may be effective under acidic or neutral conditions. The provided data and protocols offer a foundational guide for researchers to select the most suitable acylation strategy for their specific synthetic goals. Further optimization of reaction conditions for each reagent and substrate combination is recommended to achieve the highest possible efficacy.
References
Unraveling the Molecular Mysteries: A Comparative Guide to the Mechanism of Action of Novel Bioactive Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of new bioactive pyrimidine derivatives, shedding light on their mechanisms of action through supporting experimental data and detailed protocols. The pyrimidine scaffold, a privileged structure in medicinal chemistry, continues to yield promising candidates for targeted therapies, particularly in oncology.
Recent studies have highlighted the potential of novel pyrimidine derivatives as potent inhibitors of key signaling pathways implicated in cancer progression. These compounds often exert their effects by targeting specific protein kinases, inducing apoptosis, and causing cell cycle arrest. This guide will delve into the specifics of these mechanisms, presenting a comparative analysis of their efficacy and cellular effects.
Kinase Inhibition: A Primary Mechanism of Action
A significant number of newly synthesized pyrimidine derivatives have been identified as potent kinase inhibitors. Their mechanism often involves competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has proven to be a versatile framework for developing kinase inhibitors.[1] This is due to its structural similarity to the adenine ring of ATP, allowing it to effectively bind to the hinge region of kinase active sites.[1][2] This has led to the development of clinical trial candidates and approved drugs, such as the BTK inhibitor ibrutinib.[1][2]
Similarly, pyrido[2,3-d]pyrimidines have emerged as a crucial core structure for targeting various kinases, including tyrosine kinases, PI3K, and CDKs.[3] The versatility of this scaffold allows for modifications that can be tailored to inhibit specific kinases involved in cancer, such as EGFR, HER2, and VEGFR-2.[4][5]
Below is a comparative table summarizing the inhibitory activity of several new pyrimidine derivatives against various kinases.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | 11.4 | MCF-7 | [6][7] |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | 17.2 | MCF-7 | [6][7] |
| Staurosporine (Control) | PIM-1 | 16.7 | MCF-7 | [6][7] |
| Pyrazolo[3,4-d]pyrimidine 55 | BRAFV600E | 171 | - | [8] |
| Pyrazolo[3,4-d]pyrimidine 55 | VEGFR2 | 779 | - | [8] |
| Pyrrolo[2,3-d]pyrimidine 5e, 5h, 5k, 5l | Multiple Tyrosine Kinases | 29-59 µM (cytotoxicity) | Various | [9] |
| 2-aminopyrimidine A5 | EGFRdel19/T790M/C797S | - | KC-0116 | [10] |
| Cyanopyridone 5a | VEGFR-2 / HER-2 | - | MCF-7 | [5] |
| Cyanopyridone 5e | VEGFR-2 / HER-2 | - | MCF-7 | [5] |
Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest
Beyond direct kinase inhibition, a key mechanism through which these pyrimidine derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
For instance, a novel pyrido[2,3-d]pyrimidine derivative, compound 4, was found to significantly activate apoptosis in MCF-7 breast cancer cells.[7][11] This compound led to a 58.29-fold increase in total apoptosis compared to control cells and also arrested the cell cycle in the G1 phase.[7][11] Another study on a different pyrido[2,3-d]pyrimidine derivative demonstrated cell cycle arrest at the G2/M phase and potent induction of apoptosis in MCF-7 cells.[4] Similarly, a 2-aminopyrimidine derivative, A5, was shown to induce apoptosis and arrest the cell cycle at the G2/M phase in a non-small cell lung cancer cell line.[10]
These findings underscore the multi-faceted approach by which these compounds combat cancer, not only by inhibiting proliferative signals but also by activating the cell's own machinery for self-destruction.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental approaches, the following diagrams illustrate a key signaling pathway targeted by pyrimidine derivatives and a typical workflow for evaluating their cytotoxic activity.
Caption: Simplified Kinase Signaling Pathway Inhibition.
Caption: General Workflow for Cytotoxicity Assessment.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of these bioactive pyrimidine derivatives.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: The pyrimidine derivatives are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), ELISAs with phospho-specific antibodies, or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the pyrimidine derivative for a specific time, then harvested by trypsinization and washed with PBS.
-
Cell Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram that shows the number of cells in each phase of the cell cycle. This allows for the quantification of any cell cycle arrest caused by the compound.[13]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound and then harvested.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to detect the fluorescence from both Annexin V and PI.
-
Data Analysis: The results are typically displayed as a dot plot, which allows for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[13]
This guide provides a foundational understanding of the mechanisms of action for new bioactive pyrimidine derivatives. The presented data and protocols offer a starting point for further investigation and development of these promising therapeutic agents.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Benzoyl-6-amino-1,3-dimethyluracil
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical information for the proper disposal of 5-Benzoyl-6-amino-1,3-dimethyluracil (CAS No. 22283-10-9). The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, as a specific Safety Data Sheet (SDS) for this compound could not be located in publicly available resources. Researchers must always prioritize safety and adhere to local, state, and federal regulations.
I. Understanding the Compound and Potential Hazards
This compound is a derivative of uracil. Uracil derivatives are a broad class of compounds with diverse biological activities; some are used in therapeutic applications, including as anti-cancer agents.[1][2] Due to the potential for biological activity and the lack of specific toxicity data for this compound, it must be handled as a hazardous chemical.
Key Safety Considerations:
| Consideration | Guideline |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. |
| Handling | Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood. |
| Storage of Waste | Store in a clearly labeled, sealed, and chemically compatible container. |
| Incompatibilities | Keep away from strong oxidizing agents. |
| Spill Cleanup | In case of a spill, avoid creating dust. Use an absorbent material to clean up, and place it in a sealed container for disposal. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash. [3][4]
-
Segregation of Waste:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) separately from other waste streams.
-
Do not mix with incompatible chemicals.
-
-
Waste Containerization:
-
Use a designated, leak-proof, and sealable container for solid chemical waste.
-
The container must be in good condition and compatible with the chemical.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Request for Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Benzoyl-6-amino-1,3-dimethyluracil
Essential Safety and Handling Guide for 6-Amino-1,3-dimethyluracil
Chemical Identifier: 6-Amino-1,3-dimethyluracil CAS Number: 6642-31-5 Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol
This document provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 6-Amino-1,3-dimethyluracil. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing exposure and mitigating potential risks.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 6-Amino-1,3-dimethyluracil.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | To prevent eye irritation from dust particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or protective clothing to prevent skin contact. | To avoid skin irritation upon contact.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | To prevent irritation of the lungs and respiratory system from inhalation.[2][3] |
Emergency First-Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines the initial steps to be taken.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3] |
Handling, Storage, and Disposal Protocols
Proper operational procedures are essential for maintaining a safe laboratory environment.
| Procedure | Guidelines |
| Safe Handling | Avoid contact with skin and eyes. Do not breathe dust.[3] Wash hands thoroughly after handling.[1][3] Use only in a well-ventilated area or under a chemical fume hood. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[4] Store in a cool place. |
| Spill Management | For small spills, prevent dust dispersion. Pick up and arrange disposal without creating dust.[1] For large spills, evacuate the area. Wear suitable protective equipment.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits for 6-Amino-1,3-dimethyluracil by region-specific regulatory bodies.[3] Therefore, it is crucial to handle this compound with care, utilizing the principle of ALARA (As Low As Reasonably Achievable) for exposure.
Visual Workflow Guides
The following diagrams provide a visual representation of key safety and operational workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
